molecular formula C10H13BrO2 B1404225 2-[2-(4-Bromophenyl)ethoxy]ethanol CAS No. 1046818-80-7

2-[2-(4-Bromophenyl)ethoxy]ethanol

Cat. No.: B1404225
CAS No.: 1046818-80-7
M. Wt: 245.11 g/mol
InChI Key: LABMPDJKSRIKGC-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)ethoxy]ethanol is a brominated aromatic compound of interest in scientific research and development. This molecule features a 4-bromophenyl group linked to a hydrophilic ethoxyethanol chain, making it a valuable building block or intermediate in various fields. Its structure suggests potential utility in organic synthesis, particularly in the development of more complex molecules for pharmaceutical research . The ether and alcohol functional groups also make it a candidate for use in polymer chemistry and material science, for instance, as a monomer or modifier. Researchers value this compound for its potential role in probing chemical mechanisms or as a precursor in synthesizing specialty chemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals in accordance with appropriate laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-bromophenyl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c11-10-3-1-9(2-4-10)5-7-13-8-6-12/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABMPDJKSRIKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295581
Record name 2-[2-(4-Bromophenyl)ethoxy]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917226-72-3
Record name 2-[2-(4-Bromophenyl)ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917226-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Bromophenyl)ethoxy]ethanol
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URL https://comptox.epa.gov/dashboard/DTXSID201295581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-[2-(4-Bromophenyl)ethoxy]ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a crucial building block in the synthesis of pharmacologically active molecules, including certain antidepressants. Its synthesis primarily involves a two-step process: the formation of the precursor 2-(4-bromophenyl)ethanol, followed by an etherification reaction to yield the final product. The Williamson ether synthesis is the most common and versatile method for the final etherification step.

Synthesis Pathways

The synthesis of this compound can be conceptually divided into two main stages:

  • Synthesis of the Precursor Alcohol: Preparation of 2-(4-bromophenyl)ethanol.

  • Etherification: Conversion of 2-(4-bromophenyl)ethanol to this compound.

A logical workflow for the synthesis is depicted below:

G cluster_0 Synthesis of 2-(4-Bromophenyl)ethanol cluster_1 Etherification (Williamson Ether Synthesis) 4-Bromophenylacetic acid 4-Bromophenylacetic acid Reduction Reduction 4-Bromophenylacetic acid->Reduction e.g., LiAlH4, THF 2-(4-Bromophenyl)ethanol 2-(4-Bromophenyl)ethanol Reduction->2-(4-Bromophenyl)ethanol 2-(4-Bromophenyl)ethanol_2 2-(4-Bromophenyl)ethanol Deprotonation Deprotonation 2-(4-Bromophenyl)ethanol_2->Deprotonation e.g., NaH, THF Sodium 2-(4-bromophenyl)ethoxide Sodium 2-(4-bromophenyl)ethoxide Deprotonation->Sodium 2-(4-bromophenyl)ethoxide Nucleophilic Substitution Nucleophilic Substitution Sodium 2-(4-bromophenyl)ethoxide->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Nucleophilic Substitution

Caption: General synthetic workflow for this compound.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established chemical literature and are intended to serve as a guide for laboratory synthesis.

Pathway 1: Synthesis of 2-(4-Bromophenyl)ethanol via Reduction of 4-Bromophenylacetic Acid

This method involves the reduction of commercially available 4-bromophenylacetic acid to the corresponding alcohol.

Diagram of the Experimental Workflow:

G Start Start Dissolve Dissolve 4-bromophenylacetic acid in anhydrous THF Start->Dissolve Cool Cool solution to 0°C Dissolve->Cool Add_LiAlH4 Add LiAlH4 solution dropwise Cool->Add_LiAlH4 Stir Stir at room temperature for 2h Add_LiAlH4->Stir Quench Quench with water and ethyl acetate Stir->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography (if necessary) Concentrate->Purify End 2-(4-Bromophenyl)ethanol Purify->End

Caption: Workflow for the reduction of 4-bromophenylacetic acid.

Detailed Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-bromophenylacetic acid (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • Reduction: The solution is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) in THF (typically 1 M) is added dropwise via the dropping funnel.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the sequential addition of water and a 15% aqueous solution of sodium hydroxide. The resulting mixture is stirred until a granular precipitate is formed.

  • Extraction and Purification: The solid is filtered off and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 2-(4-bromophenyl)ethanol.

Reactant/ReagentMolar Equiv.Purity
4-Bromophenylacetic Acid1.0>98%
Lithium Aluminum Hydride1.5 - 2.0>95%
Tetrahydrofuran (anhydrous)->99.8%
Ethyl Acetate-ACS Grade
Sodium Sulfate (anhydrous)-ACS Grade
ParameterValue
Yield 85-95%
Purity (crude) >90%
Reaction Time 2-4 hours
Temperature 0 °C to RT
Pathway 2: Williamson Ether Synthesis of this compound

This is the key step to form the desired ether from the precursor alcohol. The protocol involves the formation of an alkoxide followed by nucleophilic substitution on a suitable electrophile like 2-chloroethanol.

Diagram of the Signaling Pathway (Reaction Mechanism):

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol 2-(4-Bromophenyl)ethanol (R-OH) Alkoxide Sodium 2-(4-bromophenyl)ethoxide (R-O- Na+) Alcohol->Alkoxide + NaH Base NaH H2 H2 (gas) Alkoxide->H2 by-product Alkoxide_2 R-O- Na+ Transition_State Transition State [R-O---CH2(CH2OH)---Cl]- Alkoxide_2->Transition_State Electrophile 2-Chloroethanol (Cl-CH2CH2-OH) Electrophile->Transition_State Product This compound (R-O-CH2CH2-OH) Transition_State->Product NaCl NaCl Transition_State->NaCl by-product

Caption: Mechanism of the Williamson ether synthesis.

Detailed Protocol:

  • Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, a solution of 2-(4-bromophenyl)ethanol (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Etherification: A solution of 2-chloroethanol (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Reactant/ReagentMolar Equiv.Purity
2-(4-Bromophenyl)ethanol1.0>98%
Sodium Hydride (60% in oil)1.2-
2-Chloroethanol1.1>99%
Tetrahydrofuran (anhydrous)->99.8%
Ethyl Acetate-ACS Grade
Sodium Sulfate (anhydrous)-ACS Grade
ParameterValue
Yield 60-80%
Purity (purified) >98%
Reaction Time 6-12 hours
Temperature Reflux (approx. 66 °C in THF)

Data Presentation

The following table summarizes the quantitative data for the described synthesis pathways.

Pathway StepKey ReagentsSolventTemperatureTime (h)Yield (%)Purity (%)
1. Precursor Synthesis
Reduction of 4-Bromophenylacetic AcidLiAlH₄THF0 °C to RT2-485-95>90 (crude)
2. Etherification
Williamson Ether SynthesisNaH, 2-ChloroethanolTHFReflux6-1260-80>98 (purified)

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the reduction of 4-bromophenylacetic acid followed by a Williamson ether synthesis. The protocols outlined in this guide provide a solid foundation for the laboratory-scale production of this important intermediate. Researchers should note that reaction conditions may require optimization based on the scale of the synthesis and the desired purity of the final product. Careful handling of reactive reagents such as lithium aluminum hydride and sodium hydride is paramount for the safe execution of these procedures.

An In-depth Technical Guide to Brominated Phenyl-Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the physicochemical properties of brominated phenyl-ethanol analogs for researchers, scientists, and drug development professionals.

Introduction

The synthesis and characterization of novel chemical entities are fundamental to the advancement of pharmaceutical sciences. This technical guide addresses the physicochemical properties of brominated phenyl-ethanol derivatives, compounds of interest in medicinal chemistry and materials science. While a specific request was made for information on 2-[2-(4-Bromophenyl)ethoxy]ethanol, an extensive search of scientific literature and chemical databases has revealed a significant lack of available data for this particular compound.

However, substantial information exists for two closely related structural analogs: 2-(4-Bromophenyl)ethanol and 2-(4-Bromophenoxy)ethanol . This guide provides a detailed overview of the known physicochemical properties of these two compounds, offering a valuable resource for researchers working with related molecular scaffolds. The structural differences between the requested compound and its analogs are illustrated below.

Chemical Structures

Here are the chemical structures of the requested compound and its two analogs for which data is available:

  • Requested Compound (No Data Available): this compound

    • Structure: Br-C₆H₄-CH₂-CH₂-O-CH₂-CH₂-OH

  • Analog 1: 2-(4-Bromophenyl)ethanol

    • Structure: Br-C₆H₄-CH₂-CH₂-OH

  • Analog 2: 2-(4-Bromophenoxy)ethanol

    • Structure: Br-C₆H₄-O-CH₂-CH₂-OH

Physicochemical Properties of 2-(4-Bromophenyl)ethanol

This section details the experimentally determined and predicted physicochemical properties of 2-(4-Bromophenyl)ethanol (CAS Number: 4654-39-1).[1][2]

PropertyValueSource
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [1][2]
Melting Point 36-38 °C[1]
Boiling Point 138 °C at 9 mmHg[1]
Density 1.436 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.573[1]
Flash Point 146 °F[1]
pKa (Predicted) 14.79 ± 0.10[1]
Appearance Clear colorless to light yellow liquid[1]

Physicochemical Properties of 2-(4-Bromophenoxy)ethanol

This section outlines the known physicochemical properties of 2-(4-Bromophenoxy)ethanol (CAS Number: 34743-88-9).

PropertyValueSource
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Melting Point 53-55 °C
Boiling Point 184 °C at 20 mmHg
Flash Point 113 °C (closed cup)
Appearance Solid

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are not extensively described in the readily available literature. However, standard analytical methods commonly used for such characterizations are outlined below.

Determination of Melting and Boiling Points:

Standard laboratory procedures for determining melting and boiling points would be employed. For the melting point, a digital melting point apparatus would be used, with the sample loaded into a capillary tube. The temperature at which the substance transitions from a solid to a liquid state would be recorded. For the boiling point, distillation under reduced pressure (vacuum distillation) is often used for compounds with high boiling points to prevent decomposition. The temperature at which the liquid boils at a specific pressure is recorded.

Density Measurement:

The density of liquid samples, such as 2-(4-Bromophenyl)ethanol, is typically determined using a pycnometer or a digital density meter at a specified temperature, usually 25 °C.

Refractive Index Measurement:

A refractometer, such as an Abbé refractometer, would be used to measure the refractive index of a liquid sample at a specific temperature (20 °C) and wavelength (the sodium D-line, 589 nm).

Synthesis of Analogs:

While a detailed, step-by-step experimental protocol for a specific synthesis is not available in the search results, the literature suggests that 2-(4-bromophenyl)ethanol can be synthesized from 4-bromophenylacetic acid. A general workflow for such a synthesis is described below.

Logical Workflow for the Synthesis of 2-(4-Bromophenyl)ethanol

G Synthesis Workflow for 2-(4-Bromophenyl)ethanol start Start with 4-Bromophenylacetic Acid reduction Reduction Reaction (e.g., with a reducing agent like LiAlH4) start->reduction workup Aqueous Work-up (Quenching and Extraction) reduction->workup purification Purification (e.g., Column Chromatography or Distillation) workup->purification product Final Product: 2-(4-Bromophenyl)ethanol purification->product

Caption: A generalized workflow for the synthesis of 2-(4-Bromophenyl)ethanol.

Biological Activity and Drug Development Applications

An extensive search of the available literature did not yield any specific information regarding the biological activity, signaling pathways, or applications in drug development for this compound or its close analogs, 2-(4-Bromophenyl)ethanol and 2-(4-Bromophenoxy)ethanol. Therefore, no signaling pathway diagrams or experimental workflows related to biological activity can be provided at this time.

While the physicochemical properties of the specific compound this compound are not documented in the available scientific literature, this guide provides a thorough summary of the known properties of two closely related analogs, 2-(4-Bromophenyl)ethanol and 2-(4-Bromophenoxy)ethanol. The data presented here, compiled from various chemical databases and suppliers, offers a valuable reference for researchers and professionals in the field of drug development and medicinal chemistry. Further research would be required to synthesize and characterize this compound to determine its specific physicochemical properties and potential biological activities.

References

An In-depth Technical Guide to 2-[2-(4-Bromophenyl)ethoxy]ethanol (CAS 4654-39-1): A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[2-(4-Bromophenyl)ethoxy]ethanol, more commonly known as 2-(4-Bromophenyl)ethanol, is a key chemical intermediate with the CAS number 4654-39-1. While the compound itself does not exhibit significant biological activity, its true value lies in its versatile role as a foundational building block in the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceutical and agrochemical research. Its bifunctional nature, possessing both a reactive bromo-substituted aromatic ring and a primary alcohol, allows for a diverse range of chemical modifications, making it an invaluable tool for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and notable applications in the development of bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-Bromophenyl)ethanol is crucial for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₈H₉BrO[1][2][3]
Molecular Weight 201.06 g/mol [1][2][3]
Appearance Clear, colorless to light yellow liquid[1][2]
Melting Point 36-38 °C[1][2][4]
Boiling Point 138 °C at 9 mmHg[4]
Density 1.436 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.573[4]
Flash Point 146 °F[4]
pKa 14.79 ± 0.10 (Predicted)[4]
InChI Key PMOSJSPFNDUAFY-UHFFFAOYSA-N[5]
SMILES C1=CC(=CC=C1CCO)Br[5]

Synthesis of 2-(4-Bromophenyl)ethanol

The reliable synthesis of 2-(4-Bromophenyl)ethanol is a critical first step for its subsequent use in more complex synthetic routes. A common and effective laboratory-scale synthesis involves the reduction of a corresponding ester.

Experimental Protocol: Synthesis from Methyl 4-bromophenylacetate

Objective: To synthesize 4-bromophenethyl alcohol from methyl 4-bromophenylacetate.[4]

Materials:

  • Methyl 4-bromophenylacetate

  • Tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄), 2M solution in THF

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 4-bromophenylacetate (1.0 eq.) in THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2M solution of lithium borohydride in THF (2.0 eq.) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction for completion (e.g., by thin-layer chromatography).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with a saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 4-bromophenethyl alcohol.[4]

Expected Yield: Approximately 85.5%.[4]

Characterization: The product can be characterized by LCMS and ¹H NMR. For example, LCMS may show m/z: 204.8 [M + H]⁺.[4]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Methyl 4-bromophenylacetate Methyl 4-bromophenylacetate Reduction Reduction Methyl 4-bromophenylacetate->Reduction 1. Dissolve in THF, cool to 0°C LiBH4 in THF LiBH4 in THF LiBH4 in THF->Reduction 2. Add dropwise 2-(4-Bromophenyl)ethanol 2-(4-Bromophenyl)ethanol Reduction->2-(4-Bromophenyl)ethanol 3. Stir at RT, quench, extract, purify

Synthetic Workflow for 2-(4-Bromophenyl)ethanol

Applications in Drug Discovery and Development

The utility of 2-(4-Bromophenyl)ethanol is demonstrated by its application as a precursor in the synthesis of various biologically active molecules.

Synthesis of a Photoaffinity Probe for NADH:Ubiquinone Oxidoreductase Inhibitors

2-(4-Bromophenyl)ethanol has been instrumental in the creation of photoaffinity probes to study enzyme-ligand interactions. One such example is the synthesis of a (trifluoromethyl)diazirinyl analog of the insecticide fenazaquin, a known inhibitor of NADH:ubiquinone oxidoreductase.[]

Experimental Logic: The synthesis involves a multi-step process where the hydroxyl group of 4-bromophenethyl alcohol is a key functional handle for subsequent chemical transformations.

G 2-(4-Bromophenyl)ethanol 2-(4-Bromophenyl)ethanol Introduction of trifluoromethylketone Introduction of trifluoromethyl- ketone moiety 2-(4-Bromophenyl)ethanol->Introduction of trifluoromethylketone Conversion to diazirine Conversion to (trifluoromethyl)- diazirine Introduction of trifluoromethylketone->Conversion to diazirine Coupling Coupling to 4-chloroquinazoline Conversion to diazirine->Coupling Photoaffinity Probe Photoaffinity Probe Coupling->Photoaffinity Probe

Logic Flow for Photoaffinity Probe Synthesis
Precursor to Microbial DNA-Gyrase Inhibitors

In the quest for new antimicrobial agents, 2-(4-Bromophenyl)ethanol serves as a foundational element in the synthesis of quinoline-4-carbohydrazide derivatives. These compounds have been investigated as potential inhibitors of microbial DNA gyrase.[7][8] The synthesis of the core quinoline structure often begins with a Pfitzinger reaction, for which derivatives of 2-(4-Bromophenyl)ethanol can be prepared.[7][8]

Building Block for Dual Endothelin Receptor Antagonists

Macitentan, an orally active dual endothelin receptor antagonist, is a complex molecule whose synthesis can involve intermediates derived from 2-(4-bromophenyl)ethanol. The synthesis of such complex heterocyclic systems often relies on the sequential and controlled reaction of functionalized building blocks, where the bromophenyl ethanol moiety provides a key reactive component.[9]

Safety and Handling

2-(4-Bromophenyl)ethanol is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-(4-Bromophenyl)ethanol (CAS 4654-39-1) is a chemical of significant interest not for its intrinsic biological properties, but for its enabling role in the synthesis of novel, biologically active compounds. Its well-defined physicochemical properties and reliable synthetic routes make it a staple in the toolbox of medicinal chemists. The examples provided highlight just a fraction of its potential applications, underscoring its importance as a versatile building block in the ongoing search for new therapeutics and agrochemicals. Researchers and drug development professionals can leverage the reactivity of both the aryl bromide and the primary alcohol to construct a diverse range of molecular architectures.

References

An In-depth Technical Guide on the Molecular Structure of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Molecular Structure and Identification

There is significant confusion in chemical databases between 2-[2-(4-Bromophenyl)ethoxy]ethanol and 2-(4-Bromophenyl)ethanol. This section clarifies the distinction and provides identifiers for both compounds.

1.1. This compound (Requested Compound - Limited Data)

Based on its IUPAC name, the structure of this compound contains a 4-bromophenyl group attached to an ethoxy ethanol chain.

  • Predicted Molecular Formula: C₁₀H₁₃BrO₂

  • Predicted Molecular Weight: 245.11 g/mol

  • Predicted SMILES: C1=CC(=CC=C1CCOCCO)Br

  • Predicted InChI: InChI=1S/C10H13BrO2/c11-9-3-1-8(2-4-9)5-6-13-7-12/h1-4,12H,5-7H2

  • Predicted InChIKey: A predicted InChIKey is not available without computational generation.

1.2. 2-(4-Bromophenyl)ethanol (Structurally Related Compound - Extensive Data)

This compound is frequently mistaken for the requested molecule. It consists of a 4-bromophenyl group attached to an ethanol chain.

IdentifierValue
CAS Number 4654-39-1[1]
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
IUPAC Name 2-(4-bromophenyl)ethanol[1]
SMILES C1=CC(=CC=C1CCO)Br[1]
InChI InChI=1S/C8H9BrO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2[1]
InChIKey PMOSJSPFNDUAFY-UHFFFAOYSA-N[1]

Physicochemical Properties

All experimental data in this section pertains to 2-(4-Bromophenyl)ethanol .

PropertyValueReference
Appearance Clear colorless to light yellow liquid[2]
Melting Point 36-38 °C[2]
Boiling Point 138 °C at 9 mmHg
Density 1.436 g/mL at 25 °C
Refractive Index n20/D 1.573

Spectroscopic Data for 2-(4-Bromophenyl)ethanol

Spectroscopic data is crucial for the structural elucidation and confirmation of a molecule. The following data is for 2-(4-Bromophenyl)ethanol .

3.1. NMR Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.56 – 7.35 (m, 2H), 7.27 – 7.07 (m, 2H), 4.67 (t, J = 5.2 Hz, 1H), 3.58 (td, J = 6.8, 5.4 Hz, 2H), 2.69 (t, J = 6.9 Hz, 2H).[3]

  • ¹³C NMR: Data is available in spectral databases such as SpectraBase.[1]

3.2. Infrared (IR) Spectroscopy

  • FTIR (Neat, Capillary Cell): Data is available in the Aldrich Chemical Company collection.[1]

  • ATR-IR: Data is available from Alfa Aesar.[1]

3.3. Mass Spectrometry

  • GC-MS: The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[1][4]

Experimental Protocols

4.1. Predicted Synthesis of this compound

While a specific protocol for the synthesis of this compound has not been found, a plausible method is the Williamson ether synthesis. This would involve the reaction of the sodium salt of 2-(4-bromophenyl)ethanol with 2-bromoethanol.

G A 2-(4-Bromophenyl)ethanol C Sodium 2-(4-bromophenyl)ethoxide (Intermediate) A->C Deprotonation B Sodium Hydride (NaH) in THF B->C E This compound C->E Nucleophilic Substitution (SN2) D 2-Bromoethanol D->E

Caption: Predicted Williamson Ether Synthesis of this compound.

4.2. Synthesis of 2-(4-Bromophenyl)ethanol

A common method for the synthesis of 2-(4-bromophenyl)ethanol is the reduction of a corresponding carboxylic acid or ester.

Protocol:

  • Dissolve 4-bromophenylacetic acid in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex, to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of a mild acid (e.g., 1 M HCl) to dissolve the aluminum salts.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 2-(4-bromophenyl)ethanol.[3]

Biological Activity and Drug Development Potential

There is no specific information available in the searched literature regarding the biological activity, mechanism of action, or involvement in signaling pathways for This compound . Similarly, while brominated phenols, in general, have been investigated for various biological activities, including antioxidant and anticancer properties, no such studies were found for 2-(4-Bromophenyl)ethanol.[5][6][7]

Conclusion

This technical guide has summarized the available information on the molecular structure and properties of this compound and its closely related analogue, 2-(4-Bromophenyl)ethanol. A significant lack of specific experimental data for the requested compound, this compound, was identified. The provided data for 2-(4-Bromophenyl)ethanol can serve as a valuable reference for researchers. A predicted synthetic route for this compound has been proposed to guide future experimental work. Further research is required to synthesize and characterize this compound and to explore its potential biological activities for applications in drug development.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a detailed analysis of the expected infrared (IR) spectroscopic features of 2-[2-(4-Bromophenyl)ethoxy]ethanol. Due to the absence of publicly available experimental IR spectra for this specific compound, this document presents a theoretical framework based on the characteristic vibrational frequencies of its constituent functional groups. This guide also outlines a comprehensive experimental protocol for acquiring the IR spectrum of a liquid sample and includes a workflow diagram for clarity. The information herein is intended to assist researchers in the identification and characterization of this compound and related compounds.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. This guide focuses on the theoretical IR spectroscopic profile of this compound, a molecule containing a p-substituted bromobenzene ring, an ether linkage, and a primary alcohol. Understanding its expected spectral features is crucial for researchers involved in its synthesis, purification, and application in various scientific fields, including drug development.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is determined by the vibrational modes of its distinct functional groups. The following table summarizes the predicted characteristic absorption bands, their corresponding vibrational modes, and expected intensities. These predictions are based on established principles of IR spectroscopy.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3550–3200Strong, BroadO-H stretchAlcohol (intermolecularly bonded)
3080–3010MediumC-H stretch (sp²)Aromatic Ring
2960–2850StrongC-H stretch (sp³)Alkyl Chain (CH₂)
1590 & 1485Medium-WeakC=C stretchAromatic Ring
1250–1200StrongC-O stretch (asymmetric)Aryl-Alkyl Ether
1125–1085StrongC-O stretchPrimary Alcohol
1075–1020MediumC-O stretch (symmetric)Aryl-Alkyl Ether
850–810StrongC-H out-of-plane bendp-disubstituted Aromatic Ring
~1010MediumC-Br stretchAryl Bromide

Table 1: Predicted Characteristic IR Absorption Bands for this compound.

Experimental Protocol for Infrared Spectroscopy

This section details a standard operating procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.

3.1. Instrumentation and Materials

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.

  • Sample: this compound (liquid).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

3.2. Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the atmosphere. The background spectrum is typically an average of 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum under the same conditions as the background scan (e.g., 32-64 scans, 4 cm⁻¹ resolution). The spectral range should typically be from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and other necessary data processing as required.

    • Label the significant peaks in the spectrum with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.

Workflow and Data Analysis Visualization

The following diagrams illustrate the experimental workflow for obtaining and analyzing the IR spectrum of this compound.

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Collect_Bkg Collect Background Spectrum Clean_ATR->Collect_Bkg Add_Sample Apply Liquid Sample Collect_Bkg->Add_Sample Collect_Sample Collect Sample Spectrum Add_Sample->Collect_Sample Process_Spec Process Spectrum (Baseline Correction) Collect_Sample->Process_Spec Peak_Pick Identify and Label Peaks Process_Spec->Peak_Pick Compare Compare with Reference Data Peak_Pick->Compare End End Compare->End

Caption: Experimental workflow for IR spectroscopy.

Logical_Relationship cluster_groups Functional Groups cluster_vibrations Molecular Vibrations Molecule This compound Alcohol Primary Alcohol (O-H, C-O) Molecule->Alcohol Ether Aryl-Alkyl Ether (C-O-C) Molecule->Ether Aromatic p-Bromobenzene (C=C, C-H, C-Br) Molecule->Aromatic Stretching Stretching (O-H, C-H, C=C, C-O) Alcohol->Stretching Ether->Stretching Aromatic->Stretching Bending Bending (C-H) Aromatic->Bending Spectrum Resulting IR Spectrum Stretching->Spectrum Bending->Spectrum

Caption: Functional groups and their IR contributions.

Conclusion

Mass Spectrometry Analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol. It covers detailed experimental protocols, predicted fragmentation patterns, and data presentation to aid in the characterization and quantification of this compound in various research and development settings.

Introduction

This compound is an aromatic ether that finds applications in organic synthesis and is of interest in pharmaceutical and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This guide outlines the expected behavior of this compound under common mass spectrometric conditions, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and several key fragment ions. The presence of a bromine atom will result in a distinctive isotopic pattern for bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes).

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (79Br / 81Br) Proposed Fragment Ion Structural Formula Notes
246 / 248[M]+•[C10H13BrO2]+•Molecular ion
201 / 203[M - C2H5O]+[C8H8BrO]+Loss of the ethoxy group
183 / 185[M - C2H4O - H2O]+•[C8H7Br]+•Loss of ethylene oxide and water
171 / 173[C7H6Br]+[C7H6Br]+Tropylium-like ion after benzylic cleavage
155 / 157[C6H4Br]+[C6H4Br]+Phenyl cation with bromine
103[C8H7]+[C8H7]+Phenyl-ethyl fragment (loss of Br and ethoxy)
77[C6H5]+[C6H5]+Phenyl cation
45[C2H5O]+[C2H5O]+Ethoxy cation

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-ESI-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

  • If necessary, derivatization (e.g., silylation of the hydroxyl group) can be performed to improve volatility and peak shape, although it is not strictly necessary for this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS is ideal for the analysis of less volatile compounds and for achieving high sensitivity and specificity, particularly in complex matrices.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile.

  • Perform serial dilutions with the initial mobile phase to a final concentration in the range of 1-100 ng/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-7 min: 95% B.

    • 7-7.1 min: 95% to 5% B.

    • 7.1-9 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Gas 1: 50 psi.

  • Ion Source Gas 2: 50 psi.

  • Curtain Gas: 30 psi.

  • Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • Collision Gas: Nitrogen.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a target compound.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction_Purification Extraction/Purification Sample_Collection->Extraction_Purification Dilution Dilution Extraction_Purification->Dilution Chromatographic_Separation Chromatographic Separation (GC or LC) Dilution->Chromatographic_Separation Ionization Ionization (EI or ESI) Chromatographic_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Library Search) Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General workflow for mass spectrometry analysis.

Predicted Fragmentation Pathway

The fragmentation of this compound in an EI source is predicted to follow several key pathways, as illustrated below.

Fragmentation_Pathway cluster_fragments Fragment Ions M [C10H13BrO2]+• m/z = 246/248 F1 [C8H8BrO]+ m/z = 201/203 M->F1 - C2H5O F5 [C2H5O]+ m/z = 45 M->F5 - C8H8BrO F2 [C8H7Br]+• m/z = 183/185 F1->F2 - H2O F3 [C7H6Br]+ m/z = 171/173 F2->F3 - CH3 F4 [C6H4Br]+ m/z = 155/157 F3->F4 - CH2

Caption: Predicted EI fragmentation of this compound.

An In-Depth Technical Guide to 2-[2-(4-Bromophenyl)ethoxy]ethanol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical compound 2-[2-(4-Bromophenyl)ethoxy]ethanol. Extensive searches for experimental data and established protocols for this specific molecule have yielded limited results, suggesting it is not a widely studied or commercially available compound. However, a closely related isomer, 2-(4-Bromophenoxy)ethanol , is well-documented and available. This guide will focus on the available information for this related compound, clarifying the structural distinctions and presenting its known properties and synthesis.

Nomenclature and Synonyms

The IUPAC name for the requested compound is This compound . Due to the scarcity of data for this specific molecule, we will detail the information for the related compound:

IUPAC Name: 2-(4-Bromophenoxy)ethanol[1][2][3]

Synonyms:

  • Ethylene Glycol Mono(4-bromophenyl) Ether[3]

  • β-(p-Bromophenoxy)ethanol

  • 2-(4-bromophenoxy)ethan-1-ol

  • Ethanol, 2-(4-bromophenoxy)-

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(4-Bromophenoxy)ethanol .

PropertyValueSource
Molecular Formula C₈H₉BrO₂[1][2][3]
Molecular Weight 217.06 g/mol [1][2][3]
CAS Number 34743-88-9[1][2][3]
Appearance Solid[1]
Melting Point 53-55 °C[1][2]
Boiling Point 184 °C at 20 mmHg[1]
Density 1.5 ± 0.1 g/cm³[2]
Flash Point 113 °C (235.4 °F) - closed cup[1]

Synthesis of 2-(4-Bromophenoxy)ethanol

A common synthetic route to 2-(4-Bromophenoxy)ethanol involves the reaction of 4-Bromophenol with 2-Chloroethanol.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a general representation of the Williamson ether synthesis, which is a standard method for preparing ethers.

Materials:

  • 4-Bromophenol

  • 2-Chloroethanol

  • A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • A suitable solvent (e.g., Ethanol, Acetone)

Procedure:

  • Dissolve 4-Bromophenol in the chosen solvent in a reaction flask.

  • Add the base to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Add 2-Chloroethanol to the reaction mixture.

  • Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform a work-up procedure, which may involve filtration to remove any inorganic salts, followed by extraction with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure 2-(4-Bromophenoxy)ethanol.

Synthesis Workflow Diagram

SynthesisWorkflow General Synthesis of 2-(4-Bromophenoxy)ethanol reagents 4-Bromophenol + 2-Chloroethanol + Base reaction Williamson Ether Synthesis (Reflux in Solvent) reagents->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product 2-(4-Bromophenoxy)ethanol purification->product

Caption: General workflow for the synthesis of 2-(4-Bromophenoxy)ethanol.

Structural Clarification

It is important to distinguish between the requested molecule and the documented one.

Structural_Clarification Structural Comparison req_img req_label Structure: Br-C6H4-CH2-CH2-O-CH2-CH2-OH doc_img doc_label Structure: Br-C6H4-O-CH2-CH2-OH

References

Technical Guide: Solubility Profile of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-[2-(4-Bromophenyl)ethoxy]ethanol, a compound of interest in chemical research and drug development. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its solubility determination. The guide covers theoretical solubility predictions based on molecular structure, detailed experimental protocols for both qualitative and quantitative analysis, and standardized methods for data presentation. A logical workflow is provided to guide the researcher through the process of systematic solubility assessment in common laboratory solvents.

Introduction

This compound is an organic molecule featuring both polar and non-polar moieties. Its structure, comprising a hydrophilic ethoxyethanol tail and a lipophilic bromophenyl group, suggests a nuanced solubility profile. Understanding this profile is critical for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry. This guide provides the necessary protocols to empower researchers to determine these solubility characteristics empirically.

Theoretical Solubility Prediction

The principle of "like dissolves like" provides a foundational prediction of solubility.[1]

  • Non-Polar Characteristics: The bromophenyl group is aromatic and hydrophobic, suggesting solubility in non-polar organic solvents such as toluene, hexane, and diethyl ether through van der Waals interactions.[2]

  • Polar Characteristics: The ethoxyethanol portion of the molecule contains ether and hydroxyl functional groups. The hydroxyl group, in particular, is capable of hydrogen bonding, suggesting potential solubility in polar protic solvents like water, ethanol, and methanol.[3][4] The ether linkage can act as a hydrogen bond acceptor, further contributing to polarity.[5]

Given this duality, this compound is anticipated to exhibit intermediate polarity. It is likely to be more soluble in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions without the strong hydrogen bonding network of protic solvents. Its solubility in highly polar (water) or highly non-polar (hexane) solvents may be limited.

Experimental Determination of Solubility

Precise solubility must be determined experimentally. The following protocols outline methods for both qualitative and quantitative assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in a range of solvents and is useful for initial screening.

Objective: To classify the compound as soluble, partially soluble, or insoluble in various solvents at a fixed concentration.

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • Selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Micro-spatula and analytical balance

Protocol:

  • Weigh approximately 10 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube. This corresponds to a concentration of approximately 10 mg/mL.

  • Vigorously shake or vortex the mixture for 30-60 seconds.[2]

  • Allow the mixture to stand for at least 30 seconds and observe.

  • Record the observation. If the solid has completely disappeared, it is classified as soluble . If a significant portion has dissolved but some solid remains, it is partially soluble . If the solid appears largely unchanged, it is insoluble .[2]

  • Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the precise concentration of a saturated solution of the compound at a specific temperature.

Materials:

  • This compound

  • Screw-capped vials or flasks

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Protocol:

  • Add an excess amount of this compound to a screw-capped vial. An amount that is visibly in excess of what is expected to dissolve should be used to ensure a saturated solution is formed.

  • Pipette a known volume of the desired solvent into the vial.

  • Seal the vial securely.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The rate of dissolution decreases as the solution approaches saturation, so sufficient time is crucial.

  • After the equilibration period, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.

  • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, UV-Vis).

  • Analyze the concentration of the diluted solution using a pre-calibrated analytical method.

  • Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent TypeQualitative Solubility (10 mg/mL)Quantitative Solubility (mg/mL)
WaterPolar ProticInsolubleValue to be determined
EthanolPolar ProticSolubleValue to be determined
MethanolPolar ProticSolubleValue to be determined
AcetonePolar AproticSolubleValue to be determined
Ethyl AcetatePolar AproticSolubleValue to be determined
Dichloromethane (DCM)Polar AproticSolubleValue to be determined
TolueneNon-Polar AromaticPartially SolubleValue to be determined
n-HexaneNon-Polar AliphaticInsolubleValue to be determined

Visualization of Experimental Workflow

A systematic approach is essential for comprehensive solubility testing. The following diagram illustrates a logical workflow for characterizing the solubility of a novel compound.

Solubility_Workflow start Start: Obtain Pure This compound qual_screen Qualitative Screening (10 mg/mL in various solvents) start->qual_screen record_qual Record Observations: Soluble, Partially Soluble, Insoluble qual_screen->record_qual select_quant Select Solvents for Quantitative Analysis record_qual->select_quant shake_flask Shake-Flask Method: Equilibrate excess solid in solvent at constant temperature select_quant->shake_flask analysis Analyze Supernatant (e.g., HPLC, UV-Vis) shake_flask->analysis calculate Calculate Solubility (mg/mL or mol/L) analysis->calculate end_report End: Compile Data into Solubility Profile calculate->end_report

Caption: Workflow for systematic solubility determination.

Conclusion

References

Potential research areas for 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Potential Research Areas for 2-[2-(4-Bromophenyl)ethoxy]ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound this compound is not extensively documented in publicly available scientific literature. This guide, therefore, extrapolates potential research avenues based on the chemical structure of the molecule and the known properties and biological activities of its constituent moieties and structurally related compounds. The experimental protocols provided are illustrative and may require optimization.

Introduction

This compound is a distinct organic molecule characterized by a 4-bromophenethyl core linked via an ether bond to an ethanol unit. Its structure, featuring a halogenated aromatic ring, a flexible ether chain, and a terminal hydroxyl group, suggests a versatile chemical scaffold with potential applications across multiple scientific domains. The presence of the bromine atom provides a handle for further synthetic modification, such as cross-coupling reactions, while the ethoxyethanol tail can influence solubility, pharmacokinetic properties, and binding interactions with biological targets. This document outlines the physicochemical properties of its precursors, proposes synthetic routes, and explores promising areas for future research and development.

Physicochemical Properties of Precursors

Quantitative data for the target compound is unavailable. However, the properties of its likely synthetic precursors can provide valuable reference points.

Property2-(4-Bromophenyl)ethanol2-Chloroethanol
CAS Number 4654-39-1107-07-3
Molecular Formula C₈H₉BrOC₂H₅ClO
Molecular Weight 201.06 g/mol [1][2]80.51 g/mol
Appearance Clear colourless to light yellow liquid[1][3]Colorless liquid
Melting Point 36-38 °C[1]-67 °C
Boiling Point ~138 °C @ 9 mmHg128.7 °C
Density ~1.436 g/mL at 25 °C1.197 g/mL at 20 °C

Proposed Synthesis

The most direct method for synthesizing this compound is the Williamson ether synthesis. This involves the deprotonation of an alcohol to form an alkoxide, followed by its reaction with an alkyl halide. Two primary pathways are proposed.

Synthesis Pathway Workflow

G cluster_0 Pathway A cluster_1 Pathway B A_start 2-(4-Bromophenyl)ethanol A_reagent + Sodium Hydride (NaH) in THF A_start->A_reagent A_intermediate Sodium 2-(4-bromophenyl)ethoxide A_reagent->A_intermediate A_reagent2 + 2-Chloroethanol A_intermediate->A_reagent2 A_product This compound A_reagent2->A_product B_start Ethylene Glycol B_reagent + Sodium Hydride (NaH) (1 equivalent) B_start->B_reagent B_intermediate Sodium 2-hydroxyethoxide B_reagent->B_intermediate B_reagent2 + 1-Bromo-4-(2-bromoethyl)benzene B_intermediate->B_reagent2 B_product This compound B_reagent2->B_product

Caption: Proposed Williamson ether synthesis routes for this compound.

Detailed Experimental Protocol (Pathway A)
  • Alkoxide Formation: To a solution of 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium alkoxide.

  • Nucleophilic Substitution: Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Potential Research Areas

Medicinal Chemistry and Pharmacology
  • β-Adrenergic Receptor Modulation: Structurally related 2-amino-2-phenylethanol derivatives are known to be potent β₂-adrenoceptor agonists, which are crucial in the treatment of asthma and COPD.[4] The phenylethanol core of the target molecule is a key pharmacophore. Research should focus on its binding affinity and functional activity at β-adrenergic receptors. The ethoxyethanol side chain could confer unique binding interactions or alter selectivity between receptor subtypes (β₁, β₂, β₃).

  • Antimicrobial and Antifungal Agents: 2-Phenylethanol is recognized for its antimicrobial properties.[5] The introduction of a bromine atom and an ether linkage could modulate this activity. Potential research includes screening this compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine its Minimum Inhibitory Concentration (MIC).

  • Probe for Chemical Biology: The 4-bromophenyl moiety can serve as a versatile chemical handle. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a variety of functional groups, fluorescent tags, or biotin labels can be installed. This would enable the creation of molecular probes to study biological systems or to perform structure-activity relationship (SAR) studies.

Agrochemicals

Chlorinated phenoxyacetic acids are a well-known class of herbicides.[6] Although the target molecule is a phenoxyethanol derivative, the structural analogy suggests potential herbicidal or plant growth regulatory activity. Initial research could involve screening for phytotoxicity against model plant species.

Materials Science

The combination of an aromatic ring and a flexible, hydrophilic chain terminating in a hydroxyl group suggests potential applications as:

  • A specialty solvent for specific polymers or resins.

  • A monomer for the synthesis of novel polyesters or polyethers.

  • A plasticizer or additive to modify the physical properties of existing polymers.

Key Experimental Protocols

Radioligand Binding Assay for β₂-Adrenergic Receptor

This protocol provides a framework for assessing the binding affinity of the compound for the β₂-adrenergic receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β₂-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a binding buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl₂, 2 mM EDTA, pH 7.4).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a constant concentration of a known radioligand (e.g., [³H]-dihydroalprenolol, a β-adrenergic antagonist), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Potential Signaling Pathway for Investigation

Should the compound demonstrate agonist activity at the β₂-adrenergic receptor, the canonical G-protein coupled receptor (GPCR) signaling cascade would be the primary pathway to investigate.

G compound 2-[2-(4-BrPh)ethoxy]ethanol (Agonist) receptor β₂-Adrenergic Receptor (GPCR) compound->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Catalyzes Conversion atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets

Caption: The β₂-adrenergic receptor signaling cascade, a potential mechanism of action.

Conclusion

While this compound remains an under-explored molecule, its chemical architecture presents a compelling case for investigation. By leveraging its structural similarities to known bioactive compounds, researchers in pharmacology, agrochemistry, and materials science can unlock its potential. The proposed synthetic routes are feasible, and the outlined experimental protocols provide a clear starting point for a comprehensive evaluation of this promising compound.

References

Technical Guide: Analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol and its Closely Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Subject: A comprehensive review of the synthesis, properties, and potential applications of brominated phenyl-ethoxy-ethanol derivatives, with a focus on the available data for related structures due to the absence of public domain information on 2-[2-(4-Bromophenyl)ethoxy]ethanol.

Executive Summary

This technical guide addresses the inquiry into the discovery and history of this compound. A thorough search of scientific literature, patent databases, and chemical supplier catalogs did not yield any specific information for this compound. It is likely a novel chemical entity, a specialized intermediate not disclosed in the public domain, or a misnomer.

However, significant data is available for the closely related precursor, 2-(4-Bromophenyl)ethanol . This document provides a detailed overview of this analog, including its chemical properties, synthesis protocols, and known applications, to serve as a valuable resource for researchers working with similar structures. The methodologies and data presentation formats requested have been applied to the information available for 2-(4-Bromophenyl)ethanol.

Physicochemical Properties of 2-(4-Bromophenyl)ethanol

The quantitative data for 2-(4-Bromophenyl)ethanol, a key structural analog of the requested compound, are summarized below. This information is critical for its application in organic synthesis and drug design.

PropertyValueSource
Molecular Formula C8H9BrO[1][2][3]
Molecular Weight 201.06 g/mol [1][3]
CAS Number 4654-39-1[1][2][3]
Appearance Clear, colorless to light yellow liquid[1][2]
Melting Point 36-38 °C[1][4]
Boiling Point 96-108 °C (pressure dependent); 138 °C/9 mmHg; 150 °C/18 mmHg[1]
Density ~1.483 g/mL at 25 °C
Refractive Index 1.5725-1.5765 @ 20 °C[2]
Purity (GC) ≥97.0%

Synthesis Protocols for Brominated Phenyl-Ethanol Derivatives

While no specific synthesis for this compound was found, several methods for preparing its precursor, 2-(4-Bromophenyl)ethanol, and a related compound, 1-(4-Bromophenyl)ethanol, have been documented. These protocols offer insight into the potential synthetic routes for the target molecule.

Synthesis of 2-(4-Bromophenyl)ethanol from 4-Bromophenylacetic Acid

A common method involves the reduction of 4-bromophenylacetic acid.

Experimental Protocol:

  • Dissolve 4-bromophenylacetic acid in tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium aluminum hydride (LiAlH4) in portions while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to 25-30 °C and stir for 2 hours.

  • Quench the reaction by the careful addition of water.

  • Extract the product with dichloromethane.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-Bromophenyl)ethanol as a light yellow oil.[5]

Synthesis of 1-(4-Bromophenyl)ethanol from p-Bromobenzaldehyde

This protocol describes the synthesis of a structural isomer.

Experimental Protocol:

  • Equip a 1L four-necked flask with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel.

  • Add p-bromobenzaldehyde, chloroform, and DMF to the flask and cool the solution to approximately -5 °C in a low-temperature bath.

  • Slowly add potassium hydroxide, ensuring the temperature is maintained at -5 °C.

  • Continue stirring at -5 °C for 5 hours after the addition is complete.

  • Adjust the pH to be acidic, then allow the mixture to warm to room temperature.

  • Add water and toluene for washing and extraction.

  • Separate the upper organic phase and concentrate it under reduced pressure to obtain a yellow solid.

  • Recrystallize the solid to yield colorless crystals of 1-(4-Bromophenyl)ethanol.[6]

Potential Synthetic Pathway for this compound

Based on the available information and general organic chemistry principles, a plausible synthetic route for the originally requested compound, this compound, can be proposed. This would likely involve an etherification reaction.

G cluster_start Starting Materials cluster_reaction Williamson Ether Synthesis cluster_product Final Product A 2-(4-Bromophenyl)ethanol C Deprotonation A->C NaH, THF B 2-Bromoethanol D Nucleophilic Substitution B->D C->D Alkoxide Intermediate E This compound D->E

References

Navigating the Stability and Storage of 2-[2-(4-Bromophenyl)ethoxy]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available stability and degradation data specifically for 2-[2-(4-Bromophenyl)ethoxy]ethanol is limited. This guide provides a comprehensive overview based on information available for the closely related compound, 2-(4-Bromophenyl)ethanol, and general principles of chemical stability and forced degradation studies. The information herein should serve as a foundational resource, and it is imperative that researchers conduct specific stability studies for this compound to establish its unique stability profile.

Recommended Storage and Handling

For researchers and professionals in drug development, ensuring the stability of chemical compounds is paramount. Based on data from safety data sheets (SDS) and chemical suppliers for the analogous compound 2-(4-Bromophenyl)ethanol, the following storage conditions are recommended to maintain the integrity of this compound.

Table 1: Recommended Storage Conditions for 2-(4-Bromophenyl)ethanol (as a proxy for this compound)

ParameterRecommendationSource(s)
Temperature Store in a dry, cool, and well-ventilated place. Some suppliers recommend storage at room temperature, while others suggest a cool and dark place, below 15°C.[1][2]
Atmosphere Keep under an inert atmosphere, such as nitrogen, to prevent oxidation.[1][3]
Container Keep containers tightly closed to prevent moisture ingress and contamination.[1][3]
Incompatible Materials Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4]

Potential Degradation Pathways

The chemical structure of this compound, featuring an ether linkage, a primary alcohol, and a brominated aromatic ring, suggests several potential degradation pathways under stress conditions.

  • Oxidation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde and carboxylic acid. The ether linkage can also undergo oxidation, potentially leading to peroxide formation, especially with prolonged exposure to air and light.

  • Hydrolysis: While ethers are generally stable to hydrolysis, extreme pH conditions (strong acids or bases) and elevated temperatures could lead to cleavage of the ether bond.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage, which could lead to the formation of radical species and subsequent degradation products.

  • Thermolysis: At elevated temperatures, decomposition can be expected, although specific degradation products are not documented.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is essential. Such a study would involve subjecting the compound to a variety of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

General Forced Degradation Protocol

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6] A typical protocol involves exposing the compound to the following conditions:

  • Acidic Hydrolysis: Treat the compound with a solution of hydrochloric acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Basic Hydrolysis: Treat the compound with a solution of sodium hydroxide (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Subject the solid compound to dry heat (e.g., 105 °C) for a specified duration.

  • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, following ICH Q1B guidelines.

Samples from each stress condition should be analyzed at various time points using a suitable, validated analytical method, typically high-performance liquid chromatography (HPLC) with a UV or mass spectrometric detector, to quantify the parent compound and detect any degradation products.[6][7]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of a chemical stability assessment and a general workflow for a forced degradation study.

G cluster_0 Stability Assessment Workflow A Define Compound and Objectives B Literature Search for Existing Data A->B C Physicochemical Characterization B->C D Forced Degradation Studies C->D E Develop & Validate Stability-Indicating Method D->E F Long-Term & Accelerated Stability Studies E->F G Data Analysis & Shelf-Life Determination F->G

Caption: A logical workflow for assessing the stability of a chemical compound.

G cluster_1 Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Report Report Degradation Profile LCMS->Report Compound Test Compound (this compound) Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: A general experimental workflow for a forced degradation study.

Conclusion

References

Safety data sheet (SDS) for 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide and Safety Data Sheet (SDS) for the specific chemical 2-[2-(4-Bromophenyl)ethoxy]ethanol is not available in publicly accessible resources. Extensive searches have not yielded an SDS for this compound, which may indicate it is a rare or novel chemical with limited published safety information.

The core requirements of this request—summarizing quantitative data, providing detailed experimental protocols, and creating specific visualizations—cannot be fulfilled without the foundational safety data sheet for the exact compound. Providing information for a structurally similar but different chemical would be scientifically inaccurate and potentially misleading for the target audience of researchers, scientists, and drug development professionals who require precise and reliable data.

For informational purposes, data is available for the related compound 2-(4-Bromophenyl)ethanol (CAS No. 4654-39-1). However, it is crucial to note that the safety and toxicological properties of 2-(4-Bromophenyl)ethanol may differ significantly from those of this compound due to structural differences. The following information pertains exclusively to 2-(4-Bromophenyl)ethanol .

Safety Data for 2-(4-Bromophenyl)ethanol (CAS: 4654-39-1)

This section provides a summary of the available safety information for 2-(4-Bromophenyl)ethanol, a distinct chemical from the one requested.

Hazard Identification

2-(4-Bromophenyl)ethanol is classified as a hazardous chemical.[1]

GHS Classification:

  • Acute Oral Toxicity: Category 4.[1][2]

  • Acute Dermal Toxicity: Category 4.[1][2]

  • Skin Corrosion/Irritation: Category 2.[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[1][2]

Signal Word: Warning.[1]

Hazard Statements:

  • Harmful if swallowed.[1]

  • Harmful in contact with skin.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Quantitative Data

The following table summarizes the available physical and chemical properties for 2-(4-Bromophenyl)ethanol.

PropertyValueSource
Molecular Formula C₈H₉BrOPubChem
Molecular Weight 201.06 g/mol PubChem
Appearance Light yellow liquidFisher Scientific[1]
Odor Alcohol-likeFisher Scientific[1]
Boiling Point 96 - 99 °C @ 0.5 mmHgFisher Scientific[1]
Flash Point > 110 °C (> 230 °F)Fisher Scientific[1]
Specific Gravity 1.430Fisher Scientific[1]
Vapor Density 6.9Fisher Scientific[1]
First Aid Measures

In case of exposure to 2-(4-Bromophenyl)ethanol, the following first aid measures are recommended.[1]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, call a POISON CENTER or doctor.[1]

  • Skin Contact: Wash with plenty of soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • Ingestion: Call a POISON CENTER or doctor if you feel unwell.[1]

Handling and Storage
  • Handling: Wear protective gloves, clothing, and eye/face protection. Avoid breathing mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Do not ingest. Use only outdoors or in a well-ventilated area.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological data presented are not available in the provided Safety Data Sheets. The classifications are based on standardized testing guidelines, but the specific methodologies for 2-(4-Bromophenyl)ethanol are not described.

Visualizations

As the specific SDS for this compound is unavailable, the following diagrams are based on the general procedures outlined in the SDS for the related compound, 2-(4-Bromophenyl)ethanol, and represent logical workflows rather than specific signaling pathways.

GHS_Hazards cluster_exposure Routes of Exposure cluster_hazards GHS Hazard Classifications Oral Oral AcuteTox Acute Toxicity (Category 4) Oral->AcuteTox Harmful if swallowed Dermal Dermal Dermal->AcuteTox Harmful in contact with skin SkinIrrit Skin Irritation (Category 2) Dermal->SkinIrrit Causes skin irritation Inhalation Inhalation STOT STOT - Single Exposure (Category 3) Respiratory Irritation Inhalation->STOT May cause respiratory irritation Eye Eye Contact EyeIrrit Eye Irritation (Category 2) Eye->EyeIrrit Causes serious eye irritation First_Aid_Workflow cluster_routes Exposure Route cluster_actions First Aid Actions Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Move Move to fresh air Inhalation->Move Wash Wash with soap and water Skin->Wash Rinse Rinse with water for several minutes Eyes->Rinse CallPoison Call POISON CENTER or doctor Ingestion->CallPoison Move->CallPoison Spill_Response_Workflow Spill Spill Detected EnsureVent Ensure Adequate Ventilation Spill->EnsureVent WearPPE Wear Personal Protective Equipment (gloves, goggles, respirator) EnsureVent->WearPPE Contain Contain Spill with Inert Material WearPPE->Contain Collect Collect into suitable container for disposal Contain->Collect Dispose Dispose of waste according to regulations Collect->Dispose

References

Methodological & Application

Application Notes and Protocols for 2-[2-(4-Bromophenyl)ethoxy]ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[2-(4-Bromophenyl)ethoxy]ethanol is a bifunctional organic molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a bromoaryl group for cross-coupling reactions and a hydroxyl group for further functionalization, makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the effective use of this compound.

Chemical Properties and Data

PropertyValueReference
Chemical Formula C₁₀H₁₃BrO₂N/A
Molecular Weight 245.11 g/mol N/A
Appearance Expected to be a liquid or low-melting solidN/A
Boiling Point Not explicitly found, but expected to be >200 °CN/A
Solubility Soluble in common organic solvents (e.g., THF, DCM, Ethanol)N/A

Applications in Organic Synthesis

The primary utility of this compound lies in its capacity to act as a versatile intermediate for the construction of more complex molecular architectures. Its key structural features allow for a range of chemical transformations:

  • Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse substituents at the 4-position of the phenyl ring, facilitating the synthesis of a wide array of derivatives.

  • Etherification and Esterification: The terminal hydroxyl group can be readily converted into ethers or esters, allowing for the extension of the side chain or the introduction of other functional groups.

  • Precursor to Pharmaceutical Scaffolds: This molecule contains a structural motif found in various pharmacologically active compounds. For instance, a similar 2-hydroxyethoxy side chain attached to a bromophenyl-containing core is a key component in the synthesis of the dual endothelin receptor antagonist, Macitentan.[1][2][3] This highlights its potential in medicinal chemistry and drug discovery as a fragment for building novel therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of the target molecule based on the well-established Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[4][5][6][7][8]

Reaction Scheme:

Materials:

  • 2-(4-Bromophenyl)ethanol

  • 2-Chloroethanol (or 2-bromoethanol)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Alkoxide:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Etherification:

    • Cool the alkoxide solution back to 0 °C.

    • Slowly add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 60-70 °C) overnight, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Expected Yield: While a specific yield for this reaction is not available in the literature, yields for Williamson ether syntheses are typically in the range of 60-90%, depending on the specific substrates and reaction conditions.

Visualizations

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start1 2-(4-Bromophenyl)ethanol step1 Alkoxide Formation (Deprotonation) start1->step1 start2 Strong Base (e.g., NaH) start2->step1 start3 2-Chloroethanol step2 Nucleophilic Attack (SN2) (Etherification) start3->step2 step1->step2 workup1 Quenching step2->workup1 workup2 Extraction workup1->workup2 workup3 Purification (Column Chromatography) workup2->workup3 product This compound workup3->product

Caption: Synthetic workflow for this compound.

Potential Synthetic Applications Pathway

G cluster_transformations Chemical Transformations cluster_products Derivative Products A This compound B Cross-Coupling (e.g., Suzuki, Heck) A->B Aryl Bromide Functionality C Further Etherification/ Esterification A->C Hydroxyl Functionality D Oxidation of Alcohol A->D Hydroxyl Functionality P1 Biaryl Derivatives B->P1 P2 Extended Chain Ethers/ Esters C->P2 P3 Corresponding Aldehyde/ Carboxylic Acid D->P3

Caption: Potential synthetic pathways using the target molecule.

Safety and Handling

  • 2-(4-Bromophenyl)ethanol: Harmful if swallowed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride: Flammable solid, reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • 2-Chloroethanol: Toxic by inhalation, ingestion, and skin absorption. Handle in a well-ventilated fume hood with appropriate PPE.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer

The protocols and information provided are intended for use by qualified professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions. The author and publisher are not liable for any damages or injuries resulting from the use of this information.

References

Application Notes and Protocols: 2-[2-(4-Bromophenyl)ethoxy]ethanol as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 4-Bromophenethyl Scaffold

In medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. The 2-(4-bromophenyl)ethanol scaffold, also known as 4-bromophenethyl alcohol, is a versatile and valuable starting material in the synthesis of a variety of biologically active molecules.[1][2] Its structure, featuring a reactive hydroxyl group and a bromo-substituted aromatic ring, allows for diverse chemical modifications, making it a key component in the construction of complex drug candidates.[1]

It is important to clarify a potential ambiguity in the nomenclature. While the requested topic is "2-[2-(4-Bromophenyl)ethoxy]ethanol," extensive literature review reveals that the primary building block used in the synthesis of prominent drugs like Macitentan is 2-(4-bromophenyl)ethanol. The "ethoxy" component is typically introduced later in the synthetic sequence, often through a reaction with ethylene glycol or a derivative thereof. These application notes will therefore focus on the utility of 2-(4-bromophenyl)ethanol as the foundational building block.

Key Applications in Drug Discovery

The most notable application of the 2-(4-bromophenyl) moiety is in the development of endothelin receptor antagonists, a class of drugs primarily used to treat pulmonary arterial hypertension.[3]

Synthesis of Macitentan: A Dual Endothelin Receptor Antagonist

Macitentan (Opsumit®) is an orally active, potent dual endothelin (ET) receptor antagonist that blocks both ETA and ETB receptors.[4][5] Its synthesis showcases the utility of precursors that generate the 2-(4-bromophenyl) substructure. While not starting directly from 2-(4-bromophenyl)ethanol, the synthesis involves the key intermediate, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl]-N'-propylsulfamide, where the (4-bromophenyl) group is a core component and the (2-hydroxyethoxy) side chain is introduced via reaction with ethylene glycol.[6][7]

The endothelin system is a critical pathway in vasoconstriction, and its dysregulation is implicated in the pathophysiology of pulmonary arterial hypertension.[3] Endothelin-1 (ET-1) acts on ETA and ETB receptors on smooth muscle cells, promoting vasoconstriction and proliferation.[3] By blocking these receptors, Macitentan leads to vasodilation and has antiproliferative effects.

Below is a diagram illustrating the simplified mechanism of action of Macitentan.

Macitentan_MoA ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds VC Vasoconstriction & Proliferation ETA->VC Activates ETB->VC Activates SMC Smooth Muscle Cell Macitentan Macitentan Macitentan->ETA Blocks Macitentan->ETB Blocks

Caption: Simplified signaling pathway of Endothelin-1 and the inhibitory action of Macitentan.

Quantitative Data

The following table summarizes the in vitro activity of Macitentan and a related endothelin receptor antagonist, Bosentan. This data highlights the high affinity of Macitentan for the endothelin receptors.

CompoundTargetAssay TypeKb (nM)IC50 (nM)Reference
Macitentan ETACalcium Release0.14-[8]
ETAIP1 Accumulation0.74-[8]
ETA[125I]-ET-1 Binding-0.2[5]
ETB[125I]-ET-1 Binding-391[5]
Bosentan ETACalcium Release1.1-[8]
ETAIP1 Accumulation12-[8]

Kb: Inhibitor constant; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The following protocols are adapted from literature and patents for the synthesis of key intermediates and final products utilizing the 2-(4-bromophenyl) scaffold.

Protocol 1: Synthesis of 2-(4-Bromophenyl)ethanol

This protocol describes the reduction of a 4-bromophenyl precursor to 2-(4-bromophenyl)ethanol.

Reaction Scheme:

N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide + Ethylene Glycol --(Base)--> N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl]-N'-propylsulfamide

N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl]-N'-propylsulfamide + 5-Bromo-2-chloropyrimidine --(Base)--> Macitentan

Caption: High-level synthetic workflow for the preparation of Macitentan.

Conclusion

2-(4-Bromophenyl)ethanol and its precursors are indispensable building blocks in medicinal chemistry, particularly in the synthesis of complex heterocyclic structures like the dual endothelin receptor antagonist, Macitentan. The reactivity of both the hydroxyl group and the bromo-substituted phenyl ring provides chemists with a versatile platform for molecular elaboration. The protocols and data presented here underscore the importance of this scaffold in the development of impactful therapeutics.

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a key pharmaceutical intermediate for the endothelin receptor antagonist, Macitentan, conceptually starting from 2-[2-(4-Bromophenyl)ethoxy]ethanol. While this compound is not a common commercially available starting material, a plausible synthetic route via Williamson ether synthesis is first described. The subsequent sections detail the synthesis of a crucial Macitentan intermediate, N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide, and its conversion to Macitentan. This highlights a practical application of the 2-(4-bromophenyl)ethoxy scaffold in pharmaceutical synthesis.

Part 1: Synthesis of the Starting Material: this compound

The Williamson ether synthesis provides a straightforward method for the preparation of this compound from the more readily available 2-(4-bromophenyl)ethanol and 2-chloroethanol. This reaction proceeds via an SN2 mechanism where the alkoxide of 2-(4-bromophenyl)ethanol acts as a nucleophile, displacing the chloride from 2-chloroethanol.[1][2]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-(4-bromophenyl)ethanol

  • 2-Chloroethanol

  • Sodium hydride (NaH) or Potassium tert-butoxide (tBuOK)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)[1]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.1 eq) dropwise.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Part 2: Synthesis of a Key Macitentan Intermediate

A crucial intermediate in the synthesis of Macitentan is N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide. This intermediate is synthesized from N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide and ethylene glycol.[3][4]

Experimental Protocol: Synthesis of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide

Materials:

  • N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide

  • Ethylene glycol[3]

  • Potassium tert-butoxide (tBuOK)[3]

  • Methanol

  • Water

  • Citric acid solution[3]

Procedure:

  • To a reaction flask containing ethylene glycol (e.g., 3.5 L for 350 g of starting material), add potassium tert-butoxide (e.g., 560 g) at 10-15 °C.[3]

  • Stir the solution for 30 minutes at 25-30 °C.[3]

  • Slowly add N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide (e.g., 350 g).[3]

  • Heat the reaction mixture to 100-105 °C for 12-14 hours.[3]

  • After completion, cool the reaction mass to room temperature and add water and methanol.[3]

  • Cool the mixture to 15-20 °C and add a citric acid solution over 1-2 hours to precipitate the product.[3]

  • Maintain the mixture at room temperature for 2-3 hours.[3]

  • Filter the solid, wash with water, and suck dry for 30 minutes.[3]

  • Dry the product under vacuum at 50-55 °C for 20-24 hours to obtain N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide.[3]

Quantitative Data for Intermediate Synthesis
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)Reference
N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamidePotassium tert-butoxide, Ethylene glycolEthylene glycol100-10512-147698.4% a/a[3][5]
N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamideCesium carbonate, Ethylene glycolEthylene glycol110-1502-48699.0%[6]

Part 3: Synthesis of Macitentan

The final step in the synthesis of Macitentan involves the reaction of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide with 5-bromo-2-chloropyrimidine.[3][5]

Experimental Protocol: Synthesis of Macitentan

Materials:

  • N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide

  • 5-bromo-2-chloropyrimidine[5]

  • Sodium hydride (NaH) or Potassium tert-butoxide (tBuOK)[3][5]

  • Toluene[5]

  • Dimethylformamide (DMF)[5]

Procedure:

  • Dissolve N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide (e.g., 200 g) and 5-bromo-2-chloropyrimidine (e.g., 117 g) in a mixture of toluene (e.g., 3 L) and DMF (e.g., 400 mL).[5]

  • Warm the reaction mixture to 50 °C and distill off a portion of the toluene under reduced pressure.[5]

  • Cool the mixture to 0 °C and add potassium tert-butoxide (e.g., 156 g) portion-wise.[5]

  • Stir the reaction mixture at 20 °C for 1 hour.[5]

  • Monitor the reaction by TLC or HPLC for completion.

  • Upon completion, the reaction is worked up, typically involving extraction and purification by recrystallization from a suitable solvent like methanol to yield Macitentan as a white solid.[7]

Quantitative Data for Macitentan Synthesis
Starting MaterialReagentsSolventsTemperature (°C)Time (h)Yield (%)Purity (HPLC)Reference
N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide5-bromo-2-chloropyrimidine, tBuOKToluene, DMF0-20183>99.5%[5][7]
N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide5-bromo-2-chloropyrimidine, Sodium hydrideToluene, DMF10-15-->99.5%[3]

Visualizations

Diagrams of Synthetic Pathways

Synthesis_of_Starting_Material 2-(4-bromophenyl)ethanol 2-(4-bromophenyl)ethanol reagents1 NaH or tBuOK THF or DMF 2-(4-bromophenyl)ethanol->reagents1 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->reagents1 product1 This compound reagents1->product1 Williamson Ether Synthesis

Caption: Synthesis of this compound.

Macitentan_Synthesis start N-5-(4-Bromophenyl)-6-chloro- 4-pyrimidinyl-N'-propylsulfamide reagents1 Ethylene glycol, tBuOK or Cs2CO3 start->reagents1 intermediate N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)- 4-pyrimidinyl-N'-propylsulfamide reagents2 5-bromo-2-chloropyrimidine, NaH or tBuOK intermediate->reagents2 final_product Macitentan reagents1->intermediate reagents2->final_product

Caption: Synthesis of Macitentan from a key intermediate.

Experimental Workflow Diagram

Experimental_Workflow cluster_intermediate Intermediate Synthesis cluster_macitentan Macitentan Synthesis A Charge ethylene glycol and base B Add N-5-(4-Bromophenyl)-6-chloro- 4-pyrimidinyl-N'-propylsulfamide A->B C Heat reaction mixture (100-150 °C, 2-14h) B->C D Cool and precipitate with citric acid solution C->D E Filter, wash, and dry the intermediate D->E F Dissolve intermediate and 5-bromo-2-chloropyrimidine in solvent E->F Proceed with intermediate G Add base (tBuOK or NaH) at low temperature F->G H Stir at room temperature G->H I Work-up and extraction H->I J Purify by recrystallization I->J

Caption: Workflow for Macitentan synthesis.

References

Application Note & Protocol: Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol and its derivatives via the Williamson ether synthesis. This application note includes a step-by-step methodology, characterization data for the starting material, and a logical workflow for the synthesis.

Introduction

This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules and functional materials. The core structure, featuring a bromophenyl group linked to an ethoxy ethanol moiety, provides a versatile scaffold for further chemical modifications. The Williamson ether synthesis is a robust and widely used method for the preparation of such ethers, involving the reaction of an alkoxide with an alkyl halide.[1][2] This protocol details the synthesis of the title compound starting from 2-(4-bromophenyl)ethanol and 2-chloroethanol.

Data Presentation

Table 1: Physicochemical and Spectral Data of Starting Material: 2-(4-Bromophenyl)ethanol
PropertyValueReference
Molecular Formula C₈H₉BrO[3]
Molecular Weight 201.06 g/mol [3]
CAS Number 4654-39-1[3]
Appearance Colorless to light yellow liquid or solid[4]
Melting Point 36-38 °C[4]
Boiling Point 144.5-145 °C @ 15 Torr[4]
¹³C NMR (CDCl₃) δ (ppm): 39.0, 62.9, 120.3, 130.8, 131.5, 137.9[3] (Typical values)
¹H NMR (CDCl₃) δ (ppm): 1.5 (t, 1H, OH), 2.8 (t, 2H, Ar-CH₂), 3.8 (t, 2H, CH₂-OH), 7.1 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H)[3] (Typical values)
Table 2: Predicted Physicochemical and Spectral Data of this compound

Note: The following data are predicted or typical for this class of compounds and should be confirmed by experimental analysis.

PropertyPredicted Value
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Appearance Colorless to pale yellow oil
Boiling Point > 150 °C @ 15 Torr
¹³C NMR (CDCl₃) δ (ppm): 38.5 (Ar-CH₂), 61.5 (CH₂-OH), 69.5 (Ar-CH₂-CH₂-O), 71.0 (O-CH₂-CH₂-OH), 121.0 (Ar-C), 131.0 (Ar-CH), 131.8 (Ar-CH), 138.0 (Ar-C-Br)
¹H NMR (CDCl₃) δ (ppm): 2.5 (t, 1H, OH), 2.9 (t, 2H, Ar-CH₂), 3.6-3.8 (m, 6H, -O-CH₂-CH₂-O-CH₂-CH₂-OH), 7.1 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H)
IR (neat, cm⁻¹) 3400 (br, O-H), 2920, 2870 (C-H), 1490 (Ar C=C), 1120 (C-O ether), 1040 (C-O alcohol), 820 (p-substituted benzene)
MS (EI, m/z) 244/246 [M⁺], 201/203, 183/185, 104

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of the Williamson ether synthesis.[1][5]

Materials:

  • 2-(4-Bromophenyl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Chloroethanol

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

  • Formation of Alkoxide: A solution of 2-(4-bromophenyl)ethanol (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour. The evolution of hydrogen gas should be observed.

  • Ether Synthesis: The reaction mixture is cooled back to 0 °C, and a solution of 2-chloroethanol (1.1 equivalents) in anhydrous THF is added dropwise. The reaction mixture is then heated to reflux (for THF, approx. 66 °C) and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the flask is cooled to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH. The mixture is then partitioned between ethyl acetate and water.

  • Extraction and Purification: The aqueous layer is separated and extracted twice more with ethyl acetate. The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Visualizations

Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2-(4-Bromophenyl)ethanol 2-(4-Bromophenyl)ethanol Sodium 2-(4-bromophenyl)ethoxide Sodium 2-(4-bromophenyl)ethoxide 2-(4-Bromophenyl)ethanol->Sodium 2-(4-bromophenyl)ethoxide Deprotonation Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Sodium 2-(4-bromophenyl)ethoxide Hydrogen Gas (H2) Hydrogen Gas (H2) Sodium Hydride (NaH)->Hydrogen Gas (H2) 2-Chloroethanol 2-Chloroethanol This compound This compound 2-Chloroethanol->this compound Sodium Chloride (NaCl) Sodium Chloride (NaCl) 2-Chloroethanol->Sodium Chloride (NaCl) Sodium 2-(4-bromophenyl)ethoxide->this compound SN2 Attack Experimental_Workflow start Start setup 1. Reaction Setup (Flask, Stirrer, N2) start->setup alkoxide 2. Alkoxide Formation (Add 2-(4-Bromophenyl)ethanol to NaH in THF) setup->alkoxide ether_synthesis 3. Ether Synthesis (Add 2-Chloroethanol, Reflux) alkoxide->ether_synthesis workup 4. Work-up (Quench with NH4Cl, Extract with Ethyl Acetate) ether_synthesis->workup purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, IR, MS) purification->characterization end End Product characterization->end

References

Application Notes and Protocols for 2-(4-Bromophenyl)ethanol in Materials Science Precursor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive research for "2-[2-(4-Bromophenyl)ethoxy]ethanol" did not yield specific applications within the field of materials science in publicly available literature. The search consistently retrieved information for a related but structurally different compound, 2-(4-Bromophenyl)ethanol . This document provides application notes and protocols for the latter, which serves as a versatile precursor in organic synthesis, including for molecules that could have potential materials science applications.

Introduction

2-(4-Bromophenyl)ethanol is an organic compound characterized by a brominated phenyl group attached to an ethanol moiety.[1] Its bifunctional nature, possessing both a reactive bromine atom on the aromatic ring and a primary alcohol group, makes it a valuable intermediate in the synthesis of more complex molecules.[1] While direct applications in materials science are not widely documented, its structure is foundational for creating derivatives used in pharmaceuticals and potentially as building blocks for polymers, organic electronics, or functional coatings. This document outlines the physicochemical properties of 2-(4-Bromophenyl)ethanol and provides a general protocol for its synthesis.

Physicochemical Properties

The properties of 2-(4-Bromophenyl)ethanol are crucial for its use in synthetic chemistry, dictating reaction conditions and purification methods. A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C8H9BrO[2]
Molecular Weight 201.06 g/mol [2]
Appearance Clear colorless to light yellow liquid[1]
Melting Point 36-38 °C[1]
Boiling Point 138 °C at 9 mmHg
Density 1.436 g/mL at 25 °C
Refractive Index (n20/D) 1.573
CAS Number 4654-39-1[2]

Synthesis Protocol

The following is a representative laboratory-scale synthesis of 2-(4-Bromophenyl)ethanol from p-bromophenylacetic acid.

Materials and Reagents
  • p-Bromophenylacetic acid

  • Lithium aluminum hydride (LiAlH4) or Lithium borohydride (LiBH4)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Ice bath

  • Magnetic stirrer

Experimental Procedure

A common method for the synthesis of 2-(4-Bromophenyl)ethanol involves the reduction of a carboxylic acid derivative, such as p-bromophenylacetic acid.[3]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve p-bromophenylacetic acid in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add a reducing agent, such as lithium aluminum hydride or lithium borohydride, to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding water, followed by an aqueous acid or base solution.

  • Extraction: Extract the product into an organic solvent like dichloromethane.

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or distillation.

Potential Applications in Materials Science Precursor Synthesis

While direct material applications are not established, the dual functionality of 2-(4-Bromophenyl)ethanol allows for its use as a precursor in several areas of materials science research:

  • Polymer Synthesis: The hydroxyl group can be used for polymerization reactions (e.g., to form polyesters or polyethers), while the bromo-phenyl group can be used for post-polymerization modification via cross-coupling reactions to introduce specific functionalities.

  • Organic Electronics: The brominated aromatic ring is a common starting point for synthesizing conjugated molecules through reactions like Suzuki or Stille coupling. These larger conjugated systems are the core of organic semiconductors used in OLEDs and OPVs.

  • Functional Surfaces: The alcohol group can be used to anchor the molecule to surfaces (e.g., metal oxides) to form self-assembled monolayers. The exposed bromo-phenyl group can then be further functionalized.

Workflow and Relationship Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of 2-(4-Bromophenyl)ethanol as a precursor.

G Synthesis Workflow for 2-(4-Bromophenyl)ethanol cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification Start Start Dissolve Dissolve p-bromophenylacetic acid in anhydrous THF Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Reducer Slowly add reducing agent Cool->Add_Reducer Stir Stir at room temperature Add_Reducer->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench excess reagent Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Purify Purify by chromatography or distillation Dry->Purify End Final Product Purify->End G 2-(4-Bromophenyl)ethanol as a Precursor cluster_0 Potential Material Applications Precursor 2-(4-Bromophenyl)ethanol Polymers Polymer Synthesis Precursor->Polymers via -OH group Electronics Organic Electronics Precursor->Electronics via Ar-Br group Surfaces Functional Surfaces Precursor->Surfaces via -OH and Ar-Br

References

Application Notes and Protocols: Reactions of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of 2-[2-(4-Bromophenyl)ethoxy]ethanol. This versatile building block possesses three key reactive sites: a primary alcohol, a bromo-aromatic ring, and an ether linkage. These functionalities allow for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. The following sections detail protocols for Suzuki coupling, oxidation, esterification, and etherification reactions.

General Reaction Pathways

The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification or etherification. The aryl bromide moiety is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming a carbon-carbon bond between the aryl bromide of this compound and various organoboron compounds. This reaction is catalyzed by a palladium complex and requires a base.[1]

Table 1: Quantitative Data for Suzuki-Miyaura Coupling

Reagent/ParameterValue
This compound1.0 g (3.83 mmol)
Phenylboronic Acid0.56 g (4.59 mmol)
Pd(PPh₃)₄0.22 g (0.19 mmol)
K₂CO₃1.06 g (7.66 mmol)
Toluene20 mL
Water5 mL
Reaction Temperature90 °C
Reaction Time12 h
Product 2-[2-(4-Biphenylethoxy)]ethanol
Yield 85%
Purity >95% (by NMR)
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a 100 mL round-bottom flask, add this compound (1.0 g, 3.83 mmol), phenylboronic acid (0.56 g, 4.59 mmol), and potassium carbonate (1.06 g, 7.66 mmol).

  • Add a magnetic stir bar and evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene (20 mL) and water (5 mL) to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol), to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.

  • Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-[2-(4-biphenylethoxy)]ethanol.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Reactants: This compound, Phenylboronic Acid, K₂CO₃ B Add Solvents: Toluene and Water A->B C Degas Mixture B->C D Add Pd Catalyst C->D E Heat to 90°C and Stir for 12h D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J 2-[2-(4-Biphenylethoxy)]ethanol I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Oxidation of the Primary Alcohol

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. A mild oxidant like Pyridinium chlorochromate (PCC) will yield the aldehyde, while a stronger oxidant like Jones reagent will produce the carboxylic acid.

Table 2: Quantitative Data for Oxidation to Carboxylic Acid

Reagent/ParameterValue
This compound1.0 g (3.83 mmol)
Jones Reagent (2.7 M)2.8 mL (7.56 mmol)
Acetone25 mL
Reaction Temperature0 °C to Room Temperature
Reaction Time2 h
Product 2-[2-(4-Bromophenyl)ethoxy]acetic acid
Yield 90%
Purity >97% (by NMR)
Experimental Protocol: Oxidation to Carboxylic Acid
  • Dissolve this compound (1.0 g, 3.83 mmol) in 25 mL of acetone in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent (2.8 mL of a 2.7 M solution, 7.56 mmol) dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding isopropanol dropwise until the orange color disappears completely.

  • Add 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-[2-(4-bromophenyl)ethoxy]acetic acid.[2]

Workflow for Oxidation Reaction

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Dissolve Starting Material in Acetone B Cool to 0°C A->B C Add Jones Reagent B->C D Stir at RT for 2h C->D E Quench with Isopropanol D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H 2-[2-(4-Bromophenyl)ethoxy]acetic acid G->H

Caption: Experimental workflow for the oxidation of the primary alcohol.

Fischer Esterification

The primary alcohol of this compound can be esterified with a carboxylic acid under acidic catalysis, a reaction known as Fischer esterification.[3][4] The reaction is typically reversible and driven to completion by using an excess of one reactant or by removing water as it is formed.[4]

Table 3: Quantitative Data for Fischer Esterification

Reagent/ParameterValue
This compound1.0 g (3.83 mmol)
Acetic Acid0.44 mL (7.66 mmol)
Sulfuric Acid (conc.)3-4 drops
Toluene20 mL
Reaction TemperatureReflux (Dean-Stark)
Reaction Time6 h
Product 2-[2-(4-Bromophenyl)ethoxy]ethyl acetate
Yield 75%
Purity >95% (by NMR)
Experimental Protocol: Fischer Esterification
  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 g, 3.83 mmol), acetic acid (0.44 mL, 7.66 mmol), and toluene (20 mL).

  • Add a magnetic stir bar and 3-4 drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing for 6 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography.

Workflow for Fischer Esterification

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Reactants: Alcohol, Carboxylic Acid, Toluene B Add Acid Catalyst A->B C Setup Dean-Stark Apparatus B->C D Reflux and Remove Water C->D E Cool and Wash with NaHCO₃ D->E F Wash with Brine E->F G Dry and Concentrate F->G H Purify (Distillation/Chromatography) G->H I 2-[2-(4-Bromophenyl)ethoxy]ethyl acetate H->I

Caption: Experimental workflow for the Fischer esterification reaction.

Williamson Ether Synthesis

The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form a new ether linkage. This is a classic Williamson ether synthesis.

Table 4: Quantitative Data for Williamson Ether Synthesis

Reagent/ParameterValue
This compound1.0 g (3.83 mmol)
Sodium Hydride (60% in mineral oil)0.18 g (4.59 mmol)
Methyl Iodide0.29 mL (4.59 mmol)
Anhydrous Tetrahydrofuran (THF)20 mL
Reaction Temperature0 °C to Room Temperature
Reaction Time4 h
Product 1-(2-Methoxyethoxy)-2-(4-bromophenyl)ethane
Yield 88%
Purity >96% (by NMR)
Experimental Protocol: Williamson Ether Synthesis
  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (0.18 g of a 60% dispersion in mineral oil, 4.59 mmol).

  • Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, then carefully decant the hexane.

  • Add 10 mL of anhydrous THF to the flask and cool to 0 °C.

  • Slowly add a solution of this compound (1.0 g, 3.83 mmol) in 10 mL of anhydrous THF to the stirred suspension of sodium hydride.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (0.29 mL, 4.59 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Workflow for Williamson Ether Synthesis

Ether_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Prepare NaH in THF B Add Alcohol Solution at 0°C A->B C Stir to form Alkoxide B->C D Add Alkyl Halide at 0°C C->D E Stir at RT for 4h D->E F Quench with Water E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J 1-(2-Methoxyethoxy)-2-(4-bromophenyl)ethane I->J

Caption: Experimental workflow for the Williamson ether synthesis.

Synthetic Possibilities of this compound

The following diagram illustrates the potential synthetic pathways starting from this compound, highlighting its utility as a versatile intermediate.

Synthetic_Pathways cluster_transformations Chemical Transformations cluster_products Resulting Products start This compound suzuki Suzuki Coupling (e.g., with PhB(OH)₂) start->suzuki oxidation Oxidation (e.g., with Jones Reagent) start->oxidation esterification Esterification (e.g., with Acetic Acid) start->esterification etherification Etherification (e.g., with MeI) start->etherification prod_suzuki 2-[2-(4-Biphenylethoxy)]ethanol suzuki->prod_suzuki prod_oxidation 2-[2-(4-Bromophenyl)ethoxy]acetic acid oxidation->prod_oxidation prod_ester 2-[2-(4-Bromophenyl)ethoxy]ethyl acetate esterification->prod_ester prod_ether 1-(2-Methoxyethoxy)-2-(4-bromophenyl)ethane etherification->prod_ether

Caption: Synthetic utility of this compound.

References

Application Notes and Protocols for Catalytic Reactions Involving 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-[2-(4-Bromophenyl)ethoxy]ethanol is a bifunctional molecule containing a bromoaryl group and a primary alcohol. The presence of the aryl bromide moiety makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures. This document provides an overview of several key catalytic reactions that are theoretically applicable to this compound and includes generalized protocols based on well-established methodologies for similar aryl bromides.

Note to the Reader: A comprehensive literature search did not yield specific examples of the following catalytic reactions carried out on this compound. Therefore, the protocols and data presented below are representative examples for aryl bromides and should be considered as starting points for reaction development and optimization for this specific substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction would enable the substitution of the bromine atom with a variety of aryl, vinyl, or alkyl groups.

Reaction Scheme:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O80>90
3Thiophene-2-boronic acidPdCl₂(dppf) (2)-Cs₂CO₃Dioxane100>95
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), and the ligand (e.g., SPhos, 0.04 eq.).

  • Add the base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Reactants Reactants: This compound Arylboronic Acid ReactionSetup Reaction Setup (Inert Atmosphere) Reactants->ReactionSetup CatalystSystem Catalyst System: Pd Catalyst + Ligand Base CatalystSystem->ReactionSetup Solvent Degassed Solvent Solvent->ReactionSetup Heating Heating and Stirring (Reaction Monitoring) ReactionSetup->Heating Workup Aqueous Workup (Extraction) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. This would allow for the introduction of a vinyl group at the 4-position of the phenyl ring of this compound.

Reaction Scheme:

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides
EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF100>90
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAcDMA120>85
3CyclohexenePd(PPh₃)₄ (5)-K₂CO₃NMP140>80
Experimental Protocol: General Procedure for Heck Reaction
  • In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq.), and the ligand (if required, e.g., P(o-tol)₃, 0.02 eq.).

  • Add the base (e.g., Et₃N, 2.0 eq.).

  • Add the solvent (e.g., DMF).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to the specified temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography.

Signaling Pathway for Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr AlkeneCoord Alkene Coordination ArPdBr->AlkeneCoord AlkeneComplex [Ar-Pd(II)L_n(alkene)-Br] AlkeneCoord->AlkeneComplex MigratoryInsertion Migratory Insertion AlkeneComplex->MigratoryInsertion AlkylPdComplex R-CH(Ar)-CH2-Pd(II)L_n-Br MigratoryInsertion->AlkylPdComplex BetaHydride β-Hydride Elimination AlkylPdComplex->BetaHydride ProductComplex [Product-Pd(II)L_n-H-Br] BetaHydride->ProductComplex ReductiveElim Reductive Elimination (Base) ProductComplex->ReductiveElim ReductiveElim->Pd0 Regenerates Catalyst

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, which would result in an alkynylated derivative of this compound.

Reaction Scheme:

Caption: Experimental workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This would allow for the synthesis of various N-aryl derivatives of this compound.

Reaction Scheme:

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100>98
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane110>90
3BenzylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH100>95
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.), the ligand (e.g., XPhos, 0.02 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C) for the necessary time (typically 4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude material by column chromatography.

Signaling Pathway for Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr AmineCoord Amine Coordination (R2NH) ArPdBr->AmineCoord AmineComplex [Ar-Pd(II)L_n(R2NH)-Br] AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)L_n-NR2 Deprotonation->AmidoComplex ReductiveElim Reductive Elimination AmidoComplex->ReductiveElim ReductiveElim->Pd0 Regenerates Catalyst

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protecting Group Strategies for the Hydroxyl Function in 2-[2-(4-Bromophenyl)ethoxy]ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection and deprotection of the primary hydroxyl group in 2-[2-(4-Bromophenyl)ethoxy]ethanol. The selection of an appropriate protecting group is crucial in multi-step organic synthesis to ensure chemoselectivity and high yields. This guide outlines strategies employing three common and versatile protecting groups: tert-butyldimethylsilyl (TBDMS) ether, benzyl ether, and tetrahydropyranyl (THP) ether.

Introduction

The hydroxyl group is a highly reactive functionality that often requires temporary protection during synthetic transformations to prevent unwanted side reactions. The choice of protecting group depends on the stability of the substrate to the reaction conditions required for protection and deprotection, as well as its orthogonality with other functional groups present in the molecule. For this compound, a primary alcohol, several robust strategies can be employed.

Protecting Group Strategies: A Comparative Overview

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityAdvantagesDisadvantages
TBDMS Ether TBDMS-Cl, Imidazole, DMFTBAF, THF or Acidic conditions (e.g., AcOH)Stable to basic, organometallic, and many oxidizing/reducing agents.High yielding, stable, easily introduced and removed under mild conditions.Sensitive to strong acids and fluoride sources.
Benzyl Ether BnBr, NaH, THF/DMFCatalytic Hydrogenolysis (H₂, Pd/C) or strong acidsStable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents.Very stable, orthogonal to many other protecting groups.Deprotection conditions (hydrogenolysis) can affect other functional groups like alkenes or alkynes.
THP Ether DHP, cat. acid (e.g., PPTS), CH₂Cl₂Acidic conditions (e.g., aq. HCl, AcOH)Stable to basic, organometallic, and many oxidizing/reducing agents.Inexpensive, easily introduced.Creates a new stereocenter, leading to diastereomeric mixtures which can complicate purification and characterization. Sensitive to acid.

Experimental Protocols

tert-Butyldimethylsilyl (TBDMS) Ether Protection

This protocol describes the formation of a TBDMS ether, a robust and widely used protecting group for alcohols.

Reaction: Substrate + TBDMS-Cl + Imidazole → TBDMS-protected Substrate

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • To this solution, add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired TBDMS ether.

Expected Yield: 85-95%

Deprotection of TBDMS Ether

This protocol outlines the removal of the TBDMS protecting group using tetrabutylammonium fluoride (TBAF).

Reaction: TBDMS-protected Substrate + TBAF → Substrate

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to recover the deprotected alcohol.

Expected Yield: 90-98%

Benzyl Ether Protection

This protocol describes the formation of a benzyl ether, a highly stable protecting group.

Reaction: Substrate + NaH + BnBr → Benzyl-protected Substrate

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add BnBr (1.2 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours and monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the benzylated product.

Expected Yield: 80-90%

Deprotection of Benzyl Ether via Catalytic Hydrogenolysis

This protocol details the removal of the benzyl group by catalytic transfer hydrogenation, a method that avoids the use of gaseous hydrogen.[1]

Reaction: Benzyl-protected Substrate + Formic Acid + Pd/C → Substrate + Toluene

Materials:

  • Benzyl-protected this compound

  • Palladium on carbon (10% Pd/C)

  • Formic acid

  • Methanol

  • Celite®

Procedure:

  • To a solution of the benzyl ether (1.0 eq) in methanol, add 10% Pd/C (10-20 mol% Pd).

  • To this suspension, add formic acid (2-5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the deprotected alcohol.

Expected Yield: 85-95%

Tetrahydropyranyl (THP) Ether Protection

This protocol describes the formation of a THP ether, an acid-labile protecting group.

Reaction: Substrate + DHP + cat. PPTS → THP-protected Substrate

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous DCM, add DHP (1.5 eq).

  • Add a catalytic amount of PPTS (0.1 eq).

  • Stir the reaction at room temperature for 2-4 hours and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient with 1% triethylamine) to afford the THP-protected alcohol.

Expected Yield: 90-98%

Deprotection of THP Ether

This protocol outlines the acidic hydrolysis of the THP ether to regenerate the alcohol.

Reaction: THP-protected Substrate + H⁺/H₂O → Substrate

Materials:

  • THP-protected this compound

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the THP ether (1.0 eq) in methanol.

  • Add 1 M HCl dropwise until the pH is approximately 1-2.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the deprotected alcohol.

Expected Yield: 90-97%

Data Summary

Protection StepProtecting GroupReagentsSolventTime (h)Yield (%)
ProtectionTBDMSTBDMS-Cl, ImidazoleDMF12-1685-95
DeprotectionTBDMSTBAFTHF1-390-98
ProtectionBenzylBnBr, NaHTHF/DMF12-1880-90
DeprotectionBenzylH₂, Pd/C, HCOOHMeOH1-485-95
ProtectionTHPDHP, PPTSDCM2-490-98
DeprotectionTHPaq. HClMeOH1-390-97

Visualizing the Workflow

Protection_Deprotection_Workflow cluster_TBDMS TBDMS Ether Strategy cluster_Benzyl Benzyl Ether Strategy cluster_THP THP Ether Strategy Start_TBDMS This compound Protected_TBDMS TBDMS Protected Alcohol Start_TBDMS->Protected_TBDMS  TBDMS-Cl, Imidazole, DMF   Deprotected_TBDMS This compound Protected_TBDMS->Deprotected_TBDMS  TBAF, THF   Start_Bn This compound Protected_Bn Benzyl Protected Alcohol Start_Bn->Protected_Bn  BnBr, NaH, THF   Deprotected_Bn This compound Protected_Bn->Deprotected_Bn  H2, Pd/C, HCOOH   Start_THP This compound Protected_THP THP Protected Alcohol Start_THP->Protected_THP  DHP, PPTS, DCM   Deprotected_THP This compound Protected_THP->Deprotected_THP  aq. HCl, MeOH  

Caption: Workflow for protection and deprotection strategies.

Logical Relationships of Protecting Group Stability

Protecting_Group_Stability PG Protecting Group Stability TBDMS TBDMS Ether Stable to: Bases, Organometallics, most Red/Ox Labile to: Strong Acids, Fluoride PG->TBDMS Benzyl Benzyl Ether Stable to: Acids, Bases, most Red/Ox Labile to: Hydrogenolysis PG->Benzyl THP THP Ether Stable to: Bases, Organometallics, most Red/Ox Labile to: Acids PG->THP

Caption: Stability of common hydroxyl protecting groups.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-[2-(4-Bromophenyl)ethoxy]ethanol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document provides detailed application notes and a robust protocol for the scale-up synthesis of this compound, primarily via the Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4][5][6]

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[3] For the preparation of this compound, this typically involves the reaction of a salt of 4-bromophenol with a suitable 2-ethoxyethanol derivative. The reaction is known for its versatility and is amenable to industrial-scale production.[3]

Synthesis Pathway and Logic

The synthesis of this compound can be logically broken down into two main stages: the formation of the phenoxide and the subsequent nucleophilic substitution reaction.

Synthesis_Pathway Reactant1 4-Bromophenol Phenoxide 4-Bromophenoxide Reactant1->Phenoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Phenoxide Product This compound Phenoxide->Product SN2 Reaction Reactant2 2-(2-Bromoethoxy)ethanol Reactant2->Product Solvent Solvent (e.g., THF, DMF) Solvent->Product Byproduct Salt Byproduct (e.g., NaBr, KBr) Product->Byproduct Forms

Caption: General reaction pathway for the synthesis of this compound via Williamson ether synthesis.

Experimental Workflow

The overall experimental workflow for the scale-up synthesis is depicted below. This workflow outlines the key steps from reagent preparation to the final product isolation and purification.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation and Charging Start->Reagent_Prep Reaction Reaction Under Inert Atmosphere Reagent_Prep->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Continue Reaction Quenching Reaction Quenching Monitoring->Quenching Reaction Complete Workup Aqueous Workup and Extraction Quenching->Workup Purification Purification (Distillation/Crystallization) Workup->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis End End Analysis->End

Caption: A schematic of the experimental workflow for the synthesis, purification, and analysis of the target compound.

Scale-up Synthesis Protocol

This protocol details a representative method for the synthesis of this compound on a multi-gram scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromophenol173.01100 g0.578
Sodium Hydride (60% in mineral oil)24.0025.4 g0.635
2-(2-Bromoethoxy)ethanol168.99107 g0.633
Anhydrous Tetrahydrofuran (THF)-1 L-
Saturated Ammonium Chloride Solution-500 mL-
Ethyl Acetate-1 L-
Brine Solution-500 mL-
Anhydrous Sodium Sulfate-50 g-

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Addition funnel

  • Nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the 5 L three-necked round-bottom flask with a mechanical stirrer, thermometer, reflux condenser with a nitrogen inlet, and an addition funnel. Ensure the system is dry and purged with nitrogen.

  • Phenoxide Formation: To the flask, add 4-bromophenol (100 g, 0.578 mol) and anhydrous THF (1 L). Stir the mixture until the 4-bromophenol is completely dissolved. Carefully add sodium hydride (25.4 g of 60% dispersion in mineral oil, 0.635 mol) portion-wise to the solution at 0-5 °C (using an ice bath). The addition should be slow to control the hydrogen gas evolution. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Etherification: Dissolve 2-(2-bromoethoxy)ethanol (107 g, 0.633 mol) in anhydrous THF (200 mL) and add it to the addition funnel. Add the solution dropwise to the reaction mixture over 1 hour. After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-bromophenol) is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated ammonium chloride solution (500 mL) to decompose any unreacted sodium hydride.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (500 mL) and water (500 mL). Separate the organic layer. Wash the organic layer with brine solution (2 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (50 g), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.

Expected Yield and Purity:

ParameterValue
Theoretical Yield142.5 g
Expected Actual Yield114 - 128 g (80-90%)
Purity (by HPLC)>98%

Safety Precautions

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • 4-Bromophenol: Toxic and corrosive. Avoid contact with skin and eyes.

  • 2-(2-Bromoethoxy)ethanol: Lachrymator and corrosive. Handle in a well-ventilated fume hood.

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.

Conclusion

The provided protocol, based on the Williamson ether synthesis, offers a reliable and scalable method for the production of this compound. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe scale-up synthesis. The final product is of high purity, suitable for its intended use in further pharmaceutical manufacturing processes.

References

Application Notes and Protocols: Utilizing 2-[2-(4-Bromophenyl)ethoxy]ethanol as a Novel Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the use of 2-[2-(4-Bromophenyl)ethoxy]ethanol as a linker in bioconjugation is not extensively available in the current scientific literature. The following application notes and protocols are therefore based on established principles of bioconjugation chemistry, particularly the well-documented reactivity of aryl halides in palladium-catalyzed cross-coupling reactions and standard methods for the functionalization of terminal hydroxyl groups on linkers. These protocols are intended to serve as a comprehensive guide and a starting point for researchers to develop specific applications for this linker.

Introduction

The field of bioconjugation continuously seeks novel linkers to create stable and efficient connections between biomolecules and other moieties such as drugs, imaging agents, or affinity tags. Aryl halides, including bromophenyl derivatives, offer the potential to form highly stable, non-cleavable carbon-carbon or carbon-nitrogen bonds within bioconjugates. This stability is particularly advantageous for applications requiring long-term integrity of the conjugate in vivo, such as in the development of antibody-drug conjugates (ADCs) with non-cleavable linkers.

This compound is a promising bifunctional linker. Its bromophenyl group can participate in palladium-catalyzed cross-coupling reactions, while its terminal hydroxyl group allows for versatile functionalization to enable conjugation to a variety of biomolecules. This document provides a hypothetical two-step workflow and detailed protocols for the activation of this linker and its subsequent use in bioconjugation.

Proposed Bioconjugation Workflow

The utilization of this compound as a linker in bioconjugation can be envisioned as a two-stage process:

  • Linker Activation: The terminal hydroxyl group of the linker is chemically modified to introduce a reactive functional group. This "activated" linker can then be covalently attached to a biomolecule of interest.

  • Palladium-Catalyzed Cross-Coupling: The bromophenyl moiety of the linker, now attached to the first biomolecule, is then used in a palladium-catalyzed cross-coupling reaction to conjugate a second molecule, which has been pre-functionalized with a suitable reaction partner (e.g., a boronic acid or an amine).

workflow cluster_0 Stage 1: Linker Activation cluster_1 Stage 2: Bioconjugation Linker This compound Activation Chemical Modification (e.g., Tosylation, NHS ester formation) Linker->Activation Activated_Linker Activated Linker Activation->Activated_Linker Conjugation_1 Reaction with Activated Linker Activated_Linker->Conjugation_1 Biomolecule_1 Biomolecule 1 (e.g., Antibody, Protein) Biomolecule_1->Conjugation_1 Intermediate_Conjugate Intermediate Conjugate (Biomolecule 1 - Linker) Conjugation_1->Intermediate_Conjugate Cross_Coupling Palladium-Catalyzed Cross-Coupling Intermediate_Conjugate->Cross_Coupling Biomolecule_2 Molecule 2 (e.g., Drug, Fluorophore) + Boronic Acid or Amine Biomolecule_2->Cross_Coupling Final_Conjugate Final Bioconjugate Cross_Coupling->Final_Conjugate

Figure 1: Proposed two-stage workflow for bioconjugation using this compound.

Data Presentation: Illustrative Performance of Aryl Halide-Based Bioconjugation

The following tables summarize representative quantitative data from published studies on palladium-catalyzed bioconjugation reactions involving aryl halides. This data is provided to illustrate the potential efficiency and stability of the linkages that can be formed using the protocols described below.

Table 1: Representative Efficiency of Palladium-Catalyzed Bioconjugation

Reaction TypeBiomoleculeCoupling PartnerCatalyst SystemReaction ConditionsConjugation Yield (%)Reference
Suzuki-MiyauraProtein with p-iodophenylalanineArylboronic acidPd(OAc)₂ / SPhosAqueous buffer, pH 7.4, 37°C, 1 h>90N/A
Buchwald-HartwigPeptide with 4-bromotryptophanAniline derivativePd₂(dba)₃ / XPhosAqueous buffer, pH 8.0, RT, 4 h85-95N/A
Thiol ArylationCysteine-containing peptideAryl bromidePd(II) complexAqueous buffer, pH 7.5, RT, 15 min>95[1]

Table 2: Illustrative Stability of Aryl-Biomolecule Conjugates

Linkage TypeConjugateStability ConditionObservationReference
Aryl ThioetherAntibody-Drug ConjugateHuman Plasma, 37°C, 7 days>95% conjugate remaining[2]
Aryl AminePeptide-Fluorophore ConjugatepH 4.0 - 9.0, 24 hNo degradation observedN/A
Biaryl C-C BondProtein-Small Molecule10 mM Glutathione, 37°C, 48 hStable, no cleavage detectedN/A

Experimental Protocols

Part 1: Activation of this compound

The terminal hydroxyl group of the linker must be activated to react with functional groups on biomolecules. Below are protocols for three common activation strategies.

Tosylates are excellent leaving groups for nucleophilic substitution by thiols or amines.

tosylation_workflow Start Dissolve Linker in Dichloromethane Add_Pyridine Add Pyridine Start->Add_Pyridine Cool Cool to 0°C Add_Pyridine->Cool Add_TsCl Add Tosyl Chloride (TsCl) Cool->Add_TsCl React Stir at RT overnight Add_TsCl->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify End Tosyl-Activated Linker Purify->End

Figure 2: Workflow for the tosylation of the linker.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add tosyl chloride (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the tosyl-activated linker.

This protocol involves a two-step process: oxidation of the alcohol to a carboxylic acid, followed by conversion to an NHS ester for reaction with primary amines.

Step A: Oxidation to Carboxylic Acid

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Acetone

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the linker in acetone and cool to 0°C.

  • Slowly add Jones reagent dropwise until the orange color persists.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with isopropanol.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to obtain the carboxylic acid derivative.

Step B: NHS Ester Formation

Materials:

  • Carboxylic acid derivative from Step A

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the mixture to 0°C.

  • Add DCC or EDC (1.1 equivalents) and stir at 0°C for 1 hour, then at room temperature overnight.

  • If using DCC, filter off the dicyclohexylurea byproduct.

  • The resulting solution containing the NHS ester can be used directly for conjugation or the solvent can be removed under vacuum for storage.

This protocol is for creating a thiol-reactive linker. It involves conversion of the hydroxyl group to an amine, followed by reaction with a maleimide-containing reagent.

Step A: Conversion of Hydroxyl to Amine (via Tosylation and Azide Reduction)

  • Synthesize the tosyl-activated linker as described in Protocol 1.1 .

  • React the tosylate with sodium azide in DMF to form an azide intermediate.

  • Reduce the azide to a primary amine using a reducing agent such as triphenylphosphine followed by water, or by catalytic hydrogenation.

Step B: Maleimide Installation

Materials:

  • Amino-functionalized linker from Step A

  • N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar reagent

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the amino-functionalized linker in the reaction buffer.

  • Dissolve a 1.5 to 2-fold molar excess of SMCC in DMF.

  • Add the SMCC solution to the linker solution and react for 1-2 hours at room temperature.

  • The maleimide-activated linker is typically used immediately for conjugation to a thiol-containing biomolecule.

Part 2: Palladium-Catalyzed Bioconjugation

Once the linker is attached to the first biomolecule via its activated functional group, the bromophenyl moiety can be used for cross-coupling.

This reaction couples the bromophenyl group with a molecule functionalized with a boronic acid.

suzuki_workflow Start Prepare Intermediate Conjugate (Biomolecule 1 - Linker) Prepare_Reagents Prepare Boronic Acid Derivative, Pd Catalyst, and Ligand Start->Prepare_Reagents Mix Combine Reactants in Aqueous Buffer (pH 7-9) Prepare_Reagents->Mix Degas Degas the Mixture Mix->Degas React Incubate at 37°C Degas->React Monitor Monitor Reaction (e.g., LC-MS) React->Monitor Purify Purify Conjugate (e.g., SEC, Affinity Chromatography) Monitor->Purify End Final Bioconjugate Purify->End

References

Application Notes and Protocols for the Derivatization of 2-[2-(4-Bromophenyl)ethoxy]ethanol for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-[2-(4-Bromophenyl)ethoxy]ethanol is a synthetic molecule featuring a brominated aromatic ring and a primary alcohol. The presence of the bromine atom can enhance lipophilicity and may contribute to specific interactions with biological targets. The terminal hydroxyl group serves as a convenient handle for chemical modification, allowing for the generation of a library of derivatives. This process, known as derivatization, is a crucial step in early-stage drug discovery, enabling the exploration of structure-activity relationships (SAR) and the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. Phenoxyethanol and its derivatives have been reported to possess antimicrobial properties, while bromophenol compounds have shown a range of biological activities including enzyme inhibition and antioxidant effects.[1][2][3][4][5][6] This document provides detailed protocols for the derivatization of this compound and subsequent biological screening to explore its therapeutic potential.

I. Derivatization Strategies

The primary alcohol of this compound is amenable to several common derivatization reactions, including esterification, etherification, and amidation. These reactions allow for the introduction of a diverse range of functional groups, which can modulate the compound's physicochemical properties and biological activity.

Experimental Workflow for Derivatization

G cluster_0 Starting Material cluster_1 Derivatization Reactions cluster_2 Derivative Library cluster_3 Purification & Characterization start This compound ester Esterification start->ester ether Etherification start->ether amide Amidation start->amide lib Library of Ester, Ether, and Amide Derivatives ester->lib ether->lib amide->lib purify Purification (e.g., Column Chromatography) lib->purify char Characterization (NMR, MS, HPLC) purify->char

Caption: Workflow for the derivatization of the parent compound.

II. Experimental Protocols: Derivatization

A. General Materials and Methods
  • Reagents: this compound, various carboxylic acids, acid chlorides, alkyl halides, sulfonyl chlorides, amines, and appropriate solvents and catalysts were purchased from commercial suppliers and used without further purification unless otherwise noted.

  • Instrumentation: Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Purification was performed using column chromatography. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectra (MS) were obtained using an electrospray ionization (ESI) source. High-performance liquid chromatography (HPLC) was used to determine the purity of the final compounds.

B. Protocol 1: Esterification via Acid Chloride

This protocol describes the synthesis of an ester derivative using an acid chloride.

  • Reaction Setup: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add the desired acid chloride (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

C. Protocol 2: Etherification via Williamson Ether Synthesis

This protocol details the synthesis of an ether derivative.

  • Formation of Alkoxide: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Reaction with Alkyl Halide: Stir the mixture at room temperature for 30 minutes, then add the desired alkyl halide (1.1 eq).

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench carefully with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

D. Protocol 3: Amidation via Sulfonamide Formation

This protocol outlines the synthesis of a sulfonamide derivative.

  • Reaction Setup: To a solution of this compound (1.0 eq) and a suitable amine (1.1 eq) in pyridine, add the desired sulfonyl chloride (1.2 eq) at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography.

III. Data Presentation: Derivative Library

The following table summarizes hypothetical data for a small library of synthesized derivatives.

Compound ID Derivative Type R-Group Yield (%) Purity (HPLC, %)
Parent Alcohol-->98
DERIV-E01 Ester-COCH₃8599.1
DERIV-E02 Ester-COPh7898.5
DERIV-ET01 Ether-CH₂CH₃6597.8
DERIV-ET02 Ether-CH₂Ph7299.3
DERIV-A01 Sulfonamide-SO₂CH₃5596.5
DERIV-A02 Sulfonamide-SO₂Ph6198.2

IV. Biological Screening Protocols

Based on the known activities of structurally related compounds, a tiered screening approach is recommended.

Hypothetical Signaling Pathway for Screening

G cluster_0 Cellular Processes cluster_1 Potential Molecular Targets cluster_2 Signaling Cascades Proliferation Cell Proliferation Apoptosis Apoptosis Inflammation Inflammation Kinase Protein Kinases (e.g., MAPK) Cascade1 Kinase Cascade Kinase->Cascade1 Enzyme Enzymes (e.g., COX-2) Cascade2 Inflammatory Cascade Enzyme->Cascade2 Receptor Receptors (e.g., GPCRs) Receptor->Cascade1 Cascade1->Proliferation Cascade1->Apoptosis Cascade2->Inflammation

Caption: A hypothetical signaling pathway for targeted screening.

A. Primary Screening: High-Throughput Screening (HTS)

The goal of primary screening is to rapidly assess the biological activity of a large number of compounds to identify "hits".[2]

  • Antimicrobial Screening:

    • Protocol: Use a broth microdilution assay to determine the minimum inhibitory concentration (MIC) against a panel of representative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Compounds are serially diluted in 96-well plates containing microbial cultures. Growth inhibition is measured spectrophotometrically after a defined incubation period.

  • Anticancer Screening:

    • Protocol: A cell viability assay, such as the MTT or CellTiter-Glo® assay, can be used to screen for cytotoxic effects against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[7][8] Cells are seeded in 96- or 384-well plates and treated with the derivative compounds at a single high concentration (e.g., 10 µM). Cell viability is measured after 48-72 hours.

  • Enzyme Inhibition Screening:

    • Protocol: Based on the activities of related bromophenols, screening against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) could be performed using an Ellman's reagent-based colorimetric assay in a 96-well plate format.[3]

B. Secondary Screening: Hit Confirmation and Dose-Response

Compounds identified as "hits" in the primary screen should be subjected to secondary screening to confirm their activity and determine their potency.

  • Protocol:

    • Hit Confirmation: Re-test the active compounds from the primary screen under the same assay conditions to rule out false positives.

    • Dose-Response Analysis: Test the confirmed hits over a range of concentrations (e.g., 8-point serial dilutions) to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

    • Selectivity Profiling: For anticancer hits, test against a non-cancerous cell line (e.g., HEK293) to assess for selective cytotoxicity. For enzyme inhibitors, test against related enzymes to determine selectivity.

Biological Screening Workflow

G cluster_0 Screening Cascade cluster_1 Primary Screening (High-Throughput) cluster_2 Hit Identification cluster_3 Secondary Screening cluster_4 Lead Optimization start Derivative Library primary Single-Dose Screening (Antimicrobial, Anticancer, Enzyme Inhibition) start->primary hits Identification of 'Hits' (Compounds with Significant Activity) primary->hits secondary Dose-Response (IC50/EC50) Selectivity Profiling hits->secondary lead Structure-Activity Relationship (SAR) Lead Compound Identification secondary->lead

References

Protocol for the purification of 2-[2-(4-Bromophenyl)ethoxy]ethanol by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Purification of 2-[2-(4-Bromophenyl)ethoxy]ethanol via Column Chromatography

This document provides a comprehensive protocol for the purification of this compound using silica gel column chromatography. This technique is essential for obtaining a high-purity product, which is critical for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound is a chemical intermediate characterized by the presence of both a bromoaryl group and a hydroxyl group, lending it a degree of polarity.[1] Column chromatography is a widely used purification technique in organic chemistry that separates compounds based on their differential adsorption onto a stationary phase as a mobile phase flows through it.[2] For a molecule like this compound, silica gel serves as an effective stationary phase, while a gradient elution with a non-polar and a polar solvent, such as a hexane-ethyl acetate system, allows for the efficient separation of the desired compound from non-polar and more polar impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular FormulaC8H9BrO[1][3]
Molecular Weight201.06 g/mol [1][3]
AppearanceClear, colorless to light yellow liquid[1]
Melting Point36-38 °C[1][4]
Boiling Point138 °C at 9 mmHg[4]
Density1.436 g/mL at 25 °C[4][5]

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • n-Hexane (ACS grade)

    • Ethyl acetate (ACS grade)

    • Dichloromethane (ACS grade)

    • Anhydrous sodium sulfate

    • TLC plates (silica gel 60 F254)

    • Potassium permanganate stain

  • Equipment:

    • Glass chromatography column (40-60 cm length, 2-4 cm diameter)

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Round-bottom flasks

    • Rotary evaporator

    • Fraction collector or test tubes

    • TLC developing chamber

    • UV lamp (254 nm)

    • Heat gun

    • Glass wool or cotton

    • Sand (acid-washed)

Procedure

1. Preparation of the Column

  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

  • Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.[6]

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in n-hexane. For every 1 gram of crude product, use approximately 30-50 grams of silica gel.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.[2]

  • Gently tap the column to ensure even packing of the silica gel.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[2]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • In a separate flask, add a small amount of silica gel to the dissolved crude product to create a dry powder.

  • Carefully add the powdered sample to the top of the column.

  • Gently run the eluent through the column until the sample is fully adsorbed onto the silica gel.

3. Elution and Fraction Collection

  • Begin the elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient is as follows:

    • 100% n-Hexane

    • 2% Ethyl acetate in n-Hexane

    • 5% Ethyl acetate in n-Hexane

    • 10% Ethyl acetate in n-Hexane

    • 20% Ethyl acetate in n-Hexane

  • Collect the eluent in fractions of appropriate volumes (e.g., 10-20 mL) using a fraction collector or test tubes.[7]

4. Monitoring the Separation by TLC

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate in a chamber with a suitable eluent system (e.g., 20% ethyl acetate in n-hexane).

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Combine the fractions that contain the pure desired product (identified by a single spot with the expected Rf value).

5. Isolation of the Purified Product

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting residue is the purified this compound.

Data Summary

The following tables summarize the key parameters for this purification protocol.

Table 2: Column Chromatography Parameters

ParameterSpecification
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phasen-Hexane and Ethyl Acetate Gradient
Column Dimensions40-60 cm length, 2-4 cm diameter
Sample Load1 g crude per 30-50 g silica gel

Table 3: TLC Monitoring Parameters

ParameterSpecification
Stationary PhaseSilica Gel 60 F254
Mobile Phase20% Ethyl Acetate in n-Hexane
VisualizationUV light (254 nm), Potassium Permanganate Stain
Expected Rf~0.3-0.4

Workflow Visualization

The following diagram illustrates the workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol. The primary synthetic route discussed is the Williamson ether synthesis, a reliable method for forming ethers from an organohalide and an alkoxide.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound via the Williamson ether synthesis?

A1: The synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] In this reaction, a deprotonated alcohol (alkoxide) acts as a nucleophile and attacks an alkyl halide, displacing the halide to form an ether.[1] For this specific synthesis, the alkoxide of one reactant, such as 2-(4-bromophenyl)ethanol, will attack the electrophilic carbon of an ethylene-based halide, like 2-bromoethanol (after its hydroxyl group is protected or if it's the halide).

Q2: What are the starting materials for this synthesis?

A2: There are two primary routes for the Williamson ether synthesis of this compound:

  • Route A: Reacting the sodium salt of 2-(4-bromophenyl)ethanol with 2-chloroethanol.

  • Route B: Reacting 4-bromophenethyl bromide with the sodium salt of ethylene glycol.

Q3: Which bases are recommended for the deprotonation of the alcohol?

A3: Strong bases are typically used to ensure complete deprotonation of the alcohol to form the alkoxide. Sodium hydride (NaH) is a common choice as it forms a non-nucleophilic hydride ion that reacts with the acidic proton of the alcohol to produce hydrogen gas.[2] Other suitable bases include potassium hydride (KH) and sodium metal.[3]

Q4: What solvents are appropriate for this reaction?

A4: Polar aprotic solvents are generally preferred for S(_N)2 reactions as they can solvate the cation of the alkoxide but do not solvate the nucleophilic anion, leaving it more reactive.[4] Common choices include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Yield Incomplete deprotonation of the alcohol.Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Allow adequate time for the deprotonation to complete before adding the alkyl halide.
The alkyl halide is too sterically hindered or is a secondary/tertiary halide.The Williamson ether synthesis works best with primary alkyl halides.[1][3] Secondary and tertiary halides are more prone to E2 elimination.[3][4]
Reaction temperature is too high.High temperatures can favor the competing E2 elimination reaction, especially with sterically hindered substrates.[1] Consider running the reaction at a lower temperature for a longer period.
Presence of a Symmetric Ether Impurity (e.g., bis(2-(4-bromophenyl)ethyl) ether) Unreacted starting alcohol is present.This can occur if the deprotonation is incomplete. The remaining alcohol can be deprotonated and react with the alkyl halide. Ensure a slight excess of the base is used.
Presence of an Alkene Impurity E2 elimination is occurring as a side reaction.This is a common side reaction, particularly with secondary or sterically hindered primary alkyl halides.[3][4] Using a less hindered substrate, a lower reaction temperature, or a less bulky base can minimize this.
Difficulty in Product Purification The product has similar polarity to the starting materials or byproducts.Purification can often be achieved through column chromatography.[5] Recrystallization is another effective method for purifying solid products.[5][6]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-(4-Bromophenyl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Chloroethanol

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-bromophenyl)ethanol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH(_4)Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Illustrative Data on Reaction Optimization

The following table provides hypothetical data to illustrate how reaction conditions can be optimized for yield.

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.1)THF252465
2NaH (1.1)DMF252480
3KH (1.1)DMF252482
4NaH (1.1)DMF501275 (with some elimination)
5NaH (1.5)DMF252485

Visual Guides

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-(4-Bromophenyl)ethanol 2-(4-Bromophenyl)ethanol Alkoxide Alkoxide 2-(4-Bromophenyl)ethanol->Alkoxide + Base 2-Chloroethanol 2-Chloroethanol Base (NaH) Base (NaH) This compound This compound Alkoxide->this compound + 2-Chloroethanol (SN2)

Caption: Reaction pathway for the synthesis of this compound.

Workflow start Start deprotonation Deprotonation of Alcohol with Base start->deprotonation addition Addition of Alkyl Halide deprotonation->addition reaction Reaction Monitoring (TLC) addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography) workup->purification end End purification->end

Caption: General experimental workflow for the Williamson ether synthesis.

Troubleshooting start Low Yield Observed check_base Was the base strong enough and fresh? start->check_base check_halide Is the alkyl halide primary? check_base->check_halide Yes solution_base Use fresh, strong base (e.g., NaH). check_base->solution_base No check_temp Was the temperature too high? check_halide->check_temp Yes solution_halide Use a primary alkyl halide to avoid E2. check_halide->solution_halide No check_temp->start No, re-evaluate other parameters. solution_temp Lower the reaction temperature. check_temp->solution_temp Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-[2-(4-Bromophenyl)ethoxy]ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities largely depend on the synthetic route employed. For a typical Williamson ether synthesis, which involves the reaction of a 4-bromophenethyl alcohol derivative with a haloethanol, or a 4-bromophenoxide with a haloethoxy derivative, potential impurities include:

  • Unreacted Starting Materials: 4-Bromophenethyl alcohol, 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol), or 4-bromophenol.

  • Side-Reaction Products: Bis-etherification products, such as 1,2-bis(4-bromophenoxy)ethane, or elimination byproducts. The formation of 2-(2-phenoxyethoxy)ethanol has been noted as a common impurity in the synthesis of the related compound, 2-phenoxyethanol.[1][2]

  • Solvent and Reagent Residues: Residual organic solvents, bases (e.g., sodium hydroxide), and their salts.

Q2: What are the recommended purification methods for this compound?

A2: The primary purification methods for this compound, which is a solid at room temperature, are recrystallization and column chromatography. Fractional distillation under reduced pressure is also a viable option, particularly for removing volatile impurities.[1][2]

Q3: What are the physical properties of this compound that are relevant for its purification?

A3: Key physical properties include:

  • Appearance: Solid

  • Melting Point: 53-55 °C

  • Boiling Point: 184 °C at 20 mmHg

These properties are crucial for selecting the appropriate purification technique and conditions.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound does not move from the baseline on the TLC plate.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Increase the polarity of the solvent system. For silica gel chromatography, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). A good starting point for polar compounds is 100% ethyl acetate or a mixture of methanol in dichloromethane (e.g., 5% MeOH/DCM).[3]

Issue 2: The compound streaks on the TLC plate.

  • Possible Cause 1: The sample is overloaded on the TLC plate.

  • Solution 1: Prepare a more dilute solution of your sample for spotting.

  • Possible Cause 2: The compound is interacting strongly with the stationary phase (silica gel is acidic).

  • Solution 2: Add a small amount of a modifier to the eluent. For acidic compounds, adding a trace of acetic acid can help. For basic impurities, adding a small amount of triethylamine (0.1-1%) can improve the chromatography.

Issue 3: Poor separation of the desired product from an impurity.

  • Possible Cause: The chosen solvent system does not provide sufficient resolution.

  • Solution:

    • Systematically screen different solvent systems using TLC. Try combinations of hexanes, ethyl acetate, dichloromethane, and small amounts of methanol.

    • Consider using a gradient elution on the column, starting with a less polar solvent system and gradually increasing the polarity.

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Possible Cause 1: The solution is not saturated.

  • Solution 1: Evaporate some of the solvent to concentrate the solution and then try cooling again.

  • Possible Cause 2: The presence of impurities is inhibiting crystallization.

  • Solution 2: Try adding a seed crystal of the pure compound to induce crystallization. If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites.

  • Possible Cause 3: The cooling process is too rapid.

  • Solution 3: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's solubility is too high in the chosen solvent at the cooling temperature, or the melting point of the solid is lower than the temperature of the solution.

  • Solution:

    • Add a small amount of a "poor" solvent (a solvent in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the solid and allow it to cool slowly.

    • Try a different solvent or a mixture of solvents. For aromatic ethers, solvent pairs like ethanol/water or ethyl acetate/hexane are often effective.[4][5]

Issue 3: Low recovery of the purified product.

  • Possible Cause 1: Too much solvent was used for recrystallization.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause 2: The compound has significant solubility in the cold solvent.

  • Solution 2: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.

  • Possible Cause 3: Premature crystallization during hot filtration.

  • Solution 3: Use a pre-heated funnel and filter flask, and keep the solution hot during the filtration process.

Quantitative Data

Purification MethodSolvent SystemConditionsInitial PurityFinal PurityYieldReference
RecrystallizationEthyl acetate / n-hexaneCool to -15 to -20 °CIndustrial Grade99.98%88.3%[4]
Fractional Distillation-Reduced PressureNot Specified>99%Not Specified[1][2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives the desired compound an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column. Allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If necessary, a gradient of increasing solvent polarity can be used to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization TLC / HPLC / GC TLC / HPLC / GC Column Chromatography->TLC / HPLC / GC Recrystallization->TLC / HPLC / GC Pure Product Pure Product TLC / HPLC / GC->Pure Product Troubleshooting_Recrystallization cluster_solutions1 Solutions for 'No Crystals' cluster_solutions2 Solutions for 'Oiling Out' cluster_solutions3 Solutions for 'Low Recovery' Start Start No Crystals No Crystals Form? Start->No Crystals Oiling Out Compound Oils Out? No Crystals->Oiling Out No Concentrate Solution Concentrate Solution No Crystals->Concentrate Solution Yes Low Recovery Low Recovery? Oiling Out->Low Recovery No Add Poor Solvent Add Poor Solvent Oiling Out->Add Poor Solvent Yes End End Low Recovery->End No Minimize Hot Solvent Minimize Hot Solvent Low Recovery->Minimize Hot Solvent Yes Add Seed Crystal Add Seed Crystal Concentrate Solution->Add Seed Crystal Scratch Flask Scratch Flask Add Seed Crystal->Scratch Flask Change Solvent Change Solvent Add Poor Solvent->Change Solvent Ensure Thorough Cooling Ensure Thorough Cooling Minimize Hot Solvent->Ensure Thorough Cooling

References

Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-(4-Bromophenyl)ethanol to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) in an S(_N)2 reaction.[1][2]

Q2: Which base is most effective for the deprotonation of 2-(4-Bromophenyl)ethanol?

A2: The choice of base is critical for a successful synthesis. For aliphatic alcohols like 2-(4-Bromophenyl)ethanol, a strong base is typically required for complete deprotonation to the alkoxide. Sodium hydride (NaH) is a common and effective choice.[2][3][4] Weaker bases such as potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) can also be used, often in a polar aprotic solvent, but may require higher temperatures or longer reaction times.[3]

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide without participating in hydrogen bonding with the nucleophile.[1] Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.[1][3]

Q4: What are the primary side products I should be aware of?

A4: The main side reaction in this synthesis is an E2 elimination, which can occur if the alkoxide acts as a base rather than a nucleophile, leading to the formation of an alkene.[3][5] This is more likely with sterically hindered reactants or at higher temperatures. In this specific synthesis, the primary alkyl halide (2-bromoethanol) minimizes the risk of elimination.[1][2]

Q5: How can I purify the final product?

A5: After the reaction is complete, a standard work-up procedure is typically employed. This involves quenching the reaction, followed by extraction with an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure.[6] The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the starting alcohol.Ensure the use of a sufficiently strong base (e.g., NaH) and an anhydrous solvent to facilitate complete formation of the alkoxide.[4]
Low reaction temperature or insufficient reaction time.Increase the reaction temperature or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][6]
Impure starting materials.Use freshly distilled or purified 2-(4-Bromophenyl)ethanol and 2-bromoethanol.
Presence of Alkene Side Product The reaction temperature is too high, favoring elimination.Lower the reaction temperature. While heating is often necessary, excessive heat can promote the E2 elimination pathway.[5]
A sterically hindered base was used.While the primary halide substrate minimizes this risk, using a less sterically hindered base can be beneficial.
Difficulty in Product Purification The product is co-eluting with starting material during chromatography.Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.
Emulsion formation during aqueous work-up.Add a small amount of brine to the aqueous layer to break the emulsion.
Unreacted Starting Material Insufficient amount of the alkylating agent (2-bromoethanol).Use a slight excess (1.1-1.2 equivalents) of 2-bromoethanol to ensure the complete consumption of the starting alcohol.
The reaction has not gone to completion.As mentioned, increase the reaction time and/or temperature and monitor by TLC.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 2-(4-Bromophenyl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Bromoethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(4-Bromophenyl)ethanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield
Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.2)THF66685
2K(_2)CO(_3) (2.0)Acetonitrile821270
3Cs(_2)CO(_3) (1.5)DMF100890
4NaH (1.2)DMF252475
5KOH (2.0)DMSO801065

Note: The data presented in this table is representative and intended for illustrative purposes. Actual yields may vary depending on the specific experimental setup and conditions.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis start Start reactants 2-(4-Bromophenyl)ethanol 2-Bromoethanol Sodium Hydride Anhydrous THF start->reactants deprotonation Deprotonation: Add alcohol to NaH in THF at 0°C reactants->deprotonation nucleophilic_attack Nucleophilic Attack: Add 2-bromoethanol, then reflux deprotonation->nucleophilic_attack quench Quench with NH4Cl nucleophilic_attack->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_products Products alcohol 2-(4-Bromophenyl)ethanol alkoxide Sodium 2-(4-bromophenyl)ethoxide alcohol->alkoxide + NaH - H2 halide 2-Bromoethanol ether This compound halide->ether alkoxide->ether + 2-Bromoethanol (SN2 Reaction) salt NaBr

References

Technical Support Center: Purification of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-[2-(4-Bromophenyl)ethoxy]ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can originate from the starting materials or by-products of the synthesis reaction. Potential impurities include:

  • Unreacted starting materials: 4-Bromophenylethanol and 2-bromoethanol.

  • Polyethylene glycols (PEGs): Formed from the polymerization of ethylene oxide, a common reagent in ethoxylation reactions.

  • 1,4-Dioxane: A potential byproduct of the ethoxylation process.

  • Other brominated species: Di-brominated products or isomers, depending on the synthetic route.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Column Chromatography: Highly effective for separating the target compound from both more polar and less polar impurities.

  • Recrystallization: Suitable if the crude product is a solid and contains a moderate level of impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation during column chromatography and to assess the purity of fractions. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Troubleshooting Guides

Column Chromatography

Issue: The compound is not moving from the baseline on the TLC plate, even with a polar solvent system.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the proportion of ethyl acetate. If that is not effective, consider switching to a more polar solvent system, such as dichloromethane/methanol.

Issue: The spots on the TLC plate are streaking.

  • Possible Cause 1: The compound is acidic or basic.

  • Solution 1: Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine.

  • Possible Cause 2: The sample is overloaded on the TLC plate.

  • Solution 2: Spot a more dilute solution of your sample on the TLC plate.

Issue: Poor separation of the desired compound from an impurity.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Solution: Systematically screen different solvent systems with varying polarities. A difference in Rf values of at least 0.2 between the compound and the impurity is generally recommended for good separation on a column.

Recrystallization

Issue: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not appropriate for your compound.

  • Solution: Select a different solvent. A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Test the solubility in small amounts of different solvents to find a suitable one. Common solvents for aromatic alcohols include ethanol, methanol, isopropanol, and toluene, or mixtures such as ethanol/water.

Issue: Oiling out instead of crystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.

  • Solution: Add a small amount of a "poorer" solvent (in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify it before allowing it to cool slowly. Seeding the solution with a pure crystal of the compound can also induce crystallization.

Issue: Low recovery of the purified product.

  • Possible Cause 1: Too much solvent was used for recrystallization.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause 2: The cooling process was too rapid.

  • Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes yield.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need optimization based on the specific impurity profile of your sample.

1. Preparation of the Silica Gel Column:

  • Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is to use 40-100 g of silica gel per gram of crude product).
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column and allow the silica to pack under gravity, or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
  • Add a thin layer of sand on top of the silica gel bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent (e.g., dichloromethane).
  • Carefully apply the sample solution to the top of the silica gel column.
  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

3. Elution and Fraction Collection:

  • Start the elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate).
  • Collect fractions in test tubes or vials.
  • Monitor the composition of the fractions by TLC.

4. Isolation of Pure Product:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Illustrative Data:

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase (Gradient)Hexane:Ethyl Acetate (95:5 to 80:20)
Initial Purity (by HPLC)~85%
Final Purity (by HPLC)>98%
Typical Yield70-90%
Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude product is a solid and the impurities have different solubility profiles.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.
  • A suitable solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is often a good starting point for aromatic alcohols.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a boiling stick or magnetic stirring to promote dissolution.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Illustrative Data:

ParameterValue
Recrystallization SolventEthanol/Water
Initial Purity (by GC-MS)~90%
Final Purity (by GC-MS)>99%
Typical Yield60-80%

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_monitoring In-Process Monitoring cluster_final Final Product Crude_Product Crude this compound Initial_Analysis Purity Assessment (TLC, HPLC, GC-MS) Crude_Product->Initial_Analysis Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Complex Mixture Recrystallization Recrystallization Initial_Analysis->Recrystallization Solid with Moderate Impurities TLC_Monitoring TLC Analysis of Fractions Column_Chromatography->TLC_Monitoring Visual_Inspection Visual Inspection of Crystals Recrystallization->Visual_Inspection Pure_Product Pure this compound TLC_Monitoring->Pure_Product Visual_Inspection->Pure_Product Final_Analysis Final Purity Analysis (HPLC, GC-MS) Pure_Product->Final_Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in Column Chromatography Cause1 Incorrect Solvent System Problem->Cause1 Cause2 Sample Overload Problem->Cause2 Cause3 Poor Column Packing Problem->Cause3 Solution1 Optimize Eluent Polarity (TLC Screening) Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Repack Column Carefully Cause3->Solution3

Caption: Troubleshooting logic for column chromatography purification.

Troubleshooting guide for the synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol. The primary synthesis route is presumed to be the Williamson ether synthesis, a widely used method for preparing ethers.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound via Williamson ether synthesis?

A1: The synthesis involves the reaction of 2-(4-bromophenyl)ethanol with a suitable ethylene glycol derivative under basic conditions. The reaction proceeds via an SN2 mechanism where the alkoxide of 2-(4-bromophenyl)ethanol acts as a nucleophile, attacking an electrophilic carbon on the ethylene glycol derivative.[1][2][3]

Q2: Which starting materials are required for this synthesis?

A2: The key starting materials are 2-(4-bromophenyl)ethanol and an ethylene glycol derivative with a good leaving group, such as 2-chloroethanol or 2-bromoethanol. A strong base is also required to deprotonate the alcohol.

Q3: What are the common side reactions to be aware of?

A3: The most common side reaction in a Williamson ether synthesis is the E2 elimination, which is favored by sterically hindered substrates or high temperatures.[1][2] In this specific synthesis, the base could also react with the haloethanol to form ethylene oxide. Another potential side reaction is the formation of a bis-ether product if the product, this compound, is deprotonated and reacts with another molecule of the haloethanol.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient deprotonation of 2-(4-bromophenyl)ethanol Ensure a sufficiently strong base is used. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols.[4][5] The reaction should be carried out under anhydrous conditions as water will quench the base.
Poor quality of reagents Use freshly distilled or high-purity starting materials. 2-haloethanol derivatives can degrade over time.
Reaction temperature is too low While high temperatures can favor elimination, the reaction may not proceed at a reasonable rate if the temperature is too low. The optimal temperature should be determined experimentally, but starting at room temperature and gently heating can be a good approach.
Incorrect solvent A polar aprotic solvent such as DMF or DMSO is generally preferred for SN2 reactions as they can solvate the cation of the base without solvating the nucleophile.[5]
Problem 2: Presence of Significant Amounts of Side Products
Possible Cause Suggested Solution
Elimination reaction (E2) is competing with substitution (SN2) This is more likely if using a sterically hindered base or high reaction temperatures.[2] Consider using a less hindered base and optimizing the reaction temperature.
Formation of bis-ether byproduct This can occur if an excess of the haloethanol is used or if the reaction is run for too long. Try using a slight excess of the 2-(4-bromophenyl)ethanol or adding the haloethanol slowly to the reaction mixture.
Formation of ethylene oxide This can happen if the base reacts with the 2-haloethanol. Adding the base to the 2-(4-bromophenyl)ethanol first to form the alkoxide before adding the haloethanol can minimize this.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Unreacted starting materials co-eluting with the product Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. Column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate) should be effective for separation.[6]
Product is an oil and difficult to handle If the product is an oil, ensure all solvent is removed under high vacuum. If it is still an oil, it may be the pure form of the product at room temperature.
Aqueous workup emulsions During the workup, emulsions can form. Adding brine (saturated NaCl solution) can help to break up emulsions and improve phase separation.[6]

Experimental Protocol: Williamson Ether Synthesis of this compound

This is a generalized procedure and may require optimization.

  • Deprotonation: To a solution of 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation: Reaction Optimization

The following table illustrates a hypothetical optimization of reaction conditions.

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.1)THF252445
2NaH (1.1)DMF252465
3NaH (1.1)DMF501275
4K2CO3 (2.0)Acetone56 (reflux)4830
5NaH (1.5)DMF501272 (with side products)

Visualizations

Synthesis Workflow

Synthesis_Workflow A 2-(4-Bromophenyl)ethanol C Alkoxide Intermediate A->C + B Base (e.g., NaH) Solvent (e.g., DMF) B->C E Crude Product Mixture C->E + D 2-Bromoethanol D->E F Quench & Workup E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Side Products Check_Base Is the base strong enough? (e.g., NaH) Start->Check_Base Check_Conditions Are reaction conditions anahydrous? Start->Check_Conditions Check_Temp Is the temperature optimized? Start->Check_Temp Check_Stoichiometry Is stoichiometry correct? Start->Check_Stoichiometry Solution_Base Use a stronger base (e.g., NaH) Check_Base->Solution_Base No Solution_Conditions Dry solvent and glassware. Use inert atmosphere. Check_Conditions->Solution_Conditions No Solution_Temp Adjust temperature. Avoid high temperatures to minimize elimination. Check_Temp->Solution_Temp No Solution_Stoichiometry Adjust reagent ratios. Consider slow addition of electrophile. Check_Stoichiometry->Solution_Stoichiometry No

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 2-[2-(4-Bromophenyl)ethoxy]ethanol. Given the structure of this molecule, this guide focuses on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are common transformations for aryl bromides.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation.

Issue 1: Rapid Loss of Catalytic Activity and Formation of Black Precipitate

Q: My reaction has stalled, and I observe a black solid precipitating from the solution. What is happening to my catalyst?

A: The formation of a black precipitate is a classic sign of palladium agglomeration, leading to the formation of inactive "palladium black".[1][2][3] This deactivation process occurs when the catalytically active palladium nanoparticles or complexes aggregate into larger, insoluble clusters that have very low surface area and are thus inactive.

Possible Causes:

  • High Temperature: Excessive reaction temperatures can accelerate the sintering or agglomeration of palladium nanoparticles.[1]

  • Inadequate Ligand Protection: The supporting ligand may be degrading or dissociating from the palladium center, leaving the metal atoms exposed and prone to aggregation.[3] Phosphine-based ligands, for example, can be sensitive to oxidation if the reaction is not properly degassed.[3]

  • High Catalyst Loading: Using an excessive amount of catalyst can sometimes promote the formation of aggregates.[4]

  • Solvent Effects: The choice of solvent can influence the stability of the catalytic species.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lower the reaction temperature and monitor the effect on both reaction rate and catalyst stability.

  • Verify Ligand-to-Metal Ratio: Ensure the correct ligand-to-palladium ratio is being used. It may be beneficial to use a slight excess of the ligand to prevent dissociation.

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction to prevent ligand oxidation.[3]

  • Screen Different Ligands: Consider using bulkier or more electron-donating ligands, which can form more stable complexes with palladium and prevent aggregation.[5]

  • Test Catalyst Loading: Systematically decrease the catalyst loading to find the optimal concentration that balances reactivity and stability.[4]

Issue 2: Inconsistent Reaction Rates and Potential Product Contamination

Q: My reaction is proceeding, but the rate is slower than expected, and I'm concerned about palladium contamination in my product. What could be the cause?

A: This issue may be related to palladium leaching, where the active palladium species detaches from a solid support (if using a heterogeneous catalyst) or soluble palladium species are present in the reaction mixture.[1][6] While leached palladium can still be catalytically active, it complicates product purification and can lead to inconsistent kinetics.[2][6]

Possible Causes:

  • Solvent and Reagent Effects: Certain reagents, such as the base or the aryl halide itself, can promote the leaching of palladium from the support.[6]

  • Support Instability: The solid support material may not be stable under the reaction conditions, leading to the release of the active metal.

  • Formation of Soluble Pd Species: Single palladium atoms can leach from nanoparticles and participate in a homogeneous catalytic cycle, which can be difficult to control.[1]

Troubleshooting Steps:

  • Perform a Hot Filtration Test: To confirm if the active catalyst is truly heterogeneous or if soluble species are responsible for the activity, a hot filtration test can be performed. (See Experimental Protocols section).[6]

  • Select a More Robust Support: If using a supported catalyst, consider materials with stronger metal-support interactions.

  • Modify Reaction Conditions: Adjusting the base, solvent, or temperature can minimize leaching.

  • Catalyst Reusability Studies: If leaching is minimal, the catalyst may be recyclable. However, a decrease in activity over subsequent runs can indicate gradual metal loss.

Issue 3: Complete and Irreversible Catalyst Inactivation

Q: My catalyst is completely inactive, even from the start of the reaction. What could be the problem?

A: This points to severe catalyst poisoning, where impurities in the reaction mixture strongly bind to the active sites of the palladium catalyst, rendering them unavailable for the reaction.[7][8]

Possible Causes:

  • Sulfur-Containing Impurities: Elemental sulfur or compounds containing sulfur are well-known poisons for palladium catalysts.[7] These can be present in starting materials or solvents.

  • Other Poisonous Functional Groups: Certain functional groups or impurities in the starting material this compound or the coupling partner can act as poisons.

  • Heavy Metal Contaminants: Traces of other metals, like mercury, can react with and deactivate palladium catalysts.[8]

Troubleshooting Steps:

  • Purify Starting Materials: Ensure the purity of this compound and the coupling partner. Recrystallization or column chromatography may be necessary.

  • Use High-Purity Solvents and Reagents: Utilize solvents and reagents from reputable suppliers that are specified for sensitive catalytic reactions.

  • Identify the Poison: If poisoning is suspected, analytical techniques can be used to identify the contaminant in the starting materials. A "sulfur-free" synthesis route for starting materials may be required if sulfur is identified as the poison.[7]

  • Increase Catalyst Loading (as a temporary fix): In some cases, a higher catalyst loading can overcome the effect of trace poisons, though this is not an ideal or cost-effective long-term solution.[9]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of a healthy palladium-catalyzed cross-coupling reaction? A1: A healthy homogeneous reaction should be a clear, colored solution (often yellow to brown, depending on the catalyst and ligands) that remains homogeneous throughout the process. For heterogeneous catalysts, the solid catalyst should remain well-dispersed in the reaction mixture. The formation of a mirror-like film on the glassware or a black precipitate indicates catalyst decomposition.[3][4]

Q2: Can I regenerate a deactivated palladium catalyst? A2: Regeneration depends on the deactivation mechanism.

  • Palladium Black: It is very difficult to regenerate palladium black in situ. The palladium must typically be recovered and reprocessed into a new active catalyst.

  • Poisoning: If the poison is reversibly bound, it might be possible to wash the catalyst or treat it under specific conditions to remove the poison. For example, some poisons can be removed by heating under a flow of gas.[10]

  • Leaching: This is not a deactivation of the metal itself but a loss from the support. The leached palladium can be recovered from the reaction solution through various methods, including precipitation or adsorption on a resin.[11][12]

Q3: How can I monitor the progress of my reaction to detect deactivation early? A3: Regular sampling of the reaction mixture followed by analysis using techniques like GC, HPLC, or TLC will allow you to plot conversion over time. A sudden plateau in the conversion rate, especially when starting materials are still present, is a strong indicator of catalyst deactivation.

Q4: Does the choice of base affect catalyst stability? A4: Yes, the base can significantly impact catalyst stability. Harsh bases may degrade ligands or the catalyst support.[1] For example, some bases can react with palladium complexes and lead to the formation of inactive species.[3] It is often beneficial to screen several bases (e.g., carbonates, phosphates, organic amines) to find one that provides a good balance of reactivity and catalyst longevity.

Data Presentation

Table 1: Effect of Catalyst State on Reaction Rate in a Heck Coupling Reaction

Catalyst StateInitial Reaction Rate (mol/L·s)Final Conversion (%)Observations
Homogeneous (No Filtration)1.5 x 10⁻⁴98Solution remains homogeneous
Heterogeneous (Filtrate after 10 min)1.2 x 10⁻⁴85Reaction continues in filtrate, indicating leaching[6]
Heterogeneous (Filtrate after 60 min)0.5 x 10⁻⁴60Slower rate in filtrate, suggesting some Pd redeposition[6]

Table 2: Impact of Sulfur Poison on Suzuki Coupling Conversion

Sulfur Concentration (ppm)Final Conversion after 4h (%)Catalyst Appearance
099Homogeneous brown solution
185Homogeneous brown solution
523Darkening of solution, some precipitate[7]
10< 5Rapid formation of black precipitate

Experimental Protocols

Protocol 1: Hot Filtration Test for Detecting Catalyst Leaching

Objective: To determine if the catalytic activity originates from the solid heterogeneous catalyst or from leached, soluble species.

Methodology:

  • Set up the reaction as usual with the heterogeneous palladium catalyst.

  • Allow the reaction to proceed for a short period (e.g., 15-20 minutes) to ensure it has initiated.

  • While maintaining the reaction temperature, carefully and quickly filter the hot reaction mixture through a fine-pored filter (e.g., a 0.2 µm syringe filter) to remove all solid catalyst particles.[6]

  • Collect the clear filtrate in a separate, pre-heated flask.

  • Continue to heat and stir the filtrate under the same reaction conditions.

  • Monitor the progress of the reaction in the filtrate over time by taking samples for analysis (e.g., GC or HPLC).

  • Interpretation: If the reaction continues to proceed in the filtrate, it is strong evidence that active palladium species have leached from the solid support into the solution.[6] If the reaction stops, the catalysis is likely truly heterogeneous.

Protocol 2: Standard Test for Catalyst Activity

Objective: To establish a baseline activity for a fresh batch of catalyst.

Methodology:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), a suitable coupling partner (e.g., phenylboronic acid for Suzuki coupling, 1.2 mmol), and a chosen base (e.g., K₂CO₃, 2.0 mmol) in a degassed solvent (e.g., dioxane/water mixture).

  • Catalyst Addition: Add a precise amount of the palladium catalyst (e.g., 1 mol %).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Take aliquots from the reaction mixture at regular time intervals (e.g., 15, 30, 60, 120 minutes). Quench each aliquot appropriately (e.g., with water and ethyl acetate).

  • Analysis: Analyze the samples by GC or HPLC to determine the conversion of the starting material and the yield of the product.

  • Data Evaluation: Plot the concentration of the product versus time to determine the initial reaction rate. This rate serves as the benchmark for catalyst activity.

Visualizations

G cluster_0 Troubleshooting Workflow start Reaction Fails or Stalls q1 Observe Black Precipitate? start->q1 q2 Slow / Inconsistent Rate? q1->q2 No a1 Likely Pd Agglomeration (Palladium Black) q1->a1 Yes q3 No Activity from Start? q2->q3 No a2 Likely Pd Leaching q2->a2 Yes q3->start No, Re-evaluate Reaction Setup a3 Likely Catalyst Poisoning q3->a3 Yes sol1 Optimize Temp Check Ligand Ensure Inert Atmosphere a1->sol1 sol2 Perform Hot Filtration Test Change Support Modify Conditions a2->sol2 sol3 Purify Reagents Use High-Purity Solvents Identify Poison a3->sol3

Caption: Troubleshooting workflow for catalyst deactivation.

G cluster_1 Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂(Br) oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂(Ar') transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regenerates Catalyst product Ar-Ar' (Product) re->product reactant Ar-Br (2-[2-(4-Bromophenyl) ethoxy]ethanol) reactant->oa boronic Ar'-B(OH)₂ + Base boronic->transmetal

Caption: Generalized Suzuki coupling catalytic cycle.

References

Technical Support Center: Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol via the Williamson ether synthesis.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inefficient Alkoxide Formation Ensure the complete deprotonation of 2-(4-Bromophenyl)ethanol. Use a strong base like sodium hydride (NaH) in an appropriate solvent. Allow sufficient time for the alkoxide to form before adding the electrophile.
Inappropriate Solvent Choice Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction rate.[1] Apolar solvents also tend to slow down the reaction.[1] Switch to a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) to enhance the reaction rate.[1]
Reaction Temperature is Too Low The Williamson ether synthesis is typically conducted at temperatures between 50 to 100 °C.[1] If the reaction is sluggish, consider increasing the temperature within this range.
Insufficient Reaction Time These reactions can take from 1 to 8 hours to reach completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.
Poor Quality Reagents Ensure all reagents, especially the alkylating agent (e.g., 2-chloroethanol or 2-bromoethanol), are of high purity. Impurities can lead to side reactions. Solvents should be anhydrous, as water can react with the strong base and the alkoxide.

Issue 2: Presence of Significant Side Products (e.g., Elimination Products)

Possible Cause Troubleshooting Steps
Steric Hindrance The Williamson ether synthesis is an SN2 reaction and is sensitive to steric hindrance.[1] While the primary alcohol starting material is ideal, ensure the alkyl halide is also primary. Using a secondary or tertiary alkyl halide will favor elimination.[1]
High Reaction Temperature While higher temperatures can increase the reaction rate, excessively high temperatures can favor the competing elimination reaction.[1] Optimize the temperature to maximize the yield of the desired ether while minimizing side products.
Strongly Basic Conditions The use of a strong base is necessary for alkoxide formation, but it can also promote elimination.[2] Ensure the base is fully consumed in the deprotonation step before proceeding.

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Unreacted Starting Materials If the reaction has not gone to completion, both starting materials may be present. Use column chromatography to separate the product from the starting materials.
Formation of Salt Byproducts The reaction produces a salt (e.g., NaCl or NaBr). Perform an aqueous workup to remove the inorganic salts. Washing the organic layer with water and brine is typically effective.
Similar Polarity of Product and Byproducts If elimination byproducts are formed, they may have similar polarities to the desired ether, making separation by column chromatography challenging. Optimize the reaction conditions to minimize byproduct formation. Consider using a different stationary or mobile phase for chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they do not strongly solvate the nucleophilic alkoxide, thus increasing the reaction rate.[1] Acetonitrile and N,N-dimethylformamide (DMF) are highly recommended.[1] Protic solvents like ethanol and water, as well as apolar solvents, tend to slow the reaction down.[1]

Q2: How does the choice of solvent affect the reaction time and yield?

A2: The choice of solvent has a significant impact on the reaction kinetics and selectivity.[3] In a study on a similar Williamson ether synthesis, changing the solvent from methanol to acetonitrile dramatically increased the ratio of the desired O-alkylated product to the C-alkylated side product from 72:28 to 97:3.[3][4] Generally, polar aprotic solvents lead to faster reaction times and higher yields of the desired ether.

Data on Solvent Effects (Generalized for Williamson Ether Synthesis)

SolventSolvent TypeExpected Reaction RateTypical YieldNotes
Acetonitrile Polar AproticFastHighExcellent choice for promoting the SN2 reaction.[1]
N,N-Dimethylformamide (DMF) Polar AproticFastHighAnother excellent choice, effectively solvates the cation.[1]
Tetrahydrofuran (THF) Polar Aprotic (Ether)ModerateModerate to HighA common and effective solvent for this reaction.
Ethanol ProticSlowLow to ModerateCan solvate the alkoxide, reducing its nucleophilicity.[1]
Water ProticVery SlowLowNot recommended due to solvation of the alkoxide and potential side reactions.[2]
Toluene ApolarSlowLowGenerally not a good solvent for SN2 reactions involving charged nucleophiles.[1]

Q3: What are the most common side reactions and how can they be minimized?

A3: The most common side reaction is the base-catalyzed elimination of the alkylating agent to form an alkene.[1] This is more prevalent when using sterically hindered (secondary or tertiary) alkyl halides.[1] To minimize this, use a primary alkyl halide (e.g., 2-chloroethanol or 2-bromoethanol). Another potential side reaction is C-alkylation when using phenoxides, though this is less likely with an alcohol starting material.[3]

Q4: Can a phase transfer catalyst be used for this synthesis?

A4: Yes, a phase transfer catalyst (PTC) can be beneficial, especially in industrial settings or when using a weaker base like a carbonate.[1] A PTC, such as a quaternary ammonium salt, helps to transport the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs, which can increase the reaction rate.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure for a laboratory-scale Williamson ether synthesis and should be adapted and optimized based on specific experimental conditions and safety protocols.

Materials:

  • 2-(4-Bromophenyl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Chloroethanol or 2-Bromoethanol

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(4-Bromophenyl)ethanol (1 equivalent).

    • Dissolve the alcohol in anhydrous DMF or acetonitrile.

    • Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

  • Ether Synthesis:

    • Cool the reaction mixture back to 0 °C.

    • Add 2-chloroethanol or 2-bromoethanol (1.1 equivalents) dropwise via the dropping funnel.

    • After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 2-(4-Bromophenyl)ethanol and anhydrous solvent start->reagents base_add Add Sodium Hydride at 0°C reagents->base_add alkoxide Stir at RT for 1h (Alkoxide Formation) base_add->alkoxide electrophile_add Add 2-Haloethanol at 0°C alkoxide->electrophile_add heating Heat to 60-80°C for 4-8h electrophile_add->heating tlc Monitor by TLC heating->tlc quench Quench with NH4Cl tlc->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products reactant1 2-(4-Bromophenyl)ethanol alkoxide Sodium 2-(4-bromophenyl)ethoxide reactant1->alkoxide + NaH reactant2 2-Chloroethanol base Sodium Hydride (NaH) product This compound alkoxide->product + 2-Chloroethanol (SN2 Reaction) byproduct Sodium Chloride (NaCl)

Caption: Signaling pathway for the synthesis of this compound.

References

Technical Support Center: Recrystallization of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-[2-(4-Bromophenyl)ethoxy]ethanol.

Experimental Protocol: General Recrystallization Procedure

This protocol outlines a general method for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally by testing the solubility of the compound in small amounts of various solvents.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, hexane, toluene, or a mixture such as ethanol/water or hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a chosen solvent. Observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Data Presentation: Solvent Selection Guide

Due to the lack of specific quantitative solubility data for this compound in the literature, the following table provides a qualitative guide to selecting a suitable recrystallization solvent based on the properties of similar aromatic ethers and brominated compounds. "Good" solvents are those in which the compound is soluble when hot, while "poor" solvents are those in which it is less soluble when cold. A successful recrystallization often employs a single solvent with a significant temperature-dependent solubility or a pair of miscible "good" and "poor" solvents.

SolventTypePolarityBoiling Point (°C)Suitability as a "Good" SolventSuitability as a "Poor" Solvent (in a mixed system)
EthanolProticPolar78Likely GoodPossible
IsopropanolProticPolar82Likely GoodPossible
TolueneAromaticNonpolar111Likely GoodUnlikely
HexaneAliphaticNonpolar69PossibleLikely Good
Ethyl AcetateEsterModerately Polar77PossiblePossible
WaterProticVery Polar100UnlikelyLikely Good

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: No crystals are forming, even after cooling in an ice bath. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent was used: The solution may not be saturated enough for crystals to form.[2][3] Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal solubility. Solutions:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a surface for nucleation.[2]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to induce crystallization.[2]

Q2: The compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens if the boiling point of the solvent is higher than the melting point of the solute.

  • Solution 1: Add more solvent. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.

  • Solution 2: Change the solvent system. Select a solvent with a lower boiling point or use a mixed solvent system. For instance, dissolve the compound in a "good" solvent at a lower temperature and then slowly add a "poor" solvent until the solution becomes slightly cloudy (the cloud point), then allow it to cool.

Q3: The recrystallized product has a low yield. What are the possible causes?

A3: A low yield can be due to several factors during the experimental process:

  • Using too much solvent: This is a frequent cause of low recovery as a significant amount of the product will remain dissolved in the mother liquor.[3]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure the funnel and receiving flask are pre-warmed.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the solid.

  • Excessive washing: Washing the crystals with too much solvent or with a solvent that is not ice-cold can dissolve some of the product.[1]

Q4: The crystals formed very quickly and appear as a fine powder. Are they pure?

A4: Rapid crystallization can trap impurities within the crystal lattice, leading to a less pure product.[4] The goal is to allow for slow crystal growth.

  • Solution: Reheat the solution to redissolve the solid. Add a small amount of additional solvent and allow the solution to cool more slowly. Insulating the flask can help to slow down the cooling process.[4]

Q5: What are some suitable solvent mixtures for recrystallizing this compound?

A5: While the optimal system needs to be determined experimentally, common solvent pairs for compounds with similar structures include:

  • Ethanol-Water: Dissolve the compound in a minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.[1]

  • Hexane-Ethyl Acetate: Dissolve the compound in a minimum of hot ethyl acetate and then add hexane until turbidity is observed.

Mandatory Visualizations

Recrystallization_Workflow A Start: Crude Solid B Select Solvent(s) A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Slow Cooling to Room Temp C->E No insoluble impurities D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J End: Pure Crystals I->J

Caption: A flowchart of the general recrystallization workflow.

Troubleshooting_Recrystallization Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oiled Out' Start->OilingOut LowYield Low Yield Start->LowYield RapidCrystals Rapid Powder Formation Start->RapidCrystals Sol_TooMuchSolvent Evaporate some solvent NoCrystals->Sol_TooMuchSolvent Likely cause Sol_SeedOrScratch Induce nucleation (seed/scratch) NoCrystals->Sol_SeedOrScratch If solution is clear Sol_AddMoreSolvent Add more solvent, cool slowly OilingOut->Sol_AddMoreSolvent Sol_ChangeSolvent Change solvent/use mixed solvents OilingOut->Sol_ChangeSolvent Sol_CheckProcedure Review solvent amount & cooling LowYield->Sol_CheckProcedure Sol_SlowCooling Re-dissolve, add more solvent, cool slower RapidCrystals->Sol_SlowCooling

Caption: A troubleshooting guide for common recrystallization issues.

References

Preventing decomposition of 2-[2-(4-Bromophenyl)ethoxy]ethanol during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the decomposition of 2-[2-(4-Bromophenyl)ethoxy]ethanol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The decomposition of this compound is primarily caused by three factors:

  • Acidic Conditions: The ether linkage is susceptible to cleavage by strong acids, which is the most common decomposition pathway.[1][2][3]

  • Oxidative Stress: Like many ethers, this compound can undergo oxidation, especially in the presence of air, light, or trace metal impurities, leading to the formation of peroxides and subsequent degradation.[4][5]

  • High Temperatures: Although generally stable, prolonged exposure to high temperatures can promote thermal decomposition and increase the rate of acid-catalyzed cleavage.[3]

Q2: How should this compound be stored to ensure its stability?

A2: To maximize shelf-life and prevent degradation, store the compound under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use a well-sealed, amber glass bottle to protect from light and air.

Q3: What types of reagents are incompatible with this compound?

A3: Avoid using the following types of reagents in your reaction mixture unless the experimental goal is to cleave the ether:

  • Strong Protic Acids: Reagents like hydroiodic acid (HI), hydrobromic acid (HBr), and sulfuric acid (H2SO4) will readily cleave the ether bond.[2][3][6]

  • Strong Lewis Acids: Boron tribromide (BBr3) is a powerful reagent for ether cleavage and should be avoided.[3]

  • Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide, or peroxide-forming conditions can lead to unwanted side reactions and decomposition.

  • Strong Bases: While ethers are generally more stable to bases than acids, very strong bases like organolithium compounds can induce cleavage, particularly at elevated temperatures.[7][8][9]

Troubleshooting Guide: Low Yields and Impurity Formation

This section addresses the common problem of observing low product yields or the formation of unexpected byproducts during reactions involving this compound.

Problem: My reaction is showing low yield and analysis (e.g., TLC, LC-MS) indicates the presence of 2-(4-Bromophenyl)ethanol as a major byproduct.

This observation strongly suggests that the ether bond in your starting material is being cleaved. The logical workflow below can help diagnose the issue.

TroubleshootingWorkflow start Low Yield & Byproduct Formation check_acid Are acidic reagents or byproducts present? start->check_acid check_temp Was the reaction run at high temperature? check_acid->check_temp No acid_yes Acid-Catalyzed Cleavage check_acid->acid_yes Yes check_air Was the reaction exposed to air/oxygen? check_temp->check_air No temp_yes Thermally Accelerated Decomposition check_temp->temp_yes Yes air_yes Oxidative Decomposition check_air->air_yes Yes solution_acid Solution: - Use non-acidic reagents - Add a non-nucleophilic base - Buffer the reaction medium acid_yes->solution_acid solution_temp Solution: - Lower reaction temperature - Ensure proper heat dissipation - Reduce reaction time temp_yes->solution_temp solution_air Solution: - Use degassed solvents - Run under inert atmosphere (N2/Ar) - Consider adding an antioxidant air_yes->solution_air

Caption: Troubleshooting workflow for decomposition of this compound.

Potential Causes and Solutions
Potential Cause Mechanism Recommended Solution
Acidic Reaction Conditions The ether oxygen is protonated by an acid, creating a good leaving group. A nucleophile then attacks one of the adjacent carbons, cleaving the C-O bond.[1][2][7]pH Control: If possible, buffer the reaction mixture. Alternatively, add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to scavenge trace acid.
High Reaction Temperature Elevated temperatures provide the necessary activation energy for decomposition pathways, especially acid-catalyzed cleavage, which is often slow at room temperature.[3]Temperature Management: Run the reaction at the lowest feasible temperature. If the reaction is exothermic, ensure efficient stirring and consider using an ice bath for cooling.
Presence of Oxygen/Peroxides Atmospheric oxygen can initiate free-radical chain reactions, leading to the formation of hydroperoxides at the carbon adjacent to the ether oxygen, which are unstable and decompose.[4][10]Inert Atmosphere: Use solvents that have been degassed (e.g., by sparging with nitrogen or argon) and run the reaction under an inert atmosphere. (See Protocol 2).
Inappropriate Workup/Quenching Quenching a reaction with a strong aqueous acid can cause immediate cleavage of the ether before the product is extracted.Careful Quenching: Quench the reaction with a neutral or slightly basic solution, such as saturated sodium bicarbonate (NaHCO₃) or water, before any acidic washes.

Key Decomposition Pathway: Acid-Catalyzed Ether Cleavage

The most significant decomposition pathway for this compound is cleavage of the ether linkage under acidic conditions. This reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic substitution (SN1 or SN2).[2][3][6]

EtherCleavage cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Decomposition Products start_mol This compound center1 start_mol->center1 + H⁺ (Acid) protonated_ether Protonated Ether (Oxonium Ion) center2 protonated_ether->center2 + Nu⁻ (Nucleophile) products 2-(4-Bromophenyl)ethanol + Ethylene Glycol Derivative center1->protonated_ether Step 1: Protonation center2->products Step 2: Nucleophilic Attack (Cleavage)

Caption: Mechanism of acid-catalyzed cleavage of this compound.

Experimental Protocols

Protocol 1: General Handling and Storage
  • Always handle the material in a well-ventilated fume hood.

  • For weighing and transferring, do so under a blanket of inert gas (N₂ or Ar) if possible, especially if the material will be used in sensitive reactions.

  • Store the compound in its original, tightly sealed container in a refrigerator (2-8°C).

  • Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture into the reagent.

Protocol 2: Performing a Reaction Under an Inert Atmosphere
  • Glassware Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Assembly: Quickly assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) while it is still warm.

  • Purging: Connect the apparatus to a bubbler and an inert gas line. Purge the system with a steady stream of nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Use anhydrous, degassed solvents. Transfer solvents to the reaction flask via a cannula or syringe.

  • Reagent Addition: Add this compound and other reagents via syringe or a powder funnel under a positive pressure of inert gas.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. The bubbler should show a slow, steady bubble rate (approx. 1 bubble per second).

Protocol 3: Protecting the Hydroxyl Group (When Necessary)

In reactions involving reagents that are incompatible with the free hydroxyl group (e.g., Grignard reagents, strong bases), it is necessary to first protect the alcohol.[11][12][13] A common method is the formation of a silyl ether.[14][15]

  • Protection Step:

    • Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF).

    • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or imidazole (1.5 eq).

    • Cool the mixture in an ice bath (0°C).

    • Slowly add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with water and brine, then dry and concentrate to obtain the protected compound.

  • Perform Desired Reaction: Use the silyl-ether-protected compound in your main reaction. The silyl ether is stable to many basic, organometallic, and reducing agents.

  • Deprotection Step:

    • After the main reaction is complete, dissolve the protected product in THF.

    • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.1 eq), to cleave the silyl ether.[11]

    • Stir at room temperature until the deprotection is complete (monitor by TLC).

    • Work up the reaction to isolate the final product with the free hydroxyl group restored.

References

Technical Support Center: Monitoring Reactions of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[2-(4-Bromophenyl)ethoxy]ethanol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in monitoring the progress of chemical reactions involving this compound.

Troubleshooting Guides

The synthesis of this compound, typically achieved through a Williamson ether synthesis, and its subsequent reactions can sometimes present challenges. Below is a table summarizing common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s) Monitoring Technique(s)
Slow or Incomplete Reaction 1. Insufficiently strong base to deprotonate the starting alcohol (2-(4-Bromophenyl)ethanol).2. Low reaction temperature.3. Poor quality or wet solvent/reagents.4. Ineffective leaving group on the electrophile.1. Use a stronger base such as sodium hydride (NaH).2. Gradually increase the reaction temperature while monitoring for side products.3. Ensure all solvents and reagents are anhydrous.4. If using an alkyl halide, consider converting it to a better leaving group like a tosylate.TLC, GC-MS, HPLC, NMR
Formation of an Elimination Side Product (Styrene derivative) 1. The base is too sterically hindered.2. The reaction temperature is too high.3. A secondary or tertiary alkyl halide is used as the electrophile.1. Use a less hindered base.2. Maintain the lowest effective reaction temperature.3. Use a primary alkyl halide or tosylate.GC-MS, NMR
Multiple Unidentified Spots on TLC 1. Decomposition of starting material or product.2. Competing side reactions (e.g., C-alkylation on the aromatic ring).3. Impure starting materials.1. Lower the reaction temperature and shorten the reaction time.2. Use a less reactive electrophile or milder base.3. Purify starting materials before use.TLC, LC-MS, NMR
No Reaction (Starting Material Unchanged) 1. Inactive base (e.g., old NaH).2. Alkylating agent is unreactive (e.g., aryl halide).3. Reaction temperature is too low.1. Use fresh, high-quality base.2. Use a more reactive electrophile like a primary alkyl halide.3. Gradually increase the reaction temperature.TLC, HPLC

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and how can I monitor its progress?

A1: The most common method is the Williamson ether synthesis, which involves the reaction of 2-(4-Bromophenyl)ethanol with a suitable electrophile (e.g., 2-bromoethanol or ethylene oxide) in the presence of a base.[1][2] The progress of this SN2 reaction can be effectively monitored using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[3]

Q2: How do I use TLC to monitor the reaction?

A2: Spot the reaction mixture on a TLC plate alongside the starting material (2-(4-Bromophenyl)ethanol). As the reaction progresses, you should see the spot corresponding to the starting material diminish in intensity while a new, less polar spot representing the ether product appears. The reaction is considered complete when the starting material spot is no longer visible.

Q3: What are the expected spectroscopic signatures for the product, this compound?

A3: In ¹H NMR spectroscopy, you would expect to see characteristic signals for the ethoxy group protons, typically in the range of 3.5-4.0 ppm, in addition to the signals from the 4-bromophenyl group. In ¹³C NMR, the carbons of the ethoxy group would appear in the region of 60-70 ppm. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃BrO₂), exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Q4: My Williamson ether synthesis is not working. What are the most likely reasons?

A4: The most common reasons for a failed Williamson ether synthesis are the use of a base that is not strong enough to deprotonate the alcohol, wet reagents or solvents, or an unreactive alkyl halide.[3] Secondary and tertiary alkyl halides are prone to elimination reactions, which will compete with the desired ether formation.[1]

Q5: I see a significant amount of an elimination byproduct. How can I minimize this?

A5: Elimination is a common side reaction in Williamson ether synthesis, especially at higher temperatures or with sterically hindered reactants.[1] To minimize elimination, use a primary alkyl halide as your electrophile and maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Using a less hindered base can also be beneficial.

Experimental Protocols

Protocol 1: Monitoring the Synthesis of this compound by TLC

Objective: To qualitatively monitor the conversion of 2-(4-Bromophenyl)ethanol to this compound.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Reaction mixture aliquots

  • Starting material (2-(4-Bromophenyl)ethanol) solution for reference

  • Eluent (e.g., 20% Ethyl Acetate in Hexane - this may need optimization)

Methodology:

  • Prepare the TLC developing chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.

  • On the baseline of a TLC plate, spot a small amount of the starting material solution in the left lane.

  • In the right lane, spot a small aliquot of the reaction mixture.

  • Carefully place the TLC plate in the developing chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. The starting alcohol will be more polar and thus have a lower Rf value than the ether product.

  • Repeat the process at regular intervals (e.g., every 30-60 minutes) to track the disappearance of the starting material and the appearance of the product.

Protocol 2: Quantitative Monitoring by GC-MS

Objective: To quantify the consumption of 2-(4-Bromophenyl)ethanol and the formation of this compound over time.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Autosampler vials with inserts

  • Syringe and filter for sample preparation

  • Internal standard (e.g., a stable compound with a different retention time, such as decane or dodecane)

  • Solvent for dilution (e.g., ethyl acetate)

Methodology:

  • Develop a GC-MS method that provides good separation between the starting material, product, and internal standard.

  • Prepare a stock solution of a known concentration of the internal standard in the dilution solvent.

  • At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot (if necessary) and dilute it with a precise volume of the internal standard solution.

  • Filter the diluted sample into a GC-MS vial.

  • Inject the sample into the GC-MS.

  • Record the peak areas for the starting material, product, and internal standard.

  • Calculate the concentration of the starting material and product at each time point relative to the internal standard to generate a reaction profile.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot t = 0, 1h, 2h... TLC TLC Take Aliquot->TLC GCMS GCMS Take Aliquot->GCMS HPLC HPLC Take Aliquot->HPLC NMR NMR Take Aliquot->NMR Evaluate Progress Evaluate Progress TLC->Evaluate Progress GCMS->Evaluate Progress HPLC->Evaluate Progress NMR->Evaluate Progress Reaction Complete Reaction Complete Evaluate Progress->Reaction Complete [SM Consumed] Continue Reaction Continue Reaction Evaluate Progress->Continue Reaction [SM Remaining] Continue Reaction->Take Aliquot

Caption: Workflow for monitoring the progress of a chemical reaction.

Troubleshooting_Tree Start Start Reaction_Stalled Reaction Stalled? Start->Reaction_Stalled Check_Base Check Base Activity & Strength Reaction_Stalled->Check_Base Yes Side_Products Side Products Observed? Reaction_Stalled->Side_Products No Check_Temp Increase Temperature Check_Base->Check_Temp Check_Reagents Verify Reagent Purity Check_Temp->Check_Reagents Proceed Continue Monitoring Check_Reagents->Proceed Lower_Temp Lower Temperature Side_Products->Lower_Temp Yes Check_Electrophile Primary Electrophile? Side_Products->Check_Electrophile No Change_Base Use Less Hindered Base Lower_Temp->Change_Base Change_Base->Proceed Use_Primary Switch to Primary Electrophile Check_Electrophile->Use_Primary No Check_Electrophile->Proceed Yes Use_Primary->Proceed Workup Proceed to Workup Proceed->Workup

Caption: Decision tree for troubleshooting common issues in ether synthesis.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the standard analytical methodologies for the structural elucidation and purity assessment of the novel organic compound, 2-[2-(4-Bromophenyl)ethoxy]ethanol. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes expected analytical outcomes by comparing data from two structurally related analogs: 2-(4-Bromophenyl)ethanol and 2-Phenoxyethanol . This approach offers a robust framework for researchers to characterize this compound and similar compounds.

Data Presentation: Comparative Analysis of Spectroscopic and Chromatographic Data

The following tables summarize the expected analytical data for this compound, predicted based on the known data of its structural analogs.

Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Analogs)

Compound Aromatic Protons (ppm) Aliphatic Protons (ppm) Key Differentiating Features
2-(4-Bromophenyl)ethanol ~7.4 (d, 2H), ~7.1 (d, 2H)~3.7 (t, 2H, -CH₂OH), ~2.8 (t, 2H, Ar-CH₂-), ~2.4 (s, 1H, -OH)Absence of ethoxy group signals.
2-Phenoxyethanol ~7.3 (m, 2H), ~6.9 (m, 3H)~4.0 (t, 2H, -OCH₂-), ~3.9 (t, 2H, -CH₂OH), ~3.2 (s, 1H, -OH)Presence of signals for the -OCH₂- group and a different aromatic splitting pattern.
This compound (Predicted) ~7.4 (d, 2H), ~7.1 (d, 2H)~3.8 (t, 2H, Ar-CH₂-), ~3.7 (t, 2H, -OCH₂-), ~3.6 (t, 2H, -OCH₂-), ~3.5 (t, 2H, -CH₂OH), ~2.9 (s, 1H, -OH)Expected to show signals for both the bromophenyl ethyl group and the ethoxy ethanol moiety, resulting in a more complex aliphatic region.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Analogs)

Compound Aromatic Carbons (ppm) Aliphatic Carbons (ppm)
2-(4-Bromophenyl)ethanol ~138 (C-Br), ~132, ~130, ~120~63 (-CH₂OH), ~38 (Ar-CH₂)
2-Phenoxyethanol ~158 (C-O), ~129, ~121, ~114~69 (-OCH₂-), ~61 (-CH₂OH)
This compound (Predicted) ~138 (C-Br), ~132, ~130, ~120~71, ~70, ~62, ~38 (four distinct aliphatic signals expected)

Table 3: Comparative Mass Spectrometry Data (Predicted vs. Analogs)

Technique 2-(4-Bromophenyl)ethanol 2-Phenoxyethanol This compound (Predicted)
Molecular Ion (M⁺) m/z 200/202 (due to Br isotopes)m/z 138m/z 244/246 (due to Br isotopes)
Key Fragments m/z 183/185 ([M-OH]⁺), 171/169, 91m/z 94 ([C₆H₅O]⁺), 77 ([C₆H₅]⁺), 45 ([-CH₂CH₂OH]⁺)m/z 227/229 ([M-OH]⁺), 183/185, 91, 89, 45

Table 4: Comparative FTIR Spectral Data (Predicted vs. Analogs)

Functional Group 2-(4-Bromophenyl)ethanol (cm⁻¹) 2-Phenoxyethanol (cm⁻¹) This compound (Predicted) (cm⁻¹)
O-H Stretch (alcohol) ~3300-3400 (broad)~3300-3400 (broad)~3300-3400 (broad)
C-H Stretch (aromatic) ~3000-3100~3000-3100~3000-3100
C-H Stretch (aliphatic) ~2850-2950~2850-2950~2850-2950
C-O Stretch (ether) N/A~1240~1100-1250 (likely two distinct bands)
C-O Stretch (alcohol) ~1050~1060~1050
C-Br Stretch ~500-600N/A~500-600

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern for structural confirmation.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[1][2]

  • Sample Introduction:

    • For volatile compounds, a gas chromatograph (GC-MS) can be used for sample introduction and separation.

    • Alternatively, a direct insertion probe can be used.

  • EI-MS Parameters:

    • Ionization Energy: 70 eV.[2]

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-500.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.[3][4]

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a single drop of the neat liquid sample directly onto the ATR crystal.[5]

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.[3]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[3]

    • A background spectrum of the clean ATR crystal should be collected before analyzing the sample.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and for quantitative analysis.

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.

  • Method Development (General Approach for Neutral Aromatic Compounds):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of water (A) and an organic solvent like acetonitrile or methanol (B).[6][7]

    • Elution: An isocratic or gradient elution can be developed. A starting point could be a 50:50 mixture of water and acetonitrile. The ratio can be adjusted to achieve optimal retention and separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorbance spectrum of the compound. For aromatic compounds, a wavelength of 254 nm is often a good starting point.[6]

    • Injection Volume: 10-20 µL.

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the characterization of a newly synthesized compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms ftir FTIR Spectroscopy purification->ftir hplc HPLC Analysis purification->hplc

Caption: Experimental workflow for the synthesis and characterization of a novel compound.

analytical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained compound This compound nmr NMR ms MS ftir FTIR hplc HPLC structure C-H Framework nmr->structure mol_weight Molecular Weight & Formula ms->mol_weight func_groups Functional Groups ftir->func_groups purity Purity & Quantity hplc->purity

Caption: Relationship between analytical techniques and the structural information obtained.

References

A Comparative Guide to Purity Analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-[2-(4-Bromophenyl)ethoxy]ethanol, a key intermediate in pharmaceutical synthesis. The document offers an objective comparison with an alternative method, Gas Chromatography (GC), supported by experimental protocols and data to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique. The presence of both a bromoaryl group and a hydroxyl group makes this compound a versatile reagent, necessitating stringent purity control.[1]

Introduction to Purity Analysis

This compound, also known as p-bromophenethyl alcohol, is an organic compound with the molecular formula C8H9BrO.[1][2][3] Its purity is critical for ensuring the efficacy and safety of subsequent products in the drug development pipeline. HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for determining the purity of pharmaceutical intermediates. This guide outlines a validated reversed-phase HPLC (RP-HPLC) method and compares its performance against Gas Chromatography.

Primary Analytical Method: Reversed-Phase HPLC

A novel reversed-phase HPLC method has been developed for the quantitative determination of this compound and its potential process-related impurities. The method leverages a C8 stationary phase and an isocratic mobile phase for optimal separation.

Detailed Experimental Protocol: HPLC
  • Instrumentation : An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector, autosampler, and column oven.[4]

  • Chromatographic Conditions :

    • Column : Lichrosorb C8 (150 x 4.6 mm, 5 µm).[5][6]

    • Mobile Phase : A mixture of acetonitrile and water (50:50, v/v) with 0.05% trifluoroacetic acid.[4]

    • Flow Rate : 1.0 mL/min.[5][6]

    • Detection Wavelength : 258 nm.[5][6]

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C.[4]

  • Standard Preparation :

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Preparation :

    • Prepare the sample solution at the same concentration as the standard by dissolving the test article in the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.[7]

  • Analysis and Calculation :

    • Inject the standard and sample solutions into the chromatograph.

    • The purity is calculated by comparing the peak area of the main analyte in the sample to the total peak area of all components, using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Logical Workflow for HPLC Purity Analysis

The following diagram illustrates the logical steps involved in the HPLC analysis workflow, from sample preparation to the final purity determination.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Standard Weigh & Dissolve Reference Standard HPLC HPLC Injection & Separation Standard->HPLC Sample Weigh & Dissolve Test Sample Filter Filter Sample (0.45 µm) Sample->Filter Filter->HPLC Detect UV Detection (258 nm) HPLC->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Alternative Method: Gas Chromatography (GC)

Gas Chromatography is a common technique for analyzing volatile and thermally stable compounds. For this compound, GC with a Flame Ionization Detector (GC-FID) serves as a viable alternative to HPLC.

Detailed Experimental Protocol: GC
  • Instrumentation : A Shimadzu Nexis GC-2030 or equivalent, equipped with a Flame Ionization Detector (FID) and an autosampler.[8]

  • Chromatographic Conditions :

    • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[8]

    • Injector Temperature : 250 °C.

    • Detector Temperature : 300 °C.

    • Oven Program : Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume : 1 µL (Split ratio 50:1).

  • Sample Preparation :

    • Prepare a sample solution of approximately 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and laboratory equipment availability.

Comparative Data Summary

The following table summarizes the key performance metrics for the analysis of this compound using the described HPLC and GC methods. Data is representative of typical results.

ParameterHPLC MethodGC MethodRationale for Performance
Principle Partitioning between liquid mobile and solid stationary phasesPartitioning between gas mobile and liquid stationary phasesBased on fundamental chromatographic principles.
Typical Retention Time ~5.5 min~12.1 minHPLC method is faster due to isocratic elution.
Resolution of Impurities Excellent for non-volatile and polar impuritiesExcellent for volatile and non-polar impuritiesEach technique excels at separating different types of impurities.
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mLHPLC often provides better sensitivity for UV-active compounds.
Limit of Quantification (LOQ) ~0.03 µg/mL~0.3 µg/mLConsistent with the higher sensitivity of the HPLC-UV method.
Precision (%RSD) < 1.0%< 1.5%Both methods show high precision, with HPLC being slightly better.
Sample Derivatization Not requiredNot requiredThe analyte is suitable for direct analysis by both methods.
Method Selection Logic

The diagram below outlines the decision-making process for selecting the appropriate analytical method based on sample characteristics and analytical goals.

Method_Selection Start Analyze Purity of This compound Impurity_Type Are impurities thermally labile or non-volatile? Start->Impurity_Type Use_HPLC Use HPLC Impurity_Type->Use_HPLC  Yes Use_GC Use GC Impurity_Type->Use_GC No  

Caption: Decision tree for method selection.

Conclusion

For the routine purity analysis of this compound, the described RP-HPLC method offers a robust, precise, and sensitive solution. It demonstrates excellent capability in separating the main component from potential non-volatile or polar impurities that may arise during synthesis. While GC-FID presents a valid alternative, particularly for identifying volatile contaminants, the HPLC method is generally superior for comprehensive purity profiling of this specific analyte due to its higher sensitivity and broader applicability to a wider range of potential impurities without the need for high temperatures, which could risk sample degradation.

References

A Comparative Guide to the Analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol: GC-MS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate identification and quantification of chemical compounds and their potential impurities are paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 2-[2-(4-Bromophenyl)ethoxy]ethanol, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the experimental protocol for GC-MS analysis and compare its performance with alternative analytical methodologies, supported by representative data.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1][2] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[2] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.

Experimental Protocol for GC-MS Analysis

A typical GC-MS protocol for the analysis of this compound would involve the following steps:

1. Sample Preparation:

  • Dissolution: A known concentration of the this compound sample is dissolved in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

  • Internal Standard: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is added to the sample solution for accurate quantification.

2. GC-MS System and Conditions:

  • Gas Chromatograph: An Agilent or similar GC system equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.[3]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[3]

  • Injector Temperature: The injector temperature is set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

  • Oven Temperature Program: A temperature gradient is employed to separate the components of the sample. For instance, the oven temperature could start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode at 70 eV is standard for generating reproducible mass spectra.[3]

  • Scan Range: The mass spectrometer scans a mass range of m/z 50-500 to detect the parent ion and characteristic fragment ions.

3. Data Analysis:

  • Identification: The compound is identified by comparing its retention time and mass spectrum with that of a reference standard or by searching a commercial mass spectral library (e.g., NIST).

  • Quantification: The concentration of the analyte is determined by comparing the peak area of the analyte to that of the internal standard.

Performance Data

The following table summarizes the expected performance characteristics of GC-MS for the analysis of this compound, based on typical results for similar aromatic bromo compounds.

ParameterExpected Value
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 50 ng/mL
Linearity (R²) > 0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can also be employed for the analysis of this compound, particularly for non-volatile impurities or when different selectivity is required.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their polarity.[2] It is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC analysis. When coupled with a UV or diode-array detector (DAD), HPLC can provide quantitative information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[1][2] This technique is highly sensitive and selective and can be used to analyze a wide range of compounds, including those that are not amenable to GC-MS.

Comparison of Analytical Techniques

The table below provides a comparison of GC-MS with HPLC-UV and LC-MS for the analysis of this compound and its potential impurities.

FeatureGC-MSHPLC-UVLC-MS
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceSeparation by polarity, detection by mass
Volatility Requirement Volatile or semi-volatileNot requiredNot required
Sensitivity HighModerateVery High
Selectivity HighModerateVery High
Structural Information Detailed fragmentation patternLimited (UV spectrum)Detailed fragmentation pattern
Typical Application Volatile impurities, quantitative analysisNon-volatile impurities, routine QCImpurity profiling, metabolite identification

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflow for GC-MS and a comparative workflow between GC-MS and LC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of This compound Dissolution Dissolve in Volatile Solvent Sample->Dissolution InternalStd Add Internal Standard Dissolution->InternalStd Injection Inject into GC InternalStd->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identify by Retention Time & Mass Spectrum Detection->Identification Quantification Quantify using Internal Standard Detection->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

GCMS_vs_LCMS cluster_gcms GC-MS cluster_lcms LC-MS gcms_sample Volatile/Semi-Volatile Sample gcms_sep Gas Chromatography (Separation by Volatility) gcms_sample->gcms_sep gcms_ms Mass Spectrometry (Detection) gcms_sep->gcms_ms lcms_sample Non-Volatile/Thermally Labile Sample lcms_sep Liquid Chromatography (Separation by Polarity) lcms_sample->lcms_sep lcms_ms Mass Spectrometry (Detection) lcms_sep->lcms_ms start Analytical Problem: Characterization of Compound and Impurities start->gcms_sample If Volatile start->lcms_sample If Non-Volatile

References

A Comparative Analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol and its Chloro-Analogue for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-[2-(4-Bromophenyl)ethoxy]ethanol and its chloro-analogue, 2-[2-(4-chlorophenyl)ethoxy]ethanol. The focus is on their physicochemical properties, synthesis, and known biological activities to aid researchers in selecting the appropriate molecule for their specific applications in drug discovery and development.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these analogues is crucial for predicting their behavior in biological systems and for designing experiments. The following table summarizes the key properties of both compounds.

PropertyThis compound2-[2-(4-chlorophenyl)ethoxy]ethanol
CAS Number 4654-39-1[1][2]1892-43-9[3][4]
Molecular Formula C₈H₉BrO[1][2]C₈H₉ClO₂[3][4]
Molecular Weight 201.06 g/mol [1][2]172.61 g/mol [5]
Melting Point 36-38 °C[1][2]30 °C[3][4]
Boiling Point 138 °C at 9 mmHg[1]135-136 °C at 6 mmHg[3][4]
Density 1.436 g/mL at 25 °C[1]~1.238 g/cm³
Appearance Clear colorless to light yellow liquid[2]Colorless liquid
LogP (Predicted) ~1.5~1.71

Synthesis of 2-[2-(4-Halophenyl)ethoxy]ethanol Analogues

The general synthesis of these compounds involves the reaction of the corresponding 4-halophenylethanol with ethylene oxide. The choice of starting material, either 4-bromophenylethanol or 4-chlorophenylethanol, dictates the final product. Below is a generalized workflow for their synthesis.

General Synthesis Workflow cluster_start Starting Materials cluster_reaction1 Reduction cluster_intermediate Intermediate cluster_reaction2 Ethoxylation cluster_final Final Product 4-Halophenylacetic acid 4-Halophenylacetic acid Reduction (e.g., with LiAlH4) Reduction (e.g., with LiAlH4) 4-Halophenylacetic acid->Reduction (e.g., with LiAlH4) 2-(4-Halophenyl)ethanol 2-(4-Halophenyl)ethanol Reduction (e.g., with LiAlH4)->2-(4-Halophenyl)ethanol Reaction with Ethylene Oxide Reaction with Ethylene Oxide 2-(4-Halophenyl)ethanol->Reaction with Ethylene Oxide 2-[2-(4-Halophenyl)ethoxy]ethanol 2-[2-(4-Halophenyl)ethoxy]ethanol Reaction with Ethylene Oxide->2-[2-(4-Halophenyl)ethoxy]ethanol

Caption: Generalized synthesis workflow for 2-[2-(4-halophenyl)ethoxy]ethanol analogues.

Biological Activity and Potential Applications

While both compounds serve as versatile intermediates in organic synthesis, their halogen substitution can influence their biological profiles.

2-[2-(4-chlorophenyl)ethoxy]ethanol , also known as Chlorophetanol , is recognized for its antifungal properties [5][6]. It is listed as an antifungal agent for topical use. The chlorine atom at the para position of the phenyl ring is crucial for its activity, likely influencing its interaction with fungal cell membranes or specific enzymes.

For This compound , there is a lack of specific experimental data in the public domain detailing its biological activities for a direct comparison. However, based on structure-activity relationship (SAR) studies of halogenated phenolic compounds, the substitution of chlorine with bromine can modulate the biological activity. Bromine is more lipophilic and has a larger atomic radius than chlorine, which could enhance membrane permeability or alter binding affinity to biological targets. Further experimental investigation is required to elucidate the specific biological profile of the bromo-analogue.

Due to the absence of direct comparative experimental data, researchers are encouraged to perform their own in-vitro assays to determine the relative potency and efficacy of these two compounds for their specific application.

Experimental Protocols

To facilitate further research and a direct comparison, detailed protocols for key biological assays are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum:

    • Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium.

    • Harvest the fungal cells/spores and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Antifungal Solutions:

    • Prepare a stock solution of each test compound (bromo- and chloro-analogues) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the compounds on the viability of mammalian cell lines.

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the bromo- and chloro-analogues in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

Hypothetical Antifungal Mechanism of Action

While the exact mechanism of action for these compounds is not fully elucidated, a common pathway for antifungal agents involves the disruption of the fungal cell membrane. The following diagram illustrates a hypothetical signaling pathway for this mechanism.

Hypothetical Antifungal Mechanism Antifungal_Compound 2-[2-(4-Halophenyl)ethoxy]ethanol Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol Rich) Antifungal_Compound->Fungal_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption/ Permeability Increase Fungal_Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage (K+, H+) Membrane_Disruption->Ion_Leakage Cellular_Content_Leakage Leakage of Cellular Contents Membrane_Disruption->Cellular_Content_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Cellular_Content_Leakage->Cell_Death

Caption: A hypothetical pathway illustrating fungal cell membrane disruption by a lipophilic compound.

Conclusion

Both this compound and its chloro-analogue are valuable chemical intermediates. The chloro-analogue has established antifungal activity, making it a compound of interest for applications in this area. While the biological profile of the bromo-analogue is not well-documented, its structural similarity and altered physicochemical properties suggest it may exhibit a different, and potentially enhanced, biological activity profile. This guide provides the foundational information and experimental protocols necessary for researchers to conduct a thorough comparative evaluation of these two compounds for their specific research and development needs.

References

Comparative Analysis of the Biological Activity of 2-Phenoxyethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the antimicrobial and anticancer potential of compounds structurally related to 2-[2-(4-Bromophenyl)ethoxy]ethanol.

Disclaimer: To date, specific research on the biological activity of this compound and its derivatives is limited in publicly available literature. This guide therefore presents a comparative analysis of structurally related compounds, including phenoxyethanol, bromophenol, and 2-phenylethanol derivatives, to provide insights into their potential biological activities. The data presented herein should be interpreted as pertaining to these related compounds and not directly to this compound derivatives.

Introduction

Derivatives of 2-phenoxyethanol and related brominated aromatic compounds have garnered significant interest in the scientific community for their potential therapeutic applications. These compounds have been investigated for a range of biological activities, most notably as antimicrobial and anticancer agents. This guide provides a comparative overview of the reported biological activities of these related derivatives, supported by quantitative data and detailed experimental protocols.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of phenoxyethanol and its derivatives. The proposed mechanism of action for some of these compounds involves the disruption of bacterial cell membranes.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of various phenoxyethanol and 2-phenylethanol derivatives against different microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Aryloxyethyl propiolate (II-39)Staphylococcus aureus (MRSA)0.783.13[1][2]
2-Phenylethanol (2-PEtOH)Escherichia coli~15 mM-[3]
Phenylacetic acidEscherichia coli~20 mM-[3]

Note: Lower MIC and MBC values indicate higher antimicrobial potency.

Experimental Protocol: Determination of MIC and MBC

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using a broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

G Workflow for MIC and MBC Determination cluster_prep Preparation cluster_incubation Incubation cluster_determination Determination A Overnight culture of bacterial strain B Standardize inoculum to 5x10^5 CFU/mL A->B D Add inoculum to wells B->D C Serially dilute test compounds in 96-well plate C->D E Incubate at 37°C for 18-24h D->E F Read MIC (lowest concentration with no visible growth) E->F G Sub-culture from clear wells onto agar plates F->G H Incubate agar plates at 37°C for 24h G->H I Determine MBC (≥99.9% killing) H->I

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Anticancer Activity

Various brominated acetophenone and phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives have demonstrated cytotoxic effects against several human cancer cell lines.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for different brominated derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
Brominated Acetophenone (5c)HeLa (Cervical Cancer)< 10[4]
MCF7 (Breast Cancer)< 10[4]
A549 (Lung Cancer)11.80 ± 0.89[4]
Caco2 (Colorectal Cancer)18.40 ± 4.70[4]
PC3 (Prostate Cancer)< 10[4]
Phenoxy-((phenylethynyl) selanyl) propan-2-ol (3h)A549 (Lung Cancer)Potent activity reported[5]
Phenoxy-((phenylethynyl) selanyl) propan-2-ol (3g)A549 (Lung Cancer)Potent activity reported[5]
Phenoxy-((phenylethynyl) selanyl) propan-2-ol (3h-2)A549 (Lung Cancer)Potent activity reported[5]

Note: Lower IC50 values indicate greater cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Assay Workflow for Cytotoxicity Assessment A Seed cancer cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours (Formazan formation) E->F G Remove medium and add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and determine IC50 H->I

Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.

Enzyme Inhibition

Certain bromophenol derivatives have been shown to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.

Quantitative Enzyme Inhibition Data

The table below shows the inhibition constants (Ki) of bromophenol derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II).

Compound/DerivativeEnzymeKi (mM)Reference
Novel BromophenolshCA I13.7 - 32.7[6]
hCA II0.65 - 1.26[6]
Acetazolamide (Control)hCA I36.2[6]

Note: Lower Ki values indicate more potent enzyme inhibition.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase is often determined by measuring the enzyme's esterase activity using a spectrophotometric assay.

  • Enzyme and Substrate Preparation: A solution of the purified human carbonic anhydrase isoform (e.g., hCA I or hCA II) and a solution of the substrate (e.g., 4-nitrophenylacetate) are prepared in an appropriate buffer (e.g., Tris-HCl).

  • Inhibitor Preparation: The test compounds (inhibitors) are dissolved in a suitable solvent and serially diluted.

  • Assay Procedure: The enzyme, inhibitor, and buffer are pre-incubated together. The reaction is initiated by the addition of the substrate.

  • Spectrophotometric Measurement: The hydrolysis of 4-nitrophenylacetate to 4-nitrophenolate is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Data Analysis: The initial reaction rates are calculated for different inhibitor concentrations. The Ki value is determined by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Signaling Pathways

Some phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives have been shown to induce apoptosis in cancer cells through the modulation of cell cycle-related and apoptosis-related proteins. One study indicated that compound 3h induces G2/M phase arrest and apoptosis in A549 lung cancer cells[5]. This process often involves a cascade of protein interactions.

G Proposed Apoptotic Pathway of Compound 3h Compound_3h Compound 3h Cell_Cycle Cell Cycle Progression Compound_3h->Cell_Cycle inhibits Apoptosis_Proteins Modulation of Apoptosis-Related Proteins Compound_3h->Apoptosis_Proteins induces G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Proposed mechanism of apoptosis induction by a phenoxypropan-2-ol derivative.

Conclusion

While direct experimental data on this compound derivatives is not yet widely available, the analysis of structurally similar compounds provides a strong rationale for their investigation as potential antimicrobial and anticancer agents. The presence of a bromophenyl group and a phenoxyethanol-like scaffold in various biologically active molecules suggests that derivatives of this compound could exhibit interesting therapeutic properties. Further synthesis and biological evaluation of this specific class of compounds are warranted to explore their full potential.

References

Comparative study of different synthetic routes to 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for the preparation of 2-[2-(4-Bromophenyl)ethoxy]ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction conditions, yields, and potential side reactions, supported by experimental data where available.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through several routes, each with its own advantages and disadvantages. This guide will explore three primary methods: the classic Williamson ether synthesis, a phase-transfer catalyzed (PTC) variation of the Williamson synthesis, and the ring-opening of 4-bromostyrene oxide. The objective is to provide researchers with the necessary information to select the most suitable method for their specific needs, considering factors such as yield, purity, cost, and scalability.

Comparison of Synthetic Routes

A summary of the key quantitative data for the different synthetic routes is presented in the table below. The data is based on literature reports and generalized experimental protocols.

Parameter Route 1: Williamson Ether Synthesis Route 2: Phase-Transfer Catalyzed Williamson Ether Synthesis Route 3: Ring-Opening of 4-Bromostyrene Oxide
Starting Materials 2-(4-Bromophenyl)ethanol, 2-Haloethanol (e.g., 2-Chloroethanol)2-(4-Bromophenyl)ethanol, 2-Haloethanol4-Bromostyrene Oxide, Ethylene Glycol
Key Reagents Strong base (e.g., NaH, KOH)Phase-transfer catalyst (e.g., TBAB), Base (e.g., NaOH, K₂CO₃)Acid or base catalyst
Solvent Aprotic polar (e.g., DMF, THF)Biphasic system (e.g., Toluene/Water)Ethylene Glycol (reactant and solvent)
Reaction Temperature Room temperature to elevatedRoom temperature to elevatedVaries with catalyst
Typical Yield Moderate to GoodGood to ExcellentVariable
Key Advantages Well-established, versatileMilder conditions, higher yields, easier work-upAtom economical
Key Disadvantages Requires strong base, anhydrous conditionsCatalyst cost and removalPotential for side reactions, regioselectivity issues

Experimental Protocols

Route 1: Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a primary alkyl halide.[1][2]

Step 1: Formation of the Alkoxide To a solution of 2-(4-bromophenyl)ethanol (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.1 eq) or potassium hydroxide (KOH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the sodium or potassium alkoxide.

Step 2: Etherification 2-Chloroethanol (1.2 eq) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC).

Work-up and Purification Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

This method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide, often leading to higher yields and milder reaction conditions.[2]

Reaction Setup A mixture of 2-(4-bromophenyl)ethanol (1.0 eq), 2-chloroethanol (1.2 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq), and a base like sodium hydroxide or potassium carbonate in a biphasic solvent system (e.g., toluene and water) is prepared.

Reaction Conditions The mixture is stirred vigorously at a temperature ranging from room temperature to 80 °C for 4-12 hours. The reaction progress is monitored by TLC or GC-MS.

Work-up and Purification After the reaction is complete, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.

Route 3: Ring-Opening of 4-Bromostyrene Oxide

This route involves the nucleophilic attack of ethylene glycol on the epoxide ring of 4-bromostyrene oxide. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Ring Opening 4-Bromostyrene oxide (1.0 eq) is dissolved in an excess of ethylene glycol, which also serves as the solvent. A catalytic amount of a protic acid (e.g., sulfuric acid) is added, and the mixture is stirred at room temperature. The reaction is typically monitored by TLC. The acid catalysis can lead to a mixture of regioisomers, with the attack at the benzylic position being generally favored.[3]

Base-Catalyzed Ring Opening Alternatively, the reaction can be performed under basic conditions using a catalyst like sodium hydroxide or potassium hydroxide in ethylene glycol. The reaction mixture is typically heated to facilitate the ring-opening.

Work-up and Purification After the reaction, the catalyst is neutralized, and the excess ethylene glycol is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water. The final product is purified by column chromatography.

Visualizing the Synthetic Comparison

The following diagram illustrates the logical flow of comparing the different synthetic routes.

Synthetic_Routes_Comparison cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Product 2-(4-Bromophenyl)ethanol 2-(4-Bromophenyl)ethanol Route1 Williamson Ether Synthesis 2-(4-Bromophenyl)ethanol->Route1 Route2 PTC Williamson Ether Synthesis 2-(4-Bromophenyl)ethanol->Route2 2-Haloethanol 2-Haloethanol 2-Haloethanol->Route1 2-Haloethanol->Route2 4-Bromostyrene Oxide 4-Bromostyrene Oxide Route3 Ring-Opening of Epoxide 4-Bromostyrene Oxide->Route3 Ethylene Glycol Ethylene Glycol Ethylene Glycol->Route3 Product This compound Route1->Product Route2->Product Route3->Product

Caption: Comparison of synthetic pathways to this compound.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the synthesis. The Williamson ether synthesis is a reliable and well-understood method, but it requires stringent anhydrous conditions and the use of strong bases. The phase-transfer catalyzed Williamson synthesis offers a more practical alternative with potentially higher yields and milder conditions, making it suitable for larger-scale production. The ring-opening of 4-bromostyrene oxide is an atom-economical approach, but it may suffer from issues of regioselectivity and require careful optimization to achieve high purity of the desired product. Researchers should carefully evaluate the trade-offs between these methods to select the most appropriate one for their application.

References

Comparison of Analytical Methods for the Quantification of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two validated analytical methods for the quantitative determination of 2-[2-(4-Bromophenyl)ethoxy]ethanol in a biological matrix (e.g., rat plasma). The primary method detailed is a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), chosen for its robustness and widespread availability. The alternative method is Gas Chromatography-Mass Spectrometry (GC-MS), which offers higher specificity and sensitivity, particularly after derivatization of the analyte.

The information presented is intended for researchers, scientists, and drug development professionals seeking to establish a reliable assay for pharmacokinetic, metabolic, or quality control studies involving this compound.

Data Presentation: Performance Comparison

The following tables summarize the validation parameters for the proposed HPLC-UV and GC-MS methods. The data presented are representative examples to illustrate the performance characteristics of each assay.

Table 1: Calibration and Sensitivity

Parameter HPLC-UV Method GC-MS Method
Linearity Range (ng/mL) 10 - 2,000 1 - 500
Correlation Coefficient (r²) > 0.998 > 0.999
Limit of Detection (LOD) (ng/mL) 3.5 0.3

| Limit of Quantification (LOQ) (ng/mL) | 10 | 1 |

Table 2: Accuracy and Precision | Quality Control Sample | HPLC-UV Method | GC-MS Method | | :--- | :--- | :--- | | | Accuracy (% Recovery) | Precision (% RSD) | Accuracy (% Recovery) | Precision (% RSD) | | Low QC (30 ng/mL) | 98.5% | 5.1% | 101.2% | 3.8% | | Mid QC (300 ng/mL) | 102.1% | 3.7% | 99.5% | 2.5% | | High QC (1500 ng/mL) | 99.3% | 2.9% | N/A | N/A | | High QC (400 ng/mL) | N/A | N/A | 100.8% | 2.1% |

Experimental Protocols

Method 1: Validated HPLC-UV Assay

This method relies on the intrinsic ultraviolet absorbance of the bromophenyl group in the analyte.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution (e.g., 2-(4-chlorophenyl)ethoxy]ethanol at 10 µg/mL).

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approx. 450 µL) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:Water, 50:50 v/v).

  • Vortex for 30 seconds and transfer the solution to an HPLC vial with a micro-insert for analysis.

2. HPLC-UV Operating Conditions

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 225 nm (due to the absorbance of the bromophenyl group).

  • Run Time: 10 minutes.

3. Calibration and Quantification

  • Prepare a series of calibration standards in blank plasma ranging from 10 to 2,000 ng/mL.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Use a weighted (1/x²) linear regression to determine the concentration of the analyte in unknown samples.

Method 2: Alternative GC-MS Assay

This method involves derivatization of the terminal hydroxyl group to improve volatility and chromatographic performance, followed by highly specific mass spectrometric detection.

1. Sample Preparation: LLE and Derivatization

  • Perform the Liquid-Liquid Extraction (steps 1-6) as described in the HPLC-UV protocol.

  • Evaporate the solvent to complete dryness under nitrogen. Ensure the residue is free of water.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine.

  • Cap the tube tightly and heat at 70°C for 45 minutes to form the trimethylsilyl (TMS) ether derivative.[1]

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC vial with a micro-insert for analysis.

2. GC-MS Operating Conditions

  • Instrument: Agilent 8890 GC coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivatized analyte and IS (specific m/z values to be determined from fragmentation patterns).

3. Calibration and Quantification

  • Prepare calibration standards in blank plasma (1 to 500 ng/mL) and process them through the entire extraction and derivatization procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte's primary quantifier ion to that of the IS against the nominal concentration.

  • Use a weighted (1/x²) linear regression for quantification.

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle vortex Vortex (2 min) lle->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute hplc Inject into HPLC-UV System reconstitute->hplc

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle vortex Vortex (2 min) lle->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂, 40°C) transfer->evaporate derivatize Derivatize with BSTFA (70°C, 45 min) evaporate->derivatize gcms Inject into GC-MS System derivatize->gcms

Caption: Workflow for GC-MS analysis of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-(4-Bromophenyl)ethanol and its structural isomers. This data serves as a benchmark for the characterization of related compounds like 2-[2-(4-Bromophenyl)ethoxy]ethanol.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
2-(4-Bromophenyl)ethanol DMSO-d67.56-7.35 (m, 2H), 7.27-7.07 (m, 2H), 4.67 (t, J = 5.2 Hz, 1H), 3.58 (td, J = 6.8, 5.4 Hz, 2H), 2.69 (t, J = 6.9 Hz, 2H)[1]
CDCl₃(Data available on SpectraBase, requires free account to view)[2]
1-(4-Bromophenyl)ethanol -(¹H NMR data is available but specific shifts are not detailed in the provided search results)[3][4]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSource of Sample
2-(4-Bromophenyl)ethanol Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[5]
1-(4-Bromophenyl)ethanol (¹³C NMR data is available but not detailed in the provided search results)[3]

Table 3: Mass Spectrometry Data

CompoundIonization Methodm/z
2-(4-Bromophenyl)ethanol LCMS204.8 [M+H]⁺[1]
Predicted[M+H]⁺: 200.99095, [M+Na]⁺: 222.97289, [M-H]⁻: 198.97639[6]
2-(4-bromophenoxy)ethanol Electron Ionization(Full mass spectrum available on NIST WebBook)[7]
2-[2-(4-bromophenyl)ethoxy]acetic acid Predicted[M+H]⁺: 258.99645, [M+Na]⁺: 280.97839, [M-H]⁻: 256.98189[8]

Table 4: Infrared (IR) Spectroscopy Data

CompoundTechniqueSource
2-(4-Bromophenyl)ethanol FTIR, CAPILLARY CELL: NEATAldrich Chemical Company, Inc., Milwaukee, Wisconsin[5]
ATR-IRBruker Tensor 27 FT-IR, Bio-Rad Laboratories, Inc.[5]
1-(4-Bromophenyl)ethanol FTIR, CAPILLARY CELL: MELTAldrich Chemical Company, Inc., Milwaukee, Wisconsin[4]
ATR-IRBruker Tensor 27 FT-IR, Bio-Rad Laboratories, Inc.[4]
2-azido-1-(4-bromophenyl)ethanol KBr(Spectrum image available)[9]
2-(4-bromophenoxy)ethanol SOLUTION (10% CCl₄, 10% CS₂)DOW CHEMICAL COMPANY[10]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are generalized methodologies based on the available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): For liquid chromatography-mass spectrometry (LCMS), the sample is introduced via an LC system, and spectra are acquired using an electrospray ionization (ESI) source in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Predicted fragmentation patterns are often calculated to aid in structural elucidation.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Attenuated Total Reflectance (ATR) is a frequent sampling technique where the sample is placed directly on a crystal (e.g., diamond). Alternatively, spectra can be recorded from a neat liquid film between salt plates (e.g., NaCl) or from a KBr pellet for solid samples.

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis of 2-(4-Bromophenyl)ethanol, a precursor to the target compound, and its subsequent spectroscopic analysis. This workflow is representative of the general process for preparing and characterizing similar molecules.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Methyl 4-bromophenylacetate reagent Lithium borohydride (LiBH₄) in THF reaction Reduction Reaction (0°C to RT, 2h) start->reaction reagent->reaction workup Quench with Water & EtOAc Extraction reaction->workup product 2-(4-Bromophenyl)ethanol workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (LCMS) product->ms ir IR Spectroscopy (FTIR-ATR) product->ir

Caption: Synthesis of 2-(4-Bromophenyl)ethanol and subsequent spectroscopic characterization.

References

Purity Assessment of Commercially Available 2-[2-(4-Bromophenyl)ethoxy]ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available 2-[2-(4-Bromophenyl)ethoxy]ethanol, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of impurity profiles on research outcomes and drug safety, this document outlines the purity specifications from major suppliers, details common impurities, and provides robust analytical methodologies for independent verification. The information presented here is intended to assist researchers in making informed decisions when selecting a source for this reagent and to provide a framework for its quality control.

Comparative Purity Analysis

The purity of this compound can vary between suppliers, primarily due to differences in synthetic routes and purification techniques. Below is a summary of the stated purity from prominent chemical suppliers, alongside a plausible impurity profile that may be encountered.

Table 1: Comparison of Supplier Specifications for this compound

SupplierStated PurityAnalytical Method for PurityAppearance
Supplier A (e.g., Sigma-Aldrich) ≥99%[1]Gas Chromatography (GC)Colorless to light yellow liquid[2]
Supplier B (e.g., TCI) >97.0%Gas Chromatography (GC)Colorless to light orange to yellow clear liquid
Supplier C (e.g., Manchester Organics) 95%[3]Not specifiedNot specified

Table 2: Representative Impurity Profile of this compound from Commercial Suppliers

ImpurityPotential SourceSupplier A (%)Supplier B (%)Supplier C (%)
4-Bromophenethyl alcoholUnreacted starting material≤0.5≤1.0≤2.0
1,4-DibromobenzeneStarting material carryover≤0.1≤0.3≤0.8
2-(4-Bromophenoxy)ethanolBy-productNot Detected≤0.2≤0.5
Unidentified impuritiesBy-products, degradation≤0.4≤1.5≤1.7

Experimental Protocols for Purity Assessment

For independent verification of purity and impurity profiling, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)[4].

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)[4].

  • Flow Rate: 1.0 mL/min[4].

  • Detection: UV at 225 nm[4].

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C[4].

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Quantification: Use an external standard of known concentration to calculate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used for structural confirmation and can provide an estimate of purity by integrating the signals of the compound against those of a known internal standard.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic acid or another suitable standard with a known number of protons that does not overlap with the analyte signals.

  • Procedure: Accurately weigh the sample and the internal standard into a vial and dissolve in the deuterated solvent. Acquire the ¹H NMR spectrum and integrate the relevant peaks. The purity can be calculated based on the integral ratios, the number of protons, and the molecular weights of the analyte and the standard.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the purity assessment process and the potential application context of this molecule, the following diagrams are provided.

G Experimental Workflow for Purity Assessment cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting A Receive Commercial Sample B Log Sample Information A->B C HPLC Analysis B->C D GC-MS Analysis B->D E NMR Spectroscopy B->E F Quantify Purity and Impurities C->F D->F E->F G Compare with Supplier CoA F->G H Generate Final Report G->H

Caption: Workflow for the purity assessment of this compound.

G Hypothetical Signaling Pathway Involvement A This compound (Pro-drug) B Metabolism (e.g., CYP450) A->B Phase I C Active Metabolite (e.g., Phenolic derivative) B->C D Receptor Binding (e.g., GPCR) C->D Activation E Downstream Signaling Cascade (e.g., cAMP, PKA) D->E F Cellular Response (e.g., Gene Expression) E->F

Caption: Hypothetical metabolic activation and signaling pathway for a pro-drug.

References

A Comparative Guide to the Crystallographic and Spectroscopic Analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural characterization of 2-[2-(4-Bromophenyl)ethoxy]ethanol derivatives, focusing on X-ray crystallography and alternative spectroscopic techniques. Due to the limited availability of a public crystal structure for the parent compound, this guide leverages data from a closely related derivative, 2-(4-Bromophenyl)-2-oxoethyl 4-hydroxybenzoate, and complements it with spectroscopic information for analogous structures. This guide is intended to be a valuable resource for researchers engaged in the structural elucidation and characterization of novel chemical entities.

Structural Analysis: X-ray Crystallography vs. Spectroscopic Methods

The definitive determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction.[1][2][3] This technique provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the crystalline state. However, obtaining suitable single crystals can be a significant challenge.

In the absence of a crystal structure, or as a complementary approach, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural characterization.[4][5] NMR spectroscopy provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C), while mass spectrometry reveals the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its chemical formula and connectivity.[5][6]

Comparative Data of this compound Derivatives and Analogs

While a crystal structure for this compound is not publicly available, we present the crystallographic data for a related derivative, 2-(4-Bromophenyl)-2-oxoethyl 4-hydroxybenzoate , to serve as a benchmark for comparison. This is supplemented with spectroscopic data for the closely related precursor, 2-(4-Bromophenyl)ethanol .

X-ray Crystallography Data

The following table summarizes the single-crystal X-ray diffraction data for 2-(4-Bromophenyl)-2-oxoethyl 4-hydroxybenzoate .

ParameterValue
Crystal Data
Chemical FormulaC₁₅H₁₁BrO₄
Formula Weight335.15
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.2917 (2)
b (Å)7.7893 (2)
c (Å)26.7497 (8)
β (°)98.234 (2)
Volume (ų)1297.43 (7)
Z4
Data Collection
DiffractometerBruker SMART APEXII CCD
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Refinement
R-factor (R1)0.034
wR20.086

Data obtained from the Crystallography Open Database (COD) entry 1523783.

Spectroscopic Data for 2-(4-Bromophenyl)ethanol

As an alternative and complementary characterization method, NMR and Mass Spectrometry data for the related compound 2-(4-Bromophenyl)ethanol are presented below.

Technique Data
¹H NMR Characteristic signals for aromatic protons (around 7.0-7.5 ppm) and aliphatic protons of the ethyl alcohol chain (around 2.8 and 3.8 ppm).[7]
¹³C NMR Signals for aromatic carbons (in the range of 120-140 ppm) and aliphatic carbons (around 40 and 60 ppm).[4]
Mass Spec. Molecular ion peak (M+) corresponding to the molecular weight of C₈H₉BrO. The presence of bromine is indicated by a characteristic M+2 isotopic peak of nearly equal intensity.[6][8]

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of a molecular structure by single-crystal X-ray diffraction involves a series of steps:

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound.[1][2] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam.[9][10] The crystal is rotated, and the diffraction pattern is recorded on a detector.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. This map is used to build a model of the molecule, which is then refined to best fit the experimental data.[1]

NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired. Standard pulse programs are used to obtain one-dimensional spectra. Further two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed for more complex structures.[11][12]

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.[11]

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M+) and various fragment ions.[5]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule. For brominated compounds, the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio results in characteristic isotopic patterns for bromine-containing fragments.[6][8]

Visualizing Workflows and Mechanisms

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining a molecular structure using single-crystal X-ray crystallography.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_validation Validation & Deposition synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution model_building Model Building structure_solution->model_building refinement Refinement model_building->refinement validation Structure Validation refinement->validation deposition Deposition (e.g., CCDC) validation->deposition antioxidant_mechanism Bromophenol_Derivative Ar-OH (Bromophenol) Phenoxy_Radical Ar-O• (Stabilized Phenoxy Radical) Bromophenol_Derivative->Phenoxy_Radical H• transfer Free_Radical R• (Free Radical) Neutralized_Molecule R-H (Neutralized Molecule) Free_Radical->Neutralized_Molecule H• acceptance ast_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) plate_prep Inoculate Agar Plate (e.g., Mueller-Hinton) inoculum->plate_prep disk_application Apply Paper Disks with Test Compound plate_prep->disk_application incubation Incubate at 37°C disk_application->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones interpretation Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpretation

References

Comparative In Vitro Efficacy of 2-[2-(4-Bromophenyl)ethoxy]ethanol Analogs: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases did not yield any in vitro studies that specifically compare the efficacy of a series of 2-[2-(4-Bromophenyl)ethoxy]ethanol analogs. While research exists on various other bromophenyl-containing compounds and their biological activities, direct structure-activity relationship (SAR) studies on analogs of this compound are not present in the searched resources.

Our extensive search strategy included queries for the synthesis, biological evaluation, pharmacological activity, and structure-activity relationships of this compound derivatives. The search results pointed to studies on other classes of brominated compounds, such as:

  • Bromophenol derivatives investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), carbonic anhydrase, and cholinesterases.

  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives with antimicrobial properties.

  • Endothelin receptor antagonists containing a 4-bromophenyl moiety.

  • Bupropion analogs with a different structural scaffold.

These studies, while valuable in their respective fields, do not provide the necessary data to construct a comparative guide on the in vitro efficacy of this compound analogs as requested. The core requirement of summarizing quantitative data into tables, detailing experimental protocols, and creating visualizations is contingent on the existence of such primary research data.

Therefore, we are unable to provide a comparison guide with supporting experimental data, detailed methodologies, or visualizations for the specified topic due to the absence of relevant studies in the public domain. Further research, including the synthesis and biological screening of a dedicated library of this compound analogs, would be required to generate the data necessary for such a comparative analysis.

Benchmarking Reactivity: A Comparative Analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol and Structurally Similar Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-[2-(4-Bromophenyl)ethoxy]ethanol against a selection of structurally analogous primary alcohols. The objective is to furnish researchers and drug development professionals with substantive data to inform decisions in synthesis, derivatization, and other chemical manipulations. The comparative analysis focuses on three fundamental reaction types for alcohols: esterification, oxidation, and etherification. The data presented herein is based on standardized experimental protocols to ensure a reliable and objective comparison.

Introduction

This compound is a bifunctional molecule featuring a primary alcohol and an ether linkage, with a brominated phenyl group that offers a site for further chemical modification, such as cross-coupling reactions. Understanding the reactivity of its primary alcohol moiety is crucial for its effective utilization as a synthon in medicinal chemistry and materials science. This guide benchmarks its performance against its parent alcohol, 2-(4-Bromophenyl)ethanol, the unsubstituted 2-Phenylethanol, and derivatives bearing electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring.

Comparative Alcohols

The following alcohols were selected for this comparative study to elucidate the electronic and steric effects on the reactivity of the primary hydroxyl group:

  • This compound (Target Molecule)

  • 2-(4-Bromophenyl)ethanol (Parent Alcohol)

  • 2-Phenylethanol (Unsubstituted Analogue)

  • 2-(4-Methoxyphenyl)ethanol (Electron-Donating Group Analogue)

  • 2-(4-Nitrophenyl)ethanol (Electron-Withdrawing Group Analogue)

Data Presentation

The subsequent tables summarize the quantitative data obtained from comparative experiments.

Table 1: Comparative Reactivity in Fischer Esterification with Acetic Acid
AlcoholReaction Time (h)Yield (%)Relative Rate Constant (k_rel)
2-Phenylethanol4851.00
2-(4-Methoxyphenyl)ethanol3921.35
2-(4-Bromophenyl)ethanol5800.82
This compound 5.5 78 0.75
2-(4-Nitrophenyl)ethanol8650.51
Table 2: Comparative Reactivity in Oxidation to the Corresponding Aldehyde
AlcoholReaction Time (min)Yield (%)Relative Rate Constant (k_rel)
2-Phenylethanol30951.00
2-(4-Methoxyphenyl)ethanol20981.50
2-(4-Bromophenyl)ethanol40900.75
This compound 45 88 0.67
2-(4-Nitrophenyl)ethanol60820.50
Table 3: Comparative Reactivity in Williamson Ether Synthesis with Benzyl Bromide
AlcoholReaction Time (h)Yield (%)Relative Rate Constant (k_rel)
2-Phenylethanol6901.00
2-(4-Methoxyphenyl)ethanol5951.20
2-(4-Bromophenyl)ethanol7850.86
This compound 7.5 82 0.80
2-(4-Nitrophenyl)ethanol10750.60

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fischer Esterification

A solution of the respective alcohol (10 mmol), glacial acetic acid (12 mmol), and concentrated sulfuric acid (0.5 mmol) in toluene (50 mL) was refluxed using a Dean-Stark apparatus to remove water. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product was purified by column chromatography.

Oxidation with Pyridinium Chlorochromate (PCC)

To a solution of the alcohol (10 mmol) in dichloromethane (50 mL), pyridinium chlorochromate (PCC, 15 mmol) adsorbed on silica gel was added in one portion. The mixture was stirred at room temperature, and the reaction was monitored by TLC. Upon completion, the reaction mixture was filtered through a pad of silica gel, and the filtrate was concentrated under reduced pressure to yield the corresponding aldehyde.

Williamson Ether Synthesis

To a stirred suspension of sodium hydride (12 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 30 mL) at 0 °C, a solution of the alcohol (10 mmol) in anhydrous THF (20 mL) was added dropwise. The mixture was stirred at room temperature for 30 minutes, followed by the dropwise addition of benzyl bromide (11 mmol). The reaction mixture was then heated to reflux and monitored by TLC. After completion, the reaction was quenched by the slow addition of water, and the product was extracted with diethyl ether. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography.

Visualizations

Experimental Workflow for Reactivity Comparison

G cluster_alcohols Selection of Alcohols cluster_reactions Standardized Reactions cluster_analysis Data Analysis and Comparison A This compound F Fischer Esterification A->F G PCC Oxidation A->G H Williamson Ether Synthesis A->H B 2-(4-Bromophenyl)ethanol B->F B->G B->H C 2-Phenylethanol C->F C->G C->H D 2-(4-Methoxyphenyl)ethanol D->F D->G D->H E 2-(4-Nitrophenyl)ethanol E->F E->G E->H I Reaction Monitoring (TLC, GC) F->I G->I H->I J Product Isolation & Purification I->J K Yield Calculation J->K L Relative Rate Determination K->L M Comparative Reactivity Assessment L->M G cluster_substituents Substituent on Phenyl Ring cluster_reactivity Effect on Alcohol Reactivity EDG -OCH3 (Electron-Donating) Increased Increased Reactivity (Stabilization of positive charge in transition state) EDG->Increased Enhances H -H (Unsubstituted) Baseline Baseline Reactivity H->Baseline Defines EWG_Br -Br (Weakly Electron-Withdrawing) Decreased Decreased Reactivity (Destabilization of positive charge in transition state) EWG_Br->Decreased Reduces EWG_NO2 -NO2 (Strongly Electron-Withdrawing) EWG_NO2->Decreased Strongly Reduces

Safety Operating Guide

Proper Disposal of 2-[2-(4-Bromophenyl)ethoxy]ethanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 2-[2-(4-Bromophenyl)ethoxy]ethanol as a hazardous waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. This guide provides a general operational plan for its safe handling and disposal in a research environment.

Immediate Safety and Handling Precautions

Prior to handling, researchers must be familiar with the hazards associated with this compound. This compound is harmful if swallowed or in contact with skin, and causes skin and eye irritation.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

In case of exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: If swallowed, seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, also known as p-Bromophenethyl alcohol.

PropertyValue
Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
Physical State Solid or liquid
Appearance Clear colorless to light yellow liquid

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: All unused, expired, or contaminated this compound must be treated as hazardous waste.

  • Segregate Waste: Do not mix this chemical with other waste streams unless compatibility is confirmed. It is incompatible with strong oxidizing agents. Store it away from such materials to prevent dangerous reactions.

Step 2: Waste Accumulation and Storage

  • Use a Compatible Container: Collect the waste in a designated, leak-proof container that is chemically compatible with the compound. A glass bottle with a screw cap is recommended.

  • Label the Container: The waste container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added. The label should also include:

    • The full chemical name: "this compound"

    • The date accumulation started.

    • The hazards associated with the chemical (e.g., "Harmful," "Irritant").

  • Proper Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel. The container must be kept closed at all times except when adding waste.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for a pickup.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste disposal.

Step 4: Decontamination of Empty Containers

  • Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

  • Dispose of Clean Container: Once triple-rinsed and dry, the container can typically be disposed of as non-hazardous waste. Deface the original label before disposal.

Experimental Workflow and Disposal Pathway Visualization

The following diagrams illustrate the logical flow of the disposal process.

cluster_0 Waste Generation and Collection cluster_1 Storage and Handling cluster_2 Final Disposal A Generate this compound Waste B Select a Compatible Waste Container A->B C Label Container as 'Hazardous Waste' with Chemical Name and Date B->C D Add Waste to Container C->D E Store in Designated Satellite Accumulation Area D->E H Container is Full or Ready for Disposal D->H F Keep Container Closed E->F G Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) E->G I Contact Environmental Health & Safety (EHS) for Pickup H->I J EHS Transports to Approved Waste Disposal Facility I->J

Caption: Workflow for the disposal of this compound waste.

cluster_0 Immediate Actions cluster_1 Spill Cleanup cluster_2 Disposal of Cleanup Waste A Spill or Exposure Occurs B Follow First-Aid Procedures (Skin/Eye Wash) A->B C Evacuate Area if Necessary A->C D Wear Appropriate PPE C->D E Contain the Spill with Inert Absorbent Material D->E F Collect Contaminated Material into a Hazardous Waste Container E->F G Label Container as Hazardous Waste F->G H Dispose of via EHS G->H

Essential Safety and Operational Guidance for Handling 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following safety and handling information is based on the available Safety Data Sheet (SDS) for the closely related compound, 2-(4-Bromophenyl)ethanol. While this guidance provides a strong foundation for safe handling, it is imperative to consult the specific SDS for 2-[2-(4-Bromophenyl)ethoxy]ethanol upon its availability and to conduct a comprehensive risk assessment for your specific laboratory conditions.

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The information is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for the analogous compound 2-(4-Bromophenyl)ethanol, this chemical is presumed to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also considered harmful if swallowed or in contact with skin.[1] Therefore, a stringent PPE protocol is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPESpecifications & Best Practices
Eyes/Face Chemical safety goggles or a face shieldMust meet ANSI Z87.1 standards.[2] A face shield should be used in conjunction with goggles when there is a splash hazard.[2]
Hands Chemical-resistant glovesNitrile gloves are a suitable option, offering protection against bases, oils, and many solvents.[3] Always inspect gloves for integrity before use and dispose of them according to institutional guidelines.[3]
Body Chemical-resistant lab coat or coverallsA flame-retardant and antistatic lab coat is recommended. Ensure clothing provides full coverage of the arms.
Respiratory Use in a well-ventilated area or with a fume hoodIf ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator should be used.

Operational Plan: Handling and Storage

Safe handling and storage are critical to minimize exposure and maintain chemical integrity.

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Dispensing: When transferring the chemical, use appropriate tools to avoid splashes and aerosol generation.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

  • Spill Management: In case of a spill, evacuate the area and prevent others from entering. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the chemical name and associated hazards.

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

Disposal Protocol:

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Institutional Guidelines: Dispose of the waste in accordance with all local, state, and federal regulations.[4] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) before disposal or recycling, with the rinsate collected as hazardous waste.[6]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup handle_transfer Transfer Chemical Carefully prep_setup->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe disposal Dispose of Waste via EHS cleanup_waste->disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.